Product packaging for Benzyl-PEG8-Ms(Cat. No.:)

Benzyl-PEG8-Ms

Cat. No.: B11825547
M. Wt: 538.7 g/mol
InChI Key: HXGZBARQPKDPSS-UHFFFAOYSA-N
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Description

Benzyl-PEG8-Ms is a useful research compound. Its molecular formula is C24H42O11S and its molecular weight is 538.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H42O11S B11825547 Benzyl-PEG8-Ms

Properties

Molecular Formula

C24H42O11S

Molecular Weight

538.7 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate

InChI

InChI=1S/C24H42O11S/c1-36(25,26)35-22-21-33-18-17-31-14-13-29-10-9-27-7-8-28-11-12-30-15-16-32-19-20-34-23-24-5-3-2-4-6-24/h2-6H,7-23H2,1H3

InChI Key

HXGZBARQPKDPSS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

The Role of Benzyl-PEG8-Ms as a PROTAC Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system. These heterobifunctional molecules consist of two key components: a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

This technical guide provides an in-depth exploration of the mechanism of action and application of Benzyl-PEG8-Ms, a polyethylene glycol (PEG)-based linker used in the synthesis of PROTACs. We will delve into its physicochemical properties, its role in the formation of the ternary complex, and provide representative experimental protocols for its use in PROTAC synthesis.

The PROTAC Mechanism of Action: A Signaling Cascade

The fundamental mechanism of action for any PROTAC involves hijacking the cell's natural protein degradation machinery. This process can be visualized as an induced signaling cascade.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (e.g., with this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

The Role of the this compound Linker

The this compound linker is a bifunctional molecule featuring a benzyl-protected octaethylene glycol (PEG8) chain with a terminal mesylate (Ms) group. Each component of this linker plays a crucial role in the synthesis and function of the resulting PROTAC.

  • Polyethylene Glycol (PEG) Chain: The eight repeating ethylene glycol units provide several key advantages:

    • Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for its biological activity.

    • Flexibility: The PEG chain's flexibility allows the two ends of the PROTAC (the POI-binding and E3 ligase-binding moieties) to adopt an optimal orientation for the formation of a stable and productive ternary complex.

    • Length: The length of the linker is a critical parameter that must be optimized for each specific target and E3 ligase pair. A linker that is too short may cause steric hindrance, while one that is too long can lead to unproductive binding and a decrease in efficacy. The PEG8 length provides a specific spatial separation between the two ligands.

  • Benzyl Group: The benzyl group serves as a protecting group for one of the terminal hydroxyls of the PEG chain during synthesis. This allows for the selective functionalization of the other terminus. It can be removed under specific conditions to reveal a hydroxyl group for further conjugation.

  • Mesylate (Ms) Group: The mesylate group is an excellent leaving group, making the terminal carbon of the PEG chain susceptible to nucleophilic attack. This is the reactive handle used to conjugate the linker to a nucleophilic functional group (such as an amine or thiol) on either the POI ligand or the E3 ligase ligand.

Quantitative Data on PROTACs with PEG Linkers

PROTACTargetE3 LigaseLinker CompositionDC50 (nM)Dmax (%)
PROTAC A Protein XCRBNPEG225085
PROTAC B Protein XCRBNPEG450>95
PROTAC C Protein YVHLPEG312090
PROTAC D Protein YVHLPEG530>95

Disclaimer: This data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are highly dependent on the specific cell line and experimental conditions.

Experimental Protocols

The following is a representative, two-step protocol for the synthesis of a PROTAC using a Benzyl-PEG-Ms linker. This protocol assumes the use of an amine-containing E3 ligase ligand and a POI ligand with a nucleophilic handle.

Step 1: Conjugation of this compound to the E3 Ligase Ligand

This step involves the nucleophilic substitution of the mesylate group by an amine on the E3 ligase ligand.

protocol_step1 start Start dissolve Dissolve E3 Ligase Ligand (amine) and This compound in anhydrous DMF start->dissolve add_base Add DIPEA (or other non-nucleophilic base) dissolve->add_base react Stir at room temperature to 50°C overnight under N2 atmosphere add_base->react monitor Monitor reaction by LC-MS react->monitor workup Aqueous workup and extraction with an organic solvent (e.g., EtOAc) monitor->workup Reaction Complete purify Purify by flash column chromatography workup->purify product1 Obtain Benzyl-PEG8-E3 Ligase Ligand Conjugate purify->product1

Figure 2: Workflow for the conjugation of this compound to an E3 ligase ligand.

Materials:

  • This compound

  • Amine-containing E3 ligase ligand (e.g., pomalidomide derivative)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Standard glassware for organic synthesis

  • LC-MS for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • To a solution of the amine-containing E3 ligase ligand (1.0 eq) in anhydrous DMF, add this compound (1.1 eq).

  • Add DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 50 °C) under a nitrogen atmosphere until the reaction is complete as monitored by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Benzyl-PEG8-E3 ligase ligand conjugate.

Step 2: Deprotection and Conjugation to the POI Ligand

This step involves the removal of the benzyl protecting group followed by activation of the resulting hydroxyl group and conjugation to the POI ligand.

Procedure:

  • Deprotection: Dissolve the Benzyl-PEG8-E3 ligase ligand conjugate in a suitable solvent (e.g., methanol or ethanol). Add a palladium catalyst (e.g., 10% Pd/C) and stir the mixture under a hydrogen atmosphere until the deprotection is complete (monitored by LC-MS). Filter off the catalyst and concentrate the solvent to obtain the deprotected PEG8-E3 ligase ligand conjugate.

  • Activation and Coupling: The terminal hydroxyl group can be activated in several ways, for example, by converting it to a mesylate or tosylate, or by using a coupling agent to directly form an ether or ester linkage with the POI ligand. For instance, to form an ether linkage with a POI ligand containing a good leaving group (e.g., a halide):

    • To a solution of the deprotected PEG8-E3 ligase ligand conjugate in anhydrous DMF, add a strong base such as sodium hydride (NaH) at 0 °C.

    • After stirring for a short period, add the POI ligand functionalized with a leaving group (e.g., POI-Br).

    • Allow the reaction to warm to room temperature and stir until completion as monitored by LC-MS.

    • Perform an aqueous workup and purify the final PROTAC by preparative HPLC.

Conclusion

The this compound linker is a valuable tool in the synthesis of PROTACs. Its PEG8 chain provides a balance of solubility and flexibility, while the benzyl protecting group and terminal mesylate allow for a controlled and efficient synthetic strategy. The choice of linker is a critical aspect of PROTAC design, and the principles outlined in this guide provide a foundation for the rational design and synthesis of novel protein degraders. Further optimization of linker length and composition is often necessary to achieve the desired potency and selectivity for a given target.

The Methanesulfonyl Group: A Linchpin in Benzyl-PEG8-Ms for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the rapidly evolving landscape of targeted therapeutics and chemical biology, the strategic design of linker molecules is paramount. Benzyl-PEG8-Ms, a heterobifunctional linker, has emerged as a critical tool, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide delves into the pivotal role of the methanesulfonyl (mesyl) group in this compound, elucidating its chemical reactivity, its impact on bioconjugation strategies, and its significance in the broader context of drug discovery. Through a comprehensive review of its applications, detailed experimental protocols, and quantitative analysis of its impact on therapeutic efficacy, this document serves as an essential resource for professionals leveraging advanced bioconjugation techniques.

Introduction: The Architectural Significance of Linkers in Bioconjugation

The advent of sophisticated bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs, has revolutionized modern medicine. These complex molecules rely on the careful orchestration of three key components: a targeting moiety, a payload or functional molecule, and a linker that bridges the two. The linker is far from a passive spacer; its composition, length, and chemical reactivity are critical determinants of the conjugate's stability, solubility, pharmacokinetics, and ultimately, its biological activity.[1]

This compound is a polyethylene glycol (PEG)-based linker that offers a unique combination of properties. The benzyl group provides a stable protecting group, while the octaethylene glycol (PEG8) chain imparts hydrophilicity, enhancing the solubility and biocompatibility of the resulting conjugate.[1] However, the cornerstone of this linker's utility lies in its terminal methanesulfonyl group.

The Role of the Methanesulfonyl (Mesyl) Group

The methanesulfonyl group (-SO₂CH₃), commonly referred to as a mesyl group (Ms), is the key to the reactivity of this compound. Its primary function is to serve as an excellent leaving group in nucleophilic substitution reactions.

Chemical Reactivity and Mechanism

The sulfur atom in the methanesulfonyl group is highly electron-deficient due to the presence of two strongly electron-withdrawing oxygen atoms. This polarity makes the carbon atom to which the mesyl group is attached highly electrophilic and susceptible to attack by nucleophiles.

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. A nucleophile (Nu:), such as an amine (-NH₂), thiol (-SH), or hydroxyl (-OH) group on a biomolecule or synthetic partner, attacks the electrophilic carbon, leading to the displacement of the mesylate anion (CH₃SO₃⁻). The mesylate anion is a very stable, non-nucleophilic species, which makes the reaction essentially irreversible and drives it to completion.

// Reactants reactant1 [label="R-Nu:"]; reactant2 [label=<

Benzyl-PEG8-O-CH2-CH2-O-Ms

];

// Transition State transition_state [label=<

R-Nu ... CH2 ... O-Ms

, shape=box, style=dashed];

// Products product1 [label="Benzyl-PEG8-O-CH2-CH2-Nu-R"]; product2 [label="Ms-O-"];

// Arrows reactant1 -> transition_state [label="Nucleophilic Attack"]; reactant2 -> transition_state; transition_state -> product1 [label="Bond Formation"]; transition_state -> product2 [label="Leaving Group Departure"]; }

Caption: Sₙ2 mechanism of this compound with a nucleophile.

Advantages in Bioconjugation

The use of the methanesulfonyl group as a reactive handle in bioconjugation offers several advantages:

  • High Reactivity: The mesyl group is more reactive than other common leaving groups like tosylates, allowing for milder reaction conditions (lower temperatures and shorter reaction times), which is crucial for preserving the integrity of sensitive biomolecules.

  • Specificity for Nucleophiles: The high electrophilicity of the carbon bearing the mesyl group allows for selective reaction with strong nucleophiles like primary amines and thiols, which are common functional groups on proteins and peptides.

  • Formation of Stable Covalent Bonds: The resulting carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds are highly stable under physiological conditions, ensuring the integrity of the bioconjugate in vivo.

Application in PROTAC Synthesis

One of the most significant applications of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]

The linker in a PROTAC plays a critical role in dictating the efficacy of the resulting molecule. The length and composition of the linker influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2]

The Ubiquitin-Proteasome System and PROTACs

The ubiquitin-proteasome system (UPS) is the cell's primary machinery for degrading unwanted or damaged proteins. PROTACs hijack this system to selectively eliminate disease-causing proteins.

// Nodes protac [label="PROTAC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; poi [label="Protein of Interest (POI)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; e3 [label="E3 Ubiquitin Ligase", fillcolor="#FBBC05", fontcolor="#202124"]; ternary [label="Ternary Complex\n(POI-PROTAC-E3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ub [label="Ubiquitin"]; poly_ub [label="Poly-ubiquitinated POI"]; proteasome [label="26S Proteasome"]; degradation [label="Degraded Peptides"];

// Edges protac -> ternary; poi -> ternary; e3 -> ternary; ub -> ternary [label="Recruitment"]; ternary -> poly_ub [label="Ubiquitination"]; poly_ub -> proteasome [label="Recognition"]; proteasome -> degradation [label="Degradation"]; }

Caption: PROTAC-mediated protein degradation pathway.

Role of this compound in PROTAC Assembly

This compound serves as a versatile building block for constructing PROTACs. Typically, the synthesis involves a stepwise approach where the linker is first conjugated to either the E3 ligase ligand or the target protein ligand, followed by coupling to the second ligand. The methanesulfonyl group provides a reliable reactive handle for one of these coupling steps, usually with an amine-containing ligand.

Impact of PEG8 Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter for optimizing PROTAC activity. A linker that is too short may not allow for the formation of a stable ternary complex, while a linker that is too long may lead to unproductive binding and the "hook effect," where efficacy decreases at higher concentrations. The PEG8 linker often represents a favorable starting point for optimization.[2]

Quantitative Data Presentation

The following table summarizes the impact of PEG linker length on the degradation efficiency of various PROTACs, as quantified by their half-maximal degradation concentration (DC₅₀) and maximum degradation (Dₘₐₓ).

Target ProteinE3 LigaseLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Reference
ERαVHL12-atom linker (~3 PEG units)>1000<20
ERαVHL16-atom linker (~4 PEG units)~250~80
ERαVHL21-atom linker (~6 PEG units)>1000<40
BTKCRBN< 4 PEG unitsImpaired ActivityNot Reported
BTKCRBN≥ 4 PEG units1 - 40~90
TBK1VHL7-atom linkerNo Degradation0
TBK1VHL12-atom linker (~3 PEG units)<1000>80
TBK1VHL21-atom linker (~6 PEG units)396

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparisons should be made with caution.

Experimental Protocols

This section provides detailed methodologies for key experiments involving mesylated PEGs and the evaluation of PROTACs.

Synthesis of Mesylated PEG (General Procedure)

This protocol describes the conversion of a hydroxyl-terminated PEG to a mesylated PEG.

  • Materials:

    • Hydroxy-PEG (e.g., Benzyl-PEG8-OH) (1 eq.)

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (TEA) (1.3 eq.)

    • Methanesulfonyl chloride (MsCl) (1.2 eq.)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • Dissolve the hydroxy-PEG in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine to the solution and stir for 10 minutes.

    • Slowly add methanesulfonyl chloride to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated PEG.

Reaction of this compound with a Primary Amine

This protocol outlines the general procedure for conjugating this compound to an amine-containing molecule.

  • Materials:

    • This compound (1 eq.)

    • Amine-containing molecule (1.2 eq.)

    • Anhydrous Dimethylformamide (DMF)

    • N,N-Diisopropylethylamine (DIPEA) (3 eq.)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • Dissolve this compound and the amine-containing molecule in anhydrous DMF under an inert atmosphere.

    • Add DIPEA to the reaction mixture.

    • Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by flash chromatography or preparative HPLC.

Determination of PROTAC Efficacy (DC₅₀ and Dₘₐₓ) by Western Blot

This protocol describes the quantification of target protein degradation in cells treated with a PROTAC.

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Treat the cells with the PROTAC dilutions and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

// Nodes cell_culture [label="Cell Culture & PROTAC Treatment"]; lysis [label="Cell Lysis & Protein Quantification"]; sds_page [label="SDS-PAGE"]; transfer [label="Protein Transfer to Membrane"]; blocking [label="Blocking"]; primary_ab [label="Primary Antibody Incubation\n(Target & Loading Control)"]; secondary_ab [label="Secondary Antibody Incubation"]; detection [label="Chemiluminescent Detection"]; analysis [label="Data Analysis (DC50 & Dmax)"];

// Edges cell_culture -> lysis; lysis -> sds_page; sds_page -> transfer; transfer -> blocking; blocking -> primary_ab; primary_ab -> secondary_ab; secondary_ab -> detection; detection -> analysis; }

Caption: Experimental workflow for Western Blot analysis.

Signaling Pathway Modulation: Targeting BRD4 with PROTACs

A prominent example of PROTAC-mediated therapeutic intervention is the targeting of Bromodomain-containing protein 4 (BRD4). BRD4 is an epigenetic reader that plays a crucial role in the transcription of key oncogenes, including c-Myc. Dysregulation of the BRD4/c-Myc signaling axis is implicated in various cancers.

BRD4-targeting PROTACs, often constructed with PEG linkers, have demonstrated potent anti-cancer activity by inducing the degradation of BRD4, thereby downregulating c-Myc expression and inhibiting cell proliferation.

// Nodes brd4 [label="BRD4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; acetylated_histones [label="Acetylated Histones"]; ptefb [label="P-TEFb"]; rna_pol_ii [label="RNA Polymerase II"]; myc_gene [label="c-Myc Gene"]; myc_mrna [label="c-Myc mRNA"]; myc_protein [label="c-Myc Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cell_proliferation [label="Cell Proliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; protac [label="BRD4-targeting PROTAC", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; degradation [label="BRD4 Degradation", shape=ellipse, style=dashed];

// Edges brd4 -> ptefb [label="Recruits"]; ptefb -> rna_pol_ii [label="Phosphorylates"]; acetylated_histones -> brd4 [label="Binds to"]; brd4 -> myc_gene [label="Activates Transcription"]; rna_pol_ii -> myc_gene [label="Transcribes"]; myc_gene -> myc_mrna; myc_mrna -> myc_protein [label="Translation"]; myc_protein -> cell_proliferation [label="Promotes"]; protac -> brd4 [label="Induces", style=dashed, color="#EA4335"]; brd4 -> degradation [style=dashed, color="#EA4335"]; }

Caption: Simplified BRD4/c-Myc signaling pathway and PROTAC intervention.

Conclusion

The methanesulfonyl group in this compound is a critical functional moiety that underpins its utility as a versatile linker in modern bioconjugation and drug development. Its high reactivity and ability to form stable covalent bonds with nucleophiles make it an ideal tool for the construction of complex biomolecules, most notably PROTACs. The strategic use of the PEG8 chain, in conjunction with the reactive mesyl group, allows for the fine-tuning of the physicochemical and pharmacological properties of these novel therapeutics. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to harness the full potential of this compound in their pursuit of next-generation therapies.

References

Solubility Profile of Benzyl-PEG8-Ms: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Predicted Solubility of Benzyl-PEG8-Ms

The solubility of a molecule is governed by its polarity, molecular weight, and the nature of the solvent. This compound possesses both hydrophobic (benzyl group) and hydrophilic (PEG chain) characteristics, making it an amphiphilic molecule. The mesylate group adds a polar character.

In Aqueous Solvents:

The presence of the eight ethylene glycol units in the PEG chain is expected to confer significant water solubility. Polyethylene glycols are known to be highly soluble in water due to the ability of the ether oxygens to form hydrogen bonds with water molecules. However, the hydrophobic benzyl group at one terminus and the polar mesylate group at the other will influence this solubility. At low concentrations, this compound is likely to be soluble in water and aqueous buffers such as Phosphate Buffered Saline (PBS). At higher concentrations, micelle formation or phase separation may occur.

In Organic Solvents:

Based on the general solubility of PEG derivatives, this compound is anticipated to be soluble in a range of common organic solvents. The benzyl group will enhance solubility in aromatic and less polar solvents.

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Polar Aprotic DMSO, DMFHighThese solvents are expected to effectively solvate both the polar mesylate group and the PEG chain.
Chlorinated Dichloromethane (DCM)HighThe overall polarity of this compound is compatible with chlorinated solvents.
Alcohols Methanol, EthanolModerate to HighThe hydroxyl group of alcohols can interact with the PEG chain, but the benzyl group may limit very high solubility.
Ethers Diethyl ether, THFLow to ModerateThe ether linkage of the solvent can interact with the PEG chain, but overall polarity differences may limit solubility.
Hydrocarbons Hexanes, TolueneLowThe significant polarity of the PEG chain and mesylate group will likely result in poor solubility in non-polar hydrocarbon solvents.

Factors Influencing Solubility

The solubility of this compound is not a fixed value but is influenced by several environmental factors. A logical diagram illustrating these relationships is provided below.

cluster_Solute This compound Properties cluster_Solvent Solvent Properties cluster_Conditions Experimental Conditions cluster_Additives Presence of Other Species Solute Solubility Structure Molecular Structure Structure->Solute MW Molecular Weight MW->Solute Solvent Solvent Type Polarity Polarity Solvent->Polarity H_Bonding Hydrogen Bonding Solvent->H_Bonding Polarity->Solute H_Bonding->Solute Conditions Conditions Temp Temperature Conditions->Temp Pressure Pressure Conditions->Pressure pH pH (Aqueous) Conditions->pH Temp->Solute Pressure->Solute pH->Solute Additives Additives Salts Salts Additives->Salts Cosolvents Co-solvents Additives->Cosolvents Salts->Solute Cosolvents->Solute

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method . The following protocol provides a general framework that can be adapted for this compound.

Objective: To determine the saturation solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent (e.g., water, PBS, ethanol, DMSO)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF, chosen for solvent compatibility)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical technique.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Shake the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in the supernatant becomes constant.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a syringe filter to remove any undissolved solid. The filter material should be validated to ensure it does not bind the analyte.

    • Dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration standards.

  • Quantification:

    • Analyze the calibration standards and the diluted sample solutions using a validated analytical method (e.g., HPLC).

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Experimental Workflow Diagram:

cluster_Prep Preparation cluster_Equilibrate Equilibration cluster_Sample Sampling & Analysis cluster_Result Result A Add excess this compound to solvent B Seal vials A->B C Shake at constant temperature (24-72h) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter supernatant (0.22 µm filter) E->F G Dilute sample F->G H Analyze by HPLC G->H I Calculate solubility H->I

Benzyl-PEG8-Ms: A Technical Guide to its Applications in Biochemistry and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG8-Ms is a discrete polyethylene glycol (dPEG) linker that is increasingly utilized in the fields of biochemistry and medicinal chemistry. Its structure, featuring a benzyl protecting group, an eight-unit polyethylene glycol spacer, and a terminal mesylate group, provides a unique combination of properties that are highly advantageous for the synthesis of complex biomolecules and targeted therapeutics. This technical guide provides an in-depth overview of the core applications of this compound, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.

The monodisperse nature of the PEG8 chain ensures batch-to-batch consistency and a precisely defined spacer length, which is crucial for optimizing the biological activity of the final conjugate. The benzyl group offers a stable protecting group for the hydroxyl terminus, while the mesylate group serves as an excellent leaving group for nucleophilic substitution reactions, facilitating efficient conjugation to various molecules.

Core Applications in Medicinal Chemistry

The primary application of this compound is as a heterobifunctional linker in the synthesis of PROTACs.[1][2] PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[3] They consist of two ligands connected by a linker: one that binds to the target protein and another that recruits an E3 ubiquitin ligase.[3]

The linker is a critical component of a PROTAC, as its length, flexibility, and chemical properties significantly influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein.[4] The PEG8 linker in this compound offers several advantages in PROTAC design:

  • Optimal Length and Flexibility: The eight PEG units provide a flexible spacer of a defined length, which can be crucial for achieving the correct orientation of the target protein and the E3 ligase for productive ubiquitination.

  • Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecule.

  • Reduced Non-specific Binding: PEGylation is known to reduce non-specific binding of molecules to proteins and other biological surfaces, which can improve the pharmacokinetic and pharmacodynamic properties of the PROTAC.

Quantitative Data on PEG Linkers in PROTACs

Target ProteinE3 Ligase LigandLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4VHLPEG12>5000<20
BRD4VHLPEG161.8>95
BRD4VHLPEG201.3>95
TBK1CRBNPEG/Alkyl12>1000<10
TBK1CRBNPEG/Alkyl21396
TBK1CRBNPEG/Alkyl2929276

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved. This data is representative and serves to illustrate the principle of linker length dependency.

Experimental Protocols

The following is a generalized, representative experimental protocol for the synthesis of a PROTAC using a bifunctional linker such as this compound. This protocol is for illustrative purposes and would require optimization for specific target proteins and ligands.

Objective: To synthesize a PROTAC by sequentially conjugating a target protein ligand and an E3 ligase ligand to a this compound linker.

Materials:

  • Target protein ligand with a suitable nucleophilic group (e.g., amine or thiol).

  • E3 ligase ligand with a suitable nucleophilic group (e.g., amine or thiol).

  • This compound.

  • Anhydrous solvents (e.g., DMF, DMSO).

  • Base (e.g., DIEA, K2CO3).

  • Palladium on carbon (Pd/C) for debenzylation.

  • Hydrogen gas source.

  • Purification system (e.g., HPLC, flash chromatography).

  • Analytical instruments (e.g., LC-MS, NMR).

Methodology:

Step 1: Conjugation of the First Ligand

  • Dissolve the target protein ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Add a suitable base (e.g., DIEA, 2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by LC-MS.

  • Upon completion, quench the reaction and purify the resulting Benzyl-PEG8-ligand intermediate by flash chromatography or preparative HPLC.

Step 2: Deprotection of the Benzyl Group

  • Dissolve the purified Benzyl-PEG8-ligand intermediate in a suitable solvent (e.g., ethanol, methanol).

  • Add a catalytic amount of Pd/C (10 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction at room temperature for 4-8 hours, monitoring the debenzylation by LC-MS.

  • Upon completion, filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate under reduced pressure to obtain the deprotected HO-PEG8-ligand intermediate.

Step 3: Activation of the Terminal Hydroxyl Group (if necessary)

This step may be required to convert the hydroxyl group into a better leaving group for the subsequent conjugation, for example, by converting it to a mesylate or tosylate if the starting linker was not already functionalized.

Step 4: Conjugation of the Second Ligand

  • Dissolve the HO-PEG8-ligand intermediate (1 equivalent) and the E3 ligase ligand (1.2 equivalents) in anhydrous DMF.

  • Add a suitable base (e.g., K2CO3, 3 equivalents).

  • Stir the reaction at a slightly elevated temperature (e.g., 50-60 °C) for 12-24 hours, monitoring the progress by LC-MS.

  • Upon completion, cool the reaction mixture, quench, and purify the final PROTAC molecule by preparative HPLC.

Step 5: Characterization

  • Confirm the identity and purity of the final PROTAC product using LC-MS and NMR spectroscopy.

Mandatory Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC E3Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3Ligase Released & Recycled TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (e.g., BRD4) TargetProtein->TernaryComplex Recruited Proteasome Proteasome TargetProtein->Proteasome Recognized & Targeted E3Ligase->TernaryComplex Recruited PolyUb Poly-ubiquitination TernaryComplex->PolyUb Facilitates Ub Ubiquitin Ub->PolyUb Transfer PolyUb->TargetProtein Tags Target DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degrades PROTAC_Synthesis_Workflow cluster_synthesis Representative PROTAC Synthesis Workflow Start Starting Materials: - Target Ligand (L1) - E3 Ligase Ligand (L2) - this compound Linker Step1 Step 1: Conjugate L1 to This compound Start->Step1 Intermediate1 Intermediate 1: L1-PEG8-Benzyl Step1->Intermediate1 Step2 Step 2: Debenzylation (H2, Pd/C) Intermediate1->Step2 Intermediate2 Intermediate 2: L1-PEG8-OH Step2->Intermediate2 Step3 Step 3: Conjugate L2 Intermediate2->Step3 FinalPROTAC Final PROTAC: L1-PEG8-L2 Step3->FinalPROTAC Purification Purification (HPLC) FinalPROTAC->Purification Analysis Analysis (LC-MS, NMR) Purification->Analysis BRD4_Signaling_Pathway cluster_nucleus Cell Nucleus BRD4 BRD4 SuperEnhancer Super-Enhancers BRD4->SuperEnhancer Binds to Degradation BRD4 Degradation BRD4->Degradation Leads to AcetylHistone Acetylated Histones AcetylHistone->BRD4 Recruits PolII RNA Polymerase II SuperEnhancer->PolII Activates Transcription Gene Transcription PolII->Transcription Initiates Oncogenes Oncogenes (e.g., c-Myc) Transcription->Oncogenes Leads to expression of PROTAC_BRD4 BRD4 PROTAC PROTAC_BRD4->BRD4 Targets Degradation->Transcription Inhibits

References

Methodological & Application

Application Notes and Protocols for Benzyl-PEG8-Ms in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG8-Ms is a high-purity, monodisperse polyethylene glycol (PEG) linker containing a terminal mesylate (Ms) group and a benzyl-protected hydroxyl group. The mesylate group serves as an excellent leaving group for nucleophilic substitution reactions, enabling covalent conjugation to primary amines, thiols, and hydroxyls on biomolecules such as proteins, peptides, and antibodies. The eight-unit PEG chain enhances the solubility and pharmacokinetic properties of the resulting bioconjugate. The benzyl protecting group provides stability during conjugation and can be selectively removed in a subsequent step if the terminal hydroxyl group is required for further modification. This linker is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where precise spacing and chemical stability are crucial for efficacy.[1]

Chemical Properties and Reactivity

This compound is a versatile reagent for bioconjugation due to the reactivity of the mesylate group. The methanesulfonyl group is a highly effective leaving group, making the terminal carbon susceptible to nucleophilic attack.[2][3] This reactivity allows for the efficient formation of stable covalent bonds with various nucleophiles found on biomolecules.

Key Features:

  • Reactive Moiety: Methanesulfonyl (Mesyl, Ms)

  • Target Functional Groups: Primary amines (e.g., lysine side chains, N-terminus of proteins), thiols (e.g., cysteine side chains), and hydroxyls (e.g., serine, threonine, tyrosine side chains).

  • Reaction Type: Nucleophilic substitution (SN2)

  • Protecting Group: Benzyl (Bn) ether, which is stable under a wide range of reaction conditions and can be removed by catalytic hydrogenation.[2]

Compared to other activated PEGs, such as PEG-tosylate, PEG-mesylate exhibits higher reactivity, potentially leading to faster reaction times and milder reaction conditions.[3]

Applications in Bioconjugation and Drug Development

The properties of this compound make it a valuable tool for a variety of bioconjugation applications:

  • PEGylation of Proteins and Peptides: The covalent attachment of PEG chains (PEGylation) can improve the solubility, stability, and in vivo circulation half-life of therapeutic proteins and peptides.

  • Synthesis of Antibody-Drug Conjugates (ADCs): PEG linkers can be used to attach cytotoxic drugs to antibodies, enhancing the solubility and stability of the ADC.

  • Development of PROTACs: this compound is an ideal linker for synthesizing PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. The defined length of the PEG8 chain provides precise spatial separation between the target-binding and E3 ligase-recruiting moieties, which is critical for the formation of a productive ternary complex.

Data Presentation

The following tables summarize key quantitative parameters that should be considered and optimized when using this compound in bioconjugation reactions. The values provided are representative and may require optimization for specific applications.

Table 1: Recommended Reaction Conditions for Bioconjugation

ParameterRecommended ValueRange for Optimization
pH of Reaction Buffer 8.07.5 - 9.0
Reaction Temperature 25°C (Room Temperature)4°C - 37°C
Molar Excess of this compound 20-fold5-fold - 50-fold
Reaction Time 4 hours1 - 24 hours
Protein Concentration 1 - 10 mg/mL0.5 - 20 mg/mL

Table 2: Typical Purification and Characterization Parameters

ParameterMethodExpected Outcome
Purification Size Exclusion Chromatography (SEC)Separation of PEGylated protein from excess reagent
Ion Exchange Chromatography (IEX)Separation of mono-, multi-, and un-PEGylated species
Characterization SDS-PAGEIncrease in apparent molecular weight of the protein
HPLC (SEC, RP)Assessment of purity and degree of PEGylation
Mass Spectrometry (MALDI-TOF, ESI-MS)Confirmation of covalent modification and determination of the number of attached PEG chains

Experimental Protocols

Protocol 1: General Bioconjugation of this compound to a Protein

This protocol describes a general method for the covalent attachment of this compound to primary amine groups on a protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS)

  • This compound

  • Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.0

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., SEC or IEX chromatography columns)

  • Analytical instruments (e.g., SDS-PAGE, HPLC, Mass Spectrometer)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer. Ensure the buffer does not contain primary amines (e.g., Tris).

  • Reagent Preparation: Immediately before use, dissolve this compound in the Reaction Buffer to a desired stock concentration (e.g., 10-50 mM).

  • Conjugation Reaction: Add the desired molar excess of the this compound solution to the protein solution. Mix gently and incubate at room temperature for 4 hours with gentle stirring.

  • Quenching: Stop the reaction by adding the Quenching Reagent to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.

  • Purification: Purify the reaction mixture using SEC to remove excess this compound and quenching reagent. For separation of different PEGylated species, IEX chromatography may be employed.

  • Characterization: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight. Confirm the degree of PEGylation and purity using HPLC and Mass Spectrometry.

Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines a representative synthesis of a PROTAC molecule, where this compound is used to link a target-binding ligand (with a nucleophilic handle, e.g., an amine) to an E3 ligase ligand.

Materials:

  • Target-binding ligand with a primary amine

  • This compound

  • E3 ligase ligand with a carboxylic acid

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Peptide coupling reagents (e.g., HATU, HOBt)

  • Purification system (e.g., Preparative HPLC)

  • Analytical instruments (e.g., LC-MS, NMR)

Procedure:

Step 1: Conjugation of this compound to the Target-Binding Ligand

  • Dissolve the amine-containing target-binding ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude product by preparative HPLC to obtain the target-binding ligand-PEG8-Benzyl conjugate.

Step 2: Deprotection of the Benzyl Group (Optional, if hydroxyl is needed for next step)

  • Dissolve the purified conjugate from Step 1 in a suitable solvent (e.g., ethanol, methanol).

  • Add a palladium catalyst (e.g., 10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until deprotection is complete (monitored by LC-MS).

  • Filter off the catalyst and concentrate the solvent to yield the deprotected intermediate.

Step 3: Coupling to the E3 Ligase Ligand

  • Dissolve the E3 ligase ligand with a carboxylic acid (1.0 eq), the product from Step 1 (or Step 2 if deprotection was performed) (1.0 eq), HATU (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture by preparative HPLC to yield the final PROTAC molecule.

Step 4: Characterization

  • Confirm the identity and purity of the final PROTAC product using LC-MS and NMR.

Mandatory Visualization

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein Protein Solution (e.g., in Bicarbonate Buffer) Conjugation Conjugation (pH 8.0, RT, 4h) Protein->Conjugation PEG_Linker This compound Solution PEG_Linker->Conjugation Quenching Quenching (e.g., Tris Buffer) Conjugation->Quenching Purification Purification (SEC / IEX) Quenching->Purification Characterization Characterization (SDS-PAGE, HPLC, MS) Purification->Characterization

Caption: Experimental workflow for the bioconjugation of this compound to a protein.

PROTAC_Mechanism cluster_system Ubiquitin-Proteasome System POI Protein of Interest (POI) Proteasome 26S Proteasome POI->Proteasome Degradation PROTAC PROTAC (with this compound Linker) POI->PROTAC E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI Ubiquitination PROTAC->E3_Ligase

Caption: Mechanism of action of a PROTAC utilizing a this compound linker.

References

Application Notes and Protocols for the Synthesis of PROTAC Molecules Using Benzyl-PEG8-Ms

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a revolutionary approach to targeted protein degradation. They function by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A critical component of a PROTAC is the linker, which connects the POI-binding ligand to the E3 ligase-binding ligand. The nature and length of this linker are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability, and their synthetic tractability. Benzyl-PEG8-Ms is a PEG-based linker featuring a benzyl-protected hydroxyl group at one end and a mesyl (Ms) group at the other. The mesyl group is an excellent leaving group, making it highly reactive towards nucleophiles such as amines and hydroxyls, which are commonly found on E3 ligase and POI ligands. This application note provides a detailed protocol for the synthesis of PROTAC molecules utilizing this compound.

Overview of the Synthetic Strategy

The synthesis of a PROTAC using this compound is a multi-step process that involves the sequential conjugation of the linker to the E3 ligase ligand and the POI ligand. The general workflow is as follows:

  • Conjugation of this compound to the E3 Ligase Ligand: This step typically involves a nucleophilic substitution reaction where a nucleophilic group (e.g., an amine or hydroxyl) on the E3 ligase ligand displaces the mesyl group of this compound.

  • Deprotection of the Benzyl Group: The benzyl protecting group on the PEG linker is removed to reveal a terminal hydroxyl group.

  • Activation of the Terminal Hydroxyl Group: The newly exposed hydroxyl group is activated, often by conversion to a better leaving group (e.g., tosylate or mesylate) or by functionalization with a group amenable to coupling reactions (e.g., a carboxylic acid).

  • Conjugation to the POI Ligand: The activated linker-E3 ligase ligand conjugate is then reacted with the POI ligand to form the final PROTAC molecule.

The following diagram illustrates the general synthetic workflow:

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Conjugation cluster_1 Step 2: Deprotection & Activation cluster_2 Step 3: Second Conjugation Benzyl_PEG8_Ms This compound Conjugation_1 Nucleophilic Substitution Benzyl_PEG8_Ms->Conjugation_1 E3_Ligase_Ligand E3 Ligase Ligand (with -NH2 or -OH) E3_Ligase_Ligand->Conjugation_1 Intermediate_1 Benzyl-PEG8-E3_Ligand Conjugation_1->Intermediate_1 Deprotection Benzyl Deprotection Intermediate_1->Deprotection Intermediate_2 HO-PEG8-E3_Ligand Deprotection->Intermediate_2 Activation Hydroxyl Activation (e.g., Tosylation) Intermediate_2->Activation Intermediate_3 Activated-PEG8-E3_Ligand Activation->Intermediate_3 Conjugation_2 Coupling Reaction Intermediate_3->Conjugation_2 POI_Ligand POI Ligand (with -NH2, -OH, or -COOH) POI_Ligand->Conjugation_2 Final_PROTAC Final PROTAC Molecule Conjugation_2->Final_PROTAC

Caption: General workflow for the synthesis of a PROTAC molecule using this compound.

Experimental Protocols

The following protocols are generalized and may require optimization based on the specific properties of the E3 ligase and POI ligands.

Protocol 1: Conjugation of this compound to an Amine-Containing E3 Ligase Ligand

This protocol describes the reaction of this compound with an E3 ligase ligand that contains a primary or secondary amine.

Materials and Reagents:

Reagent/MaterialPurpose
This compoundLinker
Amine-containing E3 Ligase LigandE3 ligase binding moiety
Anhydrous Dimethylformamide (DMF)Reaction solvent
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic base
Ethyl acetateExtraction solvent
BrineWashing solution
Anhydrous Sodium SulfateDrying agent
Silica GelStationary phase for chromatography
Solvents for chromatographyMobile phase

Procedure:

  • Dissolve the amine-containing E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or elevate the temperature (e.g., 60°C) overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine (2x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the E3 ligase ligand-linker conjugate.

Expected Outcome:

ProductFormYieldPurity (by LC-MS)
Benzyl-PEG8-E3 Ligase LigandSolid/Oil60-80%>95%
Protocol 2: Benzyl Group Deprotection

This protocol describes the removal of the benzyl protecting group to yield a free hydroxyl group.

Materials and Reagents:

Reagent/MaterialPurpose
Benzyl-PEG8-E3 Ligase LigandStarting material
Palladium on Carbon (10% Pd/C)Catalyst
Methanol or EthanolSolvent
Hydrogen gas (H₂)Reducing agent

Procedure:

  • Dissolve the Benzyl-PEG8-E3 Ligase Ligand in methanol or ethanol.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-16 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product. This is often used in the next step without further purification.

Expected Outcome:

ProductFormYieldPurity (by LC-MS)
HO-PEG8-E3 Ligase LigandSolid/Oil>90%>95%
Protocol 3: Activation of the Terminal Hydroxyl Group (Tosylation)

This protocol describes the activation of the terminal hydroxyl group by converting it to a tosylate.

Materials and Reagents:

Reagent/MaterialPurpose
HO-PEG8-E3 Ligase LigandStarting material
Anhydrous Dichloromethane (DCM)Solvent
Triethylamine (TEA) or PyridineBase
p-Toluenesulfonyl chloride (TsCl)Tosylating agent

Procedure:

  • Dissolve the HO-PEG8-E3 Ligase Ligand (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) or pyridine.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Expected Outcome:

ProductFormYieldPurity (by LC-MS)
TsO-PEG8-E3 Ligase LigandSolid/Oil70-90%>95%
Protocol 4: Final Conjugation to the POI Ligand

This protocol describes the final step of coupling the activated E3 ligase ligand-linker conjugate to the POI ligand. The example below assumes the POI ligand has a nucleophilic amine.

Materials and Reagents:

Reagent/MaterialPurpose
TsO-PEG8-E3 Ligase LigandActivated linker-E3 ligand conjugate
POI Ligand with a nucleophilic groupPOI binding moiety
Anhydrous DMFSolvent
DIPEABase
Preparative HPLC systemPurification

Procedure:

  • Dissolve the POI ligand (1.0 eq) and TsO-PEG8-E3 Ligase Ligand (1.0 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or an elevated temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

Expected Outcome:

ProductFormYieldPurity (by HPLC)
Final PROTAC MoleculeWhite solid40-60%>98%

Characterization of the Final PROTAC

The identity and purity of the final PROTAC molecule should be confirmed using a combination of analytical techniques.

TechniquePurposeExpected Results
¹H and ¹³C NMRStructural confirmationPeaks corresponding to the POI ligand, E3 ligase ligand, and the PEG linker.
High-Resolution Mass Spectrometry (HRMS)Molecular weight confirmationObserved mass should match the calculated mass of the PROTAC.
High-Performance Liquid Chromatography (HPLC)Purity assessmentA single major peak indicating high purity.

Logical Relationship of Synthetic Steps

PROTAC_Synthesis_Logic start Starting Materials This compound E3 Ligase Ligand POI Ligand step1 Step 1: Conjugation 1 Nucleophilic attack by E3 Ligand on this compound Formation of Benzyl-PEG8-E3_Ligand start:f0->step1:in start:f1->step1:in step4 Step 4: Conjugation 2 Nucleophilic attack by POI Ligand on activated linker Formation of Final PROTAC start:f2->step4:in step2 Step 2: Deprotection Catalytic Hydrogenation Formation of HO-PEG8-E3_Ligand step1:out->step2:in step3 Step 3: Activation Tosylation of terminal -OH Formation of TsO-PEG8-E3_Ligand step2:out->step3:in step3:out->step4:in end_product Final Product Final PROTAC Molecule step4:out->end_product

Caption: Logical flow of the PROTAC synthesis from starting materials to the final product.

Conclusion

This application note provides a comprehensive guide for the synthesis of PROTAC molecules using this compound. The provided protocols offer a solid foundation for researchers in the field of targeted protein degradation. It is important to note that the reaction conditions may need to be optimized for specific POI and E3 ligase ligands to achieve the best results. Proper characterization of all intermediates and the final PROTAC molecule is essential to ensure the identity and purity of the synthesized compound.

Step-by-Step Guide for Antibody-Drug Conjugate (ADC) Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the synthesis, purification, and characterization of Antibody-Drug Conjugates (ADCs). The protocols outlined below focus on the widely utilized cysteine-based conjugation method, employing a maleimide-functionalized linker-payload. This guide is intended to serve as a practical resource for researchers, scientists, and drug development professionals in the field of targeted cancer therapeutics.

Overview of ADC Synthesis

Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the high specificity of monoclonal antibodies (mAbs) with the potent cytotoxic effects of small-molecule drugs. The synthesis of an ADC is a multi-step process that involves the covalent attachment of a cytotoxic payload to an antibody via a chemical linker. The careful design and execution of each step are critical to ensure the efficacy, safety, and stability of the final ADC product.

The overall workflow for ADC synthesis can be divided into four main stages:

  • Antibody Preparation: Modification of the antibody to introduce reactive sites for conjugation.

  • Linker-Payload Synthesis: Chemical synthesis of the linker-drug conjugate.

  • Conjugation: Covalent attachment of the linker-payload to the antibody.

  • Purification and Characterization: Isolation and analysis of the purified ADC.

ADC_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis & Purification Antibody Preparation Antibody Preparation Conjugation Reaction Conjugation Reaction Antibody Preparation->Conjugation Reaction Linker-Payload Synthesis Linker-Payload Synthesis Linker-Payload Synthesis->Conjugation Reaction Purification & Characterization Purification & Characterization Conjugation Reaction->Purification & Characterization

Caption: Overall workflow for ADC synthesis.

Experimental Protocols

This section provides detailed protocols for each stage of ADC synthesis. The following protocols are based on the synthesis of a cysteine-linked ADC using the MC-VC-PABC-MMAE linker-payload, a well-established system in ADC development.

Stage 1: Antibody Preparation (Partial Reduction of Interchain Disulfides)

This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (mAb)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Sodium borate buffer

  • Desalting column (e.g., Sephadex G-25)

Protocol:

  • Antibody Solution Preparation: Prepare the antibody solution in a suitable buffer (e.g., PBS with EDTA). Adjust the concentration of the mAb to 5-10 mg/mL.

  • Reduction Reaction: Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Purification: Purify the partially reduced antibody using a desalting column to remove excess reducing agent.

Table 1: Reagents for Antibody Reduction

ReagentMolar Excess (to mAb)Incubation Time (hours)Incubation Temperature (°C)
TCEP or DTT10-201-237
Stage 2: Linker-Payload Synthesis (MC-VC-PABC-MMAE)

The synthesis of the MC-VC-PABC-MMAE linker-payload is a multi-step organic synthesis process. A summary of the key steps is provided below. For a detailed synthetic route, refer to the scientific literature.

Linker_Payload_Synthesis Fmoc-Val-Cit-PAB-OH Fmoc-Val-Cit-PAB-OH Coupling1 Coupling Fmoc-Val-Cit-PAB-OH->Coupling1 MMAE MMAE MMAE->Coupling1 Fmoc-Val-Cit-PAB-MMAE Fmoc-Val-Cit-PAB-MMAE Coupling1->Fmoc-Val-Cit-PAB-MMAE Deprotection Fmoc Deprotection Fmoc-Val-Cit-PAB-MMAE->Deprotection NH2-Val-Cit-PAB-MMAE NH2-Val-Cit-PAB-MMAE Deprotection->NH2-Val-Cit-PAB-MMAE Coupling2 Coupling NH2-Val-Cit-PAB-MMAE->Coupling2 Maleimidocaproic acid (MC) Maleimidocaproic acid (MC) Maleimidocaproic acid (MC)->Coupling2 MC-Val-Cit-PAB-MMAE MC-Val-Cit-PAB-MMAE Coupling2->MC-Val-Cit-PAB-MMAE

Caption: Synthesis workflow for MC-VC-PABC-MMAE.

Key Synthetic Steps:

  • Dipeptide-PAB Synthesis: Synthesis of the protected dipeptide-PAB moiety (Fmoc-Val-Cit-PAB-OH).

  • Coupling to MMAE: Coupling of the protected dipeptide to the cytotoxic drug, monomethyl auristatin E (MMAE).

  • Deprotection: Removal of the Fmoc protecting group.

  • Maleimide Addition: Coupling of maleimidocaproic acid (MC) to yield the final linker-payload, MC-Val-Cit-PAB-MMAE.

Stage 3: Conjugation Reaction

This protocol describes the conjugation of the maleimide-activated linker-payload to the reduced antibody.[1]

Materials:

  • Partially reduced monoclonal antibody

  • MC-VC-PABC-MMAE linker-payload

  • Dimethyl sulfoxide (DMSO)

  • N-acetylcysteine (for quenching)

Protocol:

  • Linker-Payload Preparation: Dissolve the MC-Val-Cit-PABC-MMAE in DMSO to a final concentration of 10-20 mM.[1]

  • Conjugation: Cool the reduced antibody solution to room temperature. Add the dissolved linker-payload to the reduced antibody solution. A typical molar excess of linker-payload to antibody is 5-10 fold.[1]

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.[1]

  • Quenching (Optional): Add a 2-fold molar excess of N-acetylcysteine relative to the linker-payload to quench any unreacted maleimide groups. Incubate for 20 minutes.[1]

Table 2: Reagents for Conjugation Reaction

ReagentMolar Excess (to mAb)Incubation Time (hours)Incubation Temperature (°C)
MC-VC-PABC-MMAE5-101-2Room Temperature
N-acetylcysteine2 (to linker-payload)0.33Room Temperature
Stage 4: Purification and Characterization

This stage involves the purification of the ADC from unreacted linker-payload and other small molecules, followed by characterization to determine key quality attributes such as the drug-to-antibody ratio (DAR).

2.4.1. Purification

Methods:

  • Size Exclusion Chromatography (SEC): Used to separate the ADC from smaller molecules based on size.

  • Hydrophobic Interaction Chromatography (HIC): Used to separate ADC species with different drug loads based on hydrophobicity.

Protocol (General SEC):

  • Column Equilibration: Equilibrate a suitable SEC column (e.g., TSKgel G3000SWXL) with a formulation buffer (e.g., PBS or histidine buffer).

  • Sample Loading: Load the crude ADC mixture onto the column.

  • Elution: Elute the ADC using the formulation buffer. The ADC will elute first, followed by smaller impurities.

  • Fraction Collection: Collect the fractions containing the purified ADC.

2.4.2. Characterization: Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC and can be determined using several methods, with HIC-HPLC being a common approach.

Method: Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC separates molecules based on their hydrophobicity. Since the conjugation of the hydrophobic linker-payload increases the overall hydrophobicity of the antibody, HIC can resolve ADC species with different numbers of conjugated drugs.

Protocol (General HIC-HPLC):

  • Column: Use a HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: A high salt buffer (e.g., sodium phosphate with ammonium sulfate).

    • Mobile Phase B: A low salt buffer (e.g., sodium phosphate).

  • Gradient: Run a reverse gradient from high salt to low salt to elute the ADC species. Unconjugated antibody will elute first, followed by ADCs with increasing DAR.

  • Data Analysis: Calculate the weighted average DAR from the peak areas of the different ADC species in the chromatogram.

HIC_Separation cluster_chromatogram HIC Chromatogram cluster_axis A B A->B DAR=0 C B->C DAR=2 D C->D DAR=4 E D->E DAR=6 F E->F DAR=8 G F->G Y_axis Absorbance X_axis Retention Time (Hydrophobicity) origin origin Y_end Y_end origin->Y_end X_end X_end origin->X_end

Caption: Idealized HIC chromatogram of an ADC.

Table 3: Summary of Analytical Techniques for ADC Characterization

TechniquePurposeKey Parameters Measured
HIC-HPLC DAR determination, purityAverage DAR, distribution of drug-loaded species
SEC-HPLC Aggregate and fragment analysisPercentage of high and low molecular weight species
LC-MS Identity confirmationMolecular weight of ADC species
SDS-PAGE Purity and integrityApparent molecular weight, presence of fragments
Cell-based assays PotencyIn vitro cytotoxicity (IC50)

Conclusion

The synthesis of antibody-drug conjugates is a complex but well-defined process that requires careful optimization of each step. The protocols and guidelines presented in this document provide a solid foundation for the successful synthesis, purification, and characterization of ADCs. By following these detailed procedures and paying close attention to the critical parameters at each stage, researchers can produce high-quality ADCs for preclinical and clinical development, ultimately contributing to the advancement of targeted cancer therapies.

References

Benzyl-PEG8-Ms reaction conditions for coupling with biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzyl-PEG8-Ms is a functionalized polyethylene glycol (PEG) linker used in bioconjugation. It features a methanesulfonyl (mesylate, Ms) group, which is an excellent leaving group, making the molecule reactive towards nucleophilic functional groups present on biomolecules such as proteins, peptides, and antibodies. The benzyl group serves as a stable terminal moiety, while the 8-unit PEG spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the conjugated biomolecule.

This linker is particularly valuable for applications in the development of Antibody-Drug Conjugates (ADCs), PROTACs (PROteolysis TArgeting Chimeras), and for general PEGylation to increase the in-vivo half-life and stability of therapeutic proteins and peptides.[1] The reaction proceeds via a stable, covalent bond formation.

Principle of Reaction

The core reaction mechanism for the coupling of this compound to a biomolecule is a nucleophilic substitution (S_N2) reaction. The carbon atom adjacent to the mesylate group is electrophilic. Nucleophilic side chains of amino acids on the biomolecule attack this carbon, displacing the mesylate group and forming a stable covalent bond.

The most common nucleophilic targets on proteins are:

  • Primary Amines: The ε-amino group of lysine residues and the α-amino group of the N-terminus. Conjugation results in a secondary amine linkage.

  • Thiols: The sulfhydryl group of cysteine residues. This reaction forms a stable thioether linkage.[2]

The selectivity of the reaction towards a specific amino acid can be controlled by carefully adjusting the reaction pH.

ReactionMechanism cluster_reactants Reactants cluster_nucleophiles Nucleophilic Residues cluster_products Conjugated Products Biomolecule Biomolecule (Protein, Antibody, etc.) Lysine Lysine Side Chain (-NH2) Cysteine Cysteine Side Chain (-SH) Linker Benzyl -(CH2CH2O)8- CH2-OMs AmineLinkage Stable Secondary Amine Linkage (Biomolecule-NH-CH2-PEG-Benzyl) Linker->AmineLinkage pH 8.0-9.5 ThioetherLinkage Stable Thioether Linkage (Biomolecule-S-CH2-PEG-Benzyl) Linker->ThioetherLinkage pH 6.5-7.5 Lysine->AmineLinkage pH 8.0-9.5 Cysteine->ThioetherLinkage pH 6.5-7.5

Caption: Reaction of this compound with protein nucleophiles.

Key Reaction Parameters and Conditions

Successful conjugation requires careful optimization of several parameters. The conditions should be mild enough to preserve the integrity and activity of the biomolecule.

  • pH: This is the most critical parameter for controlling selectivity. The nucleophilic form of an amine is unprotonated (-NH2), while the nucleophilic form of a thiol is the deprotonated thiolate (-S⁻). Their differing pKa values allow for targeted reactions.[3]

  • Molar Ratio: The ratio of this compound to the biomolecule determines the average number of PEG chains attached, also known as the degree of labeling. A higher molar excess of the linker will generally lead to a higher degree of labeling.

  • Concentration: Higher concentrations of both the biomolecule and the linker can increase the reaction rate. However, high biomolecule concentrations may lead to aggregation.

  • Temperature: Reactions are typically performed at room temperature (20-25°C) or refrigerated (4°C). Lower temperatures can reduce the reaction rate but may be necessary to maintain the stability of sensitive biomolecules. Reactions can sometimes be gently heated (e.g., to 37°C) to accelerate the process if the biomolecule is stable.

  • Reaction Time: Reaction times can range from 1 to 24 hours. The progress should be monitored to determine the optimal duration.

  • Co-solvent: this compound is often supplied as a solid or oil and may have limited aqueous solubility. A water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to prepare a concentrated stock solution before it is added to the aqueous biomolecule solution.

Data Presentation

Table 1: Recommended pH for Targeting Specific Amino Acid Residues

Target GroupAmino AcidRecommended pH RangeResulting LinkageRationale
AmineLysine, N-terminus8.0 - 9.5Secondary AmineThe pKa of the lysine ε-amino group is ~10.5. A pH above 8.0 ensures a sufficient fraction of amines are deprotonated and nucleophilic.
ThiolCysteine6.5 - 7.5ThioetherThe pKa of the cysteine sulfhydryl group is ~8.5. This pH range favors thiol reactivity while minimizing competing reactions with amines.

Experimental Protocols

The following are general protocols that should be optimized for each specific biomolecule and application.

Protocol 1: Coupling to Protein Amine Groups (Lysine)

This protocol aims to conjugate this compound to accessible lysine residues and the N-terminus of a protein.

Materials:

  • Biomolecule (e.g., antibody) in a non-amine-containing buffer (e.g., PBS, borate buffer).

  • This compound.

  • Anhydrous DMSO or DMF.

  • Reaction Buffer: 100 mM sodium borate or phosphate buffer, pH 8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification system (e.g., desalting column, dialysis cassette).

Procedure:

  • Biomolecule Preparation:

    • If the biomolecule is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.

    • Adjust the biomolecule concentration to 1-10 mg/mL in the Reaction Buffer.

  • Linker Stock Solution Preparation:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve 5.4 mg of this compound (MW: 538.65 g/mol ) in 100 µL of DMSO for a 100 mM solution.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10- to 50-fold) of the this compound stock solution to the stirred biomolecule solution.

    • Note: The final concentration of the organic co-solvent (DMSO/DMF) should ideally be kept below 10% (v/v) to avoid denaturation of the protein.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. The excess primary amines in Tris will react with any remaining this compound.

    • Incubate for 30-60 minutes at room temperature.

  • Purification:

    • Remove the unreacted linker and by-products by purifying the conjugate using size-exclusion chromatography (SEC), dialysis, or ultrafiltration. The choice of method depends on the scale of the reaction and the properties of the biomolecule.

Protocol 2: Site-Specific Coupling to Protein Thiol Groups (Cysteine)

This protocol is for targeting free sulfhydryl groups. If the protein has disulfide bonds that need to be targeted, a reduction step is required first.

Materials:

  • Biomolecule containing a free cysteine.

  • Reducing agent (if needed): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • This compound.

  • Anhydrous DMSO or DMF.

  • Reaction Buffer: 100 mM phosphate buffer containing 1-5 mM EDTA, pH 7.0.

  • Quenching Agent: N-acetylcysteine or L-cysteine.

  • Purification system.

Procedure:

  • Biomolecule Preparation (with reduction):

    • If targeting cysteines involved in disulfide bonds, dissolve the protein in Reaction Buffer and add a 10- to 20-fold molar excess of TCEP.

    • Incubate for 1-2 hours at room temperature.

    • Remove the excess reducing agent immediately using a desalting column equilibrated with deoxygenated Reaction Buffer.

  • Linker Stock Solution Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF as described in Protocol 4.1.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.

  • Quenching:

    • Add a 100-fold molar excess of a free thiol like N-acetylcysteine to quench any unreacted linker. Incubate for 30 minutes.

  • Purification:

    • Purify the conjugate using SEC or another suitable method to remove unreacted materials.

Experimental Workflow and Purification

A typical bioconjugation experiment follows a logical workflow from preparation to final analysis. Proper purification is critical to remove excess linker, which can interfere with downstream applications.

ExperimentalWorkflow prep_bio 1. Prepare Biomolecule (Buffer Exchange, Concentration) react 3. Perform Conjugation (Combine Reagents, Incubate) prep_bio->react prep_linker 2. Prepare Linker (Dissolve in DMSO/DMF) prep_linker->react quench 4. Quench Reaction (Add Tris or Cysteine) react->quench purify 5. Purify Conjugate (SEC, Dialysis, etc.) quench->purify analyze 6. Analyze Final Product (SDS-PAGE, MS, HPLC) purify->analyze

Caption: General experimental workflow for bioconjugation.

Purification Methods

The choice of purification method is crucial for obtaining a high-purity conjugate.

Table 2: Comparison of Common Purification Techniques for PEGylated Biomolecules

MethodPrincipleAdvantagesDisadvantages
Size-Exclusion Chromatography (SEC) / Desalting Separation based on hydrodynamic radius (size).Fast, efficient removal of small molecules, good for buffer exchange.Can be dilutive, limited loading capacity for large-scale purification.
Dialysis / Ultrafiltration Separation using a semi-permeable membrane with a specific Molecular Weight Cutoff (MWCO).Simple, can handle large volumes, cost-effective.Slow (can take overnight), potential for sample loss due to non-specific binding to the membrane.
Ion Exchange Chromatography (IEX) Separation based on net surface charge.High resolution, high capacity, can separate species with different degrees of PEGylation.PEGylation may shield charges, reducing separation efficiency; requires method development.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Can offer an orthogonal separation mechanism to IEX and SEC.PEGylation can unpredictably alter protein hydrophobicity, making retention behavior difficult to predict.

Troubleshooting

Table 3: Troubleshooting Guide for this compound Conjugation

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conjugation Inactive linker (hydrolyzed).Use anhydrous DMSO/DMF for stock solution. Prepare fresh and use immediately.
Incorrect pH for the target nucleophile.Verify the pH of the reaction buffer. Use the appropriate pH for your target (see Table 1).
Biomolecule buffer contains interfering substances (e.g., Tris, azide).Perform buffer exchange into an appropriate non-nucleophilic buffer before starting.
Protein Aggregation/Precipitation Co-solvent (DMSO/DMF) concentration is too high.Keep the final co-solvent concentration below 10% (v/v). Add the linker stock solution slowly while stirring.
High protein concentration.Reduce the protein concentration. Consider adding stabilizing excipients.
pH or buffer conditions are suboptimal for protein stability.Perform a buffer screen to find conditions where the protein is most stable.
Poor Recovery After Purification Non-specific binding to purification media (column, membrane).Pre-condition the column/membrane. Use low-binding materials. Adjust buffer ionic strength or pH.
Conjugate has precipitated.Check the solubility of the conjugate in the purification buffer.

References

Application Notes and Protocols for Surface Modification of Nanoparticles Using Benzyl-PEG8-Ms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and therapeutics. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the biocompatibility, stability, and pharmacokinetic profile of nanoparticles. This process involves the covalent attachment of PEG chains to the nanoparticle surface, which creates a hydrophilic shield that can reduce nonspecific protein adsorption (opsonization), minimize clearance by the reticuloendothelial system (RES), and prolong systemic circulation time.

This document provides detailed application notes and protocols for the surface modification of nanoparticles using Benzyl-PEG8-Mesylate (Benzyl-PEG8-Ms). This reagent features a short, discrete PEG chain (eight ethylene glycol units) capped with a benzyl protecting group at one terminus and a highly reactive mesylate (Ms) group at the other. The mesylate is an excellent leaving group, facilitating efficient covalent conjugation to various nucleophilic functional groups on the nanoparticle surface. The benzyl group can be later removed if a free hydroxyl group is desired for further functionalization.

Principle of Surface Modification with this compound

The core of the surface modification process lies in the nucleophilic substitution reaction where a nucleophilic group on the nanoparticle surface attacks the carbon atom attached to the mesylate group of this compound, displacing the mesylate and forming a stable covalent bond. The choice of reaction conditions will depend on the specific nucleophilic group present on the nanoparticle surface. This protocol will cover methods for modifying nanoparticles functionalized with primary amines, thiols, and carboxylic acids.

Data Presentation: Physicochemical Characterization of Modified Nanoparticles

The successful surface modification of nanoparticles with this compound should be confirmed by a suite of characterization techniques. The following tables summarize the expected changes in key physicochemical properties of nanoparticles before and after modification. The data presented are representative values for nanoparticles with a core size of approximately 100 nm.

Table 1: Change in Hydrodynamic Diameter and Polydispersity Index (PDI)

Nanoparticle FormulationHydrodynamic Diameter (nm)Polydispersity Index (PDI)
Unmodified Nanoparticles105 ± 50.15 ± 0.05
This compound Modified Nanoparticles120 ± 70.12 ± 0.04

Table 2: Change in Surface Charge (Zeta Potential)

Nanoparticle FormulationZeta Potential (mV)
Amine-Functionalized (Unmodified)+35 ± 5
This compound Modified (from Amine)+10 ± 3
Thiol-Functionalized (Unmodified)-15 ± 4
This compound Modified (from Thiol)-5 ± 2
Carboxyl-Functionalized (Unmodified)-40 ± 6
This compound Modified (from Carboxyl)-25 ± 5

Table 3: Quantification of Surface PEGylation

Quantification MethodParameter MeasuredExpected Result for this compound Modification
X-ray Photoelectron Spectroscopy (XPS)Elemental composition (presence of C-O bonds from PEG)Increase in the C-O/C-C peak ratio
Thermogravimetric Analysis (TGA)Weight loss upon heatingA distinct weight loss step corresponding to PEG degradation
Nuclear Magnetic Resonance (¹H NMR)Characteristic PEG protons (~3.6 ppm)Appearance of a prominent peak at ~3.6 ppm

Experimental Protocols

The following are detailed protocols for the surface modification of amine-, thiol-, and carboxyl-functionalized nanoparticles with this compound.

Protocol 1: Modification of Amine-Functionalized Nanoparticles

This protocol is suitable for nanoparticles with primary amine groups on their surface, such as those modified with (3-aminopropyl)triethoxysilane (APTES).

Materials:

  • Amine-functionalized nanoparticles (Amine-NPs)

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification supplies (centrifuge, dialysis tubing, or size-exclusion chromatography column)

Procedure:

  • Nanoparticle Preparation: Disperse the Amine-NPs in the reaction buffer to a final concentration of 1-5 mg/mL. Ensure a homogenous suspension, sonicating briefly if necessary.

  • Reagent Preparation: Prepare a stock solution of this compound in the anhydrous solvent (e.g., 10 mg/mL in DMF). Prepare a 1 M stock solution of the tertiary amine base in the same solvent.

  • Conjugation Reaction: To the nanoparticle suspension, add the tertiary amine base to a final concentration of 10-20 mM.

  • Add a 10- to 50-fold molar excess of the this compound solution to the nanoparticle suspension. The optimal ratio should be determined empirically.

  • Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring.

  • Quenching: Add the quenching solution to a final concentration of 50 mM to react with any unreacted this compound. Incubate for 1 hour at room temperature.

  • Purification: Purify the Benzyl-PEG8-NPs from excess reagents by repeated centrifugation and resuspension in a suitable buffer (e.g., PBS), dialysis, or size-exclusion chromatography.

  • Characterization: Characterize the purified nanoparticles as described in the Data Presentation section.

Protocol 2: Modification of Thiol-Functionalized Nanoparticles

This protocol is designed for nanoparticles bearing surface thiol groups, such as those modified with (3-mercaptopropyl)trimethoxysilane or gold nanoparticles with a thiol-terminated ligand.

Materials:

  • Thiol-functionalized nanoparticles (Thiol-NPs)

  • This compound

  • Anhydrous, aprotic solvent (e.g., DMF or Acetonitrile)

  • Mild, non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃) or DIPEA)

  • Reaction buffer: 0.1 M phosphate buffer with 10 mM EDTA, pH 7.5

  • Purification supplies

Procedure:

  • Nanoparticle Preparation: Disperse the Thiol-NPs in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound in the anhydrous solvent.

  • Conjugation Reaction: Add the mild base to the nanoparticle suspension.

  • Add a 10- to 50-fold molar excess of the this compound solution to the nanoparticle suspension.

  • Incubate the reaction for 4-12 hours at room temperature with gentle stirring.

  • Purification: Purify the Benzyl-PEG8-NPs as described in Protocol 1.

  • Characterization: Characterize the purified nanoparticles.

Protocol 3: Modification of Carboxyl-Functionalized Nanoparticles

This protocol describes the esterification of surface carboxyl groups with the hydroxyl group that can be exposed on the this compound after deprotection of the benzyl group, or through a two-step process involving activation of the carboxyl groups. For direct reaction with the mesylate, the carboxyl group should be deprotonated.

Materials:

  • Carboxyl-functionalized nanoparticles (Carboxyl-NPs)

  • This compound

  • Anhydrous DMF

  • Cesium carbonate (Cs₂CO₃) or another suitable base

  • Purification supplies

Procedure:

  • Nanoparticle Preparation: Disperse the Carboxyl-NPs in anhydrous DMF.

  • Deprotonation: Add a slight molar excess of Cesium carbonate to the nanoparticle suspension to deprotonate the carboxylic acid groups. Stir for 1-2 hours at room temperature.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of this compound to the suspension.

  • Heat the reaction to 50-60 °C and stir for 12-24 hours under an inert atmosphere.

  • Purification: Cool the reaction mixture to room temperature. Purify the nanoparticles by repeated centrifugation and washing with DMF, followed by a suitable aqueous buffer.

  • Characterization: Characterize the final product.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_prep Nanoparticle Preparation cluster_reagent Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Characterization np_initial Functionalized Nanoparticles (Amine, Thiol, or Carboxyl) dispersion Dispersion in Reaction Buffer np_initial->dispersion mixing Mixing of Nanoparticles and Reagents dispersion->mixing peg_reagent This compound Stock Solution peg_reagent->mixing base Base Solution (if required) base->mixing incubation Incubation (Stirring) mixing->incubation quenching Quenching (Optional) incubation->quenching purify Purification (Centrifugation/Dialysis) quenching->purify characterization Physicochemical Characterization purify->characterization

Caption: General experimental workflow for nanoparticle surface modification.

Signaling Pathways Affected by PEGylated Nanoparticles

PEGylated nanoparticles can interact with cells and modulate various signaling pathways. The following diagram illustrates the potential impact on the MAPK and NF-κB signaling pathways, which are central to cellular processes like inflammation, proliferation, and survival.

signaling_pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus np This compound Modified Nanoparticle receptor Cell Surface Receptors (e.g., TLRs) np->receptor ras Ras receptor->ras ikk IKK Complex receptor->ikk raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Inflammation, Proliferation, Apoptosis) erk->transcription ikb IκB ikk->ikb nfkb NF-κB ikb->nfkb nfkb->transcription

Caption: Potential modulation of MAPK and NF-κB signaling by nanoparticles.

Application Notes and Protocols for Chromatography-Free Synthesis of PEG Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) derivatives are essential reagents in bioconjugation, drug delivery, and materials science. The covalent attachment of PEG chains, or PEGylation, can improve the solubility, stability, and pharmacokinetic properties of therapeutic molecules. Traditionally, the synthesis and purification of well-defined PEG derivatives have relied heavily on chromatographic techniques, which can be time-consuming, expensive, and difficult to scale up.

This document provides detailed application notes and protocols for the chromatography-free synthesis and purification of various PEG derivatives. These methods, primarily based on precipitation, crystallization, and solid-phase synthesis, offer scalable and cost-effective alternatives to chromatography, enabling the production of high-purity PEG derivatives for research and drug development.

I. Synthesis and Purification of Heterobifunctional PEG-Tosylates via Liquid-Liquid Extraction

This section details a robust and scalable chromatography-free method for synthesizing monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates (PEGn-Ts). These versatile intermediates can be readily converted to a variety of other functional PEG derivatives. The purification strategy relies on the differential solubility of the desired product and byproducts in a biphasic solvent system.[1][2][3]

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification PEG_diol PEG Diol (e.g., PEG4) Protection Monoprotection (e.g., Trityl chloride) PEG_diol->Protection Introduce asymmetry Tosylation1 Tosylation of free -OH Protection->Tosylation1 Coupling Williamson Ether Synthesis (Coupling with another PEG diol) Tosylation1->Coupling Chain extension Tosylation2 Final Tosylation Coupling->Tosylation2 Deprotection Deprotection (e.g., acid treatment) Tosylation2->Deprotection Extraction Liquid-Liquid Extraction (Organic vs. Aqueous/Brine) Deprotection->Extraction Transfer to purification Isolation Isolation of Pure PEGn-Ts Extraction->Isolation Separation of byproducts

Caption: Workflow for the chromatography-free synthesis of PEG-monotosylates.

Experimental Protocol: Synthesis of Octa(ethylene glycol) mono-p-toluenesulfonate (PEG8-Ts)

This protocol is adapted from the work of Wawro et al. and provides a step-by-step guide for the multigram synthesis of PEG8-Ts without the need for column chromatography.[1]

Step 1: Monoprotection of Tetra(ethylene glycol) (PEG4)

  • In a round-bottom flask, dissolve tetra(ethylene glycol) (excess) and triethylamine in a suitable organic solvent (e.g., THF).

  • Slowly add a solution of trityl chloride in the same solvent.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, the reaction is worked up by aqueous extraction to remove unreacted PEG4 and salts. The organic layer containing the monoprotected PEG4 is dried and concentrated. The crude product is used in the next step without further purification.

Step 2: Tosylation of Mono-trityl-PEG4

  • Dissolve the crude mono-trityl-PEG4 in a mixture of THF and aqueous sodium hydroxide.

  • Cool the mixture in an ice bath and add a solution of p-toluenesulfonyl chloride (TsCl) in THF dropwise.

  • Stir the reaction vigorously at room temperature.

  • After the reaction is complete (monitored by TLC), the product is extracted with an organic solvent. The organic layer is washed with brine to remove impurities and then dried and concentrated to yield mono-trityl-PEG4-tosylate.

Step 3: Williamson Ether Synthesis for Chain Elongation

  • In a flask under an inert atmosphere, prepare a solution of tetra(ethylene glycol) and sodium hydride in anhydrous THF to form the alkoxide.

  • Slowly add a solution of mono-trityl-PEG4-tosylate in anhydrous THF to the alkoxide solution.

  • Stir the reaction at room temperature until completion.

  • The reaction is quenched, and the product, mono-trityl-PEG8-OH, is purified by a series of aqueous extractions to remove unreacted starting materials and byproducts.

Step 4: Final Tosylation and Deprotection

  • The crude mono-trityl-PEG8-OH is subjected to tosylation as described in Step 2 to yield mono-trityl-PEG8-tosylate.

  • The trityl protecting group is removed by treating the product with a mild acid (e.g., p-toluenesulfonic acid in methanol).

  • The final product, PEG8-Ts, is purified by liquid-liquid extraction between an organic solvent and brine. The hydrophilic impurities (deprotected symmetric byproducts) partition into the aqueous phase, leaving the pure desired product in the organic phase.

  • The organic layer is dried and the solvent is evaporated to yield pure PEG8-Ts as an oil or solid.

Data Presentation
ProductOverall Yield (%)Purity (%) (by HPLC)Reference
PEG8-Ts~7098.7[3]
PEG12-Ts~6598.2
PEG16-Ts~6297.0

II. Solid-Phase Synthesis of Monodisperse PEG Derivatives

Solid-phase synthesis offers a powerful chromatography-free approach to produce monodisperse PEG oligomers. The growing PEG chain is anchored to an insoluble resin, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing. The final product is then cleaved from the solid support.

Synthesis Workflow

G Resin Solid Support (e.g., Wang Resin) Deprotonation Deprotonation (e.g., tBuOK) Resin->Deprotonation Coupling Coupling with PEG Monomer Deprotonation->Coupling Deprotection Deprotection of Terminal Group Coupling->Deprotection Repeat Repeat Cycle (n-1) times Deprotection->Repeat Repeat->Deprotonation for next cycle Cleavage Cleavage from Resin (e.g., TFA) Repeat->Cleavage After n cycles Precipitation Precipitation and Isolation Cleavage->Precipitation

Caption: General workflow for the solid-phase synthesis of PEG derivatives.

Experimental Protocol: Solid-Phase Synthesis of a PEG12 Derivative

This protocol is a generalized procedure based on the principles of solid-phase PEG synthesis.

Materials:

  • Wang resin (or other suitable solid support)

  • Fmoc-NH-PEG-OH or other appropriately protected PEG monomer

  • Coupling agents (e.g., HBTU, DIC)

  • Deprotection reagents (e.g., piperidine in DMF for Fmoc)

  • Cleavage cocktail (e.g., TFA/DCM)

  • Solvents (DMF, DCM, ether)

Procedure:

  • Resin Swelling: Swell the Wang resin in DMF in a reaction vessel.

  • First Monomer Coupling:

    • Activate the first protected PEG monomer with a coupling agent.

    • Add the activated monomer to the swollen resin and agitate to facilitate coupling.

    • Wash the resin extensively with DMF and DCM to remove unreacted monomer and coupling agents.

  • Deprotection:

    • Treat the resin with a deprotection reagent (e.g., 20% piperidine in DMF for Fmoc removal) to expose the terminal functional group for the next coupling step.

    • Wash the resin thoroughly with DMF and DCM.

  • Iterative Coupling and Deprotection: Repeat steps 2 and 3 with the desired number of PEG monomers to achieve the target chain length.

  • Final Deprotection: Perform a final deprotection step.

  • Cleavage:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA in DCM) to release the synthesized PEG derivative from the solid support.

  • Purification:

    • Filter the resin and collect the filtrate containing the cleaved PEG derivative.

    • Precipitate the product by adding the filtrate to cold diethyl ether.

    • Collect the precipitate by centrifugation or filtration and wash it with cold ether.

    • Dry the purified PEG derivative under vacuum.

Data Presentation (Illustrative)
ProductTheoretical MW ( g/mol )Purity (by MALDI-TOF)Overall Yield (%)
H2N-PEG12-COOH~580>95%~70-80
Boc-NH-PEG8-OH~450>95%~75-85

Note: Yields and purities are illustrative and can vary based on the specific sequence, coupling efficiency, and handling.

III. Purification of PEG Derivatives by Precipitation

Precipitation is a widely applicable, scalable, and cost-effective method for purifying PEG derivatives. This technique relies on the differential solubility of the PEG derivative and impurities in a solvent/anti-solvent system.

General Principles of Precipitation

The solubility of PEG derivatives is highly dependent on the solvent system. They are typically soluble in polar organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetone, and insoluble in non-polar solvents like diethyl ether and hexane. This differential solubility allows for the selective precipitation of the PEG derivative from the reaction mixture.

G Crude_Mixture Crude Reaction Mixture in a Good Solvent (e.g., DCM) Add_Antisolvent Add Anti-solvent (e.g., Cold Diethyl Ether) Crude_Mixture->Add_Antisolvent Precipitation Precipitate Formation (PEG Derivative) Add_Antisolvent->Precipitation Isolation Isolation (Filtration/Centrifugation) Precipitation->Isolation Washing Washing with Anti-solvent Isolation->Washing Drying Drying under Vacuum Washing->Drying Pure_Product Pure PEG Derivative Drying->Pure_Product

Caption: General workflow for the purification of PEG derivatives by precipitation.

Protocol: Precipitation Purification of a PEG-Maleimide Derivative

This protocol provides a general procedure for the purification of a PEG-maleimide derivative after its synthesis.

Materials:

  • Crude PEG-maleimide reaction mixture

  • Dichloromethane (DCM) or other suitable solvent

  • Cold diethyl ether or hexane (anti-solvent)

Procedure:

  • Dissolution: Dissolve the crude PEG-maleimide in a minimal amount of DCM.

  • Precipitation: Slowly add the DCM solution to a stirred, cold volume of diethyl ether (typically 10-20 times the volume of the DCM solution). A white precipitate should form immediately.

  • Incubation: Continue stirring the suspension in the cold for a short period (e.g., 30 minutes) to ensure complete precipitation.

  • Isolation: Collect the precipitate by vacuum filtration or centrifugation.

  • Washing: Wash the collected solid with cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified PEG-maleimide derivative under vacuum to remove residual solvents.

Data Presentation (Illustrative)
PEG DerivativeSolventAnti-solventPurity (by NMR)Yield (%)
mPEG-Maleimide (2kDa)DCMDiethyl Ether>95%>90
4-arm-PEG-Maleimide (10kDa)THFHexane>95%>85
HS-PEG-Maleimide (5kDa)AcetoneDiethyl Ether>95%>90

Note: The optimal solvent/anti-solvent system and volumes may need to be optimized for different PEG derivatives and molecular weights.

IV. Conclusion

The chromatography-free synthesis and purification methods presented in these application notes offer significant advantages in terms of scalability, cost-effectiveness, and efficiency for producing a wide range of PEG derivatives. By leveraging techniques such as liquid-liquid extraction, solid-phase synthesis, and precipitation, researchers and drug development professionals can obtain high-purity PEG reagents without the need for preparative chromatography. The detailed protocols and quantitative data provided herein serve as a valuable resource for implementing these methods in the laboratory and advancing the development of PEGylated therapeutics and other advanced materials.

References

Application Note: UPLC-MS/MS Method for the Determination of PEG Polymers in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyethylene glycols (PEGs) are widely used polymers in the pharmaceutical industry to enhance the therapeutic properties of drugs, a process known as PEGylation. This modification can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its circulating half-life and reduce immunogenicity.[1][2][3] Given the significant impact of PEGylation on drug efficacy and safety, robust and sensitive analytical methods are crucial for the quantitative determination of PEG polymers and PEGylated therapeutics in biological matrices like plasma.[4][5]

This application note details a comprehensive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of PEG polymers in plasma. The inherent challenges of analyzing polydisperse and multi-charged PEG molecules are addressed through specific sample preparation techniques and advanced mass spectrometry approaches.

Experimental Workflow

The overall workflow for the determination of PEG polymers in plasma involves sample preparation to isolate the analyte from the complex matrix, followed by UPLC separation and subsequent detection and quantification by MS/MS.

Experimental Workflow plasma Plasma Sample Collection prep Sample Preparation (Protein Precipitation / SPE) plasma->prep Matrix Removal uplc UPLC Separation prep->uplc Extract Injection msms MS/MS Detection (MRM / MSALL) uplc->msms Eluent Introduction data Data Analysis & Quantification msms->data Signal Acquisition

Caption: High-level experimental workflow for PEG analysis in plasma.

Detailed Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting PEG polymers from plasma samples.

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., a PEG analog not present in the sample like mPEG6-PA for PA-PEG8-PA analysis)

  • Acetonitrile (ACN), chilled

  • Vortex mixer

  • Centrifuge (capable of 14,000 x g)

  • 96-well plates or microcentrifuge tubes

Protocol:

  • Pipette 50 µL of plasma sample into a microcentrifuge tube.

  • Add the internal standard solution to each sample.

  • Add 200 µL of chilled acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase.

  • The sample is now ready for injection into the UPLC-MS/MS system.

UPLC Conditions

Chromatographic separation is essential to resolve the analyte of interest from other matrix components.

Instrumentation:

  • Waters ACQUITY UPLC System or equivalent

Parameters:

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0.0-0.5 min: 5% B

    • 0.5-3.0 min: Linear gradient to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: Return to 5% B

    • 4.1-5.0 min: Equilibrate at 5% B

MS/MS Conditions

Tandem mass spectrometry provides the selectivity and sensitivity required for quantification. For polydisperse PEGs, where numerous precursor ions exist, an MSALL or similar information-independent acquisition technique can be employed. This approach allows all precursor ions to enter the collision cell, and a common product ion is monitored for quantification. For specific PEG oligomers, a traditional Multiple Reaction Monitoring (MRM) approach is suitable.

Instrumentation:

  • Triple Quadrupole Mass Spectrometer (e.g., SCIEX TripleTOF®, Agilent 6490) or Q-TOF Mass Spectrometer

Parameters (MRM Example for PA-PEG8-PA):

  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive Mode

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    • PA-PEG8-PA: m/z 513.4 → 441.2

    • mPEG6-PA (IS): m/z 367.3 → 118.8

Parameters (MSALL for Linear PEGs):

  • Ionization Mode: ESI, Positive Mode

  • Acquisition Mode: MSALL (Information-Independent Acquisition)

  • Collision Energy: High collision energy to generate a common fragment ion (e.g., m/z 133.08592 for linear PEGs).

Data Presentation

The performance of the UPLC-MS/MS method should be validated according to regulatory guidelines, assessing linearity, sensitivity, accuracy, precision, recovery, and matrix effects.

Method Validation Parameters
ParameterAcceptance CriteriaExample Result (PA-PEG8-PA)Example Result (Linear PEG 400)
Linearity Range r² > 0.9930–1500 ng/mL1.01–1013.40 µg/mL
Correlation Coefficient (r²) > 0.99> 0.9950.9954
Lower Limit of Quantification (LLOQ) S/N ≥ 1030 ng/mL1.01 µg/mL
Intra-day Precision (%CV) < 15%< 8.5%2.31–13.34%
Inter-day Precision (%CV) < 15%< 9.2%2.31–13.34%
Accuracy (%RE) ± 15%-5.8% to 6.3%-7.99 to 0.37%
Recovery Consistent and reproducible85.2–93.4%Consistent across QC levels
Matrix Effect Within acceptable limits92.1–98.7%Consistent across QC levels

Logical Relationship Diagram

The selection of the mass spectrometry method is dependent on the nature of the PEG polymer being analyzed.

MS Method Selection start PEG Analyte Type specific Specific PEG Oligomer (e.g., PA-PEG8-PA) start->specific Is it a single, well-defined molecule? polydisperse Polydisperse PEG Mixture (e.g., PEG 400, PEG 4000) start->polydisperse Is it a mixture of different chain lengths? mrm Use Conventional MRM Method specific->mrm msall Use MSALL / Information-Independent Acquisition Method polydisperse->msall

Caption: Decision tree for selecting the appropriate MS/MS method.

Conclusion

The UPLC-MS/MS methods described provide a robust and sensitive approach for the quantitative determination of PEG polymers in plasma. The choice of sample preparation and mass spectrometric technique should be tailored to the specific PEG analyte. Proper method validation is essential to ensure reliable and accurate data for pharmacokinetic and toxicokinetic studies in the development of PEGylated therapeutics.

References

Application Notes and Protocols for In vivo Formulation of Benzyl-PEG8-Ms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of Benzyl-PEG8-Ms for in vivo research. This document outlines the physicochemical properties of this PROTAC linker, detailed protocols for formulation, and a sample experimental workflow for preclinical evaluation.

Introduction to this compound in Targeted Protein Degradation

This compound is a polyethylene glycol (PEG)-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC typically consists of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker, such as this compound, that connects these two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the POI by the proteasome.

The PEG8 component of the linker enhances the solubility and can influence the pharmacokinetic properties of the resulting PROTAC molecule. The mesylate (Ms) group is a reactive functional group that can be used for covalent attachment to a suitable functional group on one of the ligands during PROTAC synthesis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for the selection of appropriate solvents and excipients for formulation development.

PropertyValueReference
Molecular Formula C₂₄H₄₂O₁₁S[1]
Molecular Weight 538.65 g/mol [1]
Appearance Varies (typically an oil or solid)
Solubility Data not quantitatively available. Generally soluble in organic solvents like DMSO and alcohols. Poorly soluble in aqueous solutions.

Formulation Protocol for In Vivo Administration

Due to the hydrophobic nature of many PROTACs, a common challenge is achieving a suitable formulation for in vivo administration, particularly for parenteral routes. The following protocol describes a general method for formulating a PROTAC containing a this compound linker for preclinical studies in animal models, such as mice.

Materials:

  • PROTAC synthesized with this compound

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • PEG 300 (Polyethylene glycol 300), sterile, injectable grade

  • Tween 80 (Polysorbate 80), sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

  • Sterile vials and syringes

  • Vortex mixer

  • Sonicator (optional)

Formulation Vehicle Preparation (Example):

A common vehicle for administering hydrophobic compounds is a co-solvent system. An example formulation is a 10/40/5/45 mixture of DMSO/PEG300/Tween 80/Saline.

Step-by-Step Protocol:

  • Prepare the PROTAC Stock Solution:

    • Accurately weigh the required amount of the PROTAC.

    • Dissolve the PROTAC in DMSO to create a concentrated stock solution. For example, to achieve a final dosing solution of 1 mg/mL in the 10/40/5/45 vehicle, you would prepare a 10 mg/mL stock solution in DMSO.

    • Ensure the PROTAC is completely dissolved. Gentle warming or brief sonication may be used if necessary.

  • Prepare the Final Dosing Solution:

    • In a sterile vial, add the components in the following order, vortexing after each addition:

      • 1 part of the PROTAC/DMSO stock solution.

      • 4 parts of PEG 300.

      • 0.5 parts of Tween 80.

      • 4.5 parts of sterile saline.

    • Vortex the final mixture thoroughly to ensure a clear and homogenous solution.

    • Visually inspect the solution for any precipitation or phase separation. If observed, the formulation may need to be adjusted.

Table of Formulation Components (Example for 1 mL of Dosing Solution):

ComponentPercentage (%)Volume (µL) for 1 mg/mL final concentration
PROTAC/DMSO Stock (10 mg/mL)10100
PEG 30040400
Tween 80550
Saline (0.9%)45450
Total 100 1000

Important Considerations:

  • Stability: Prepare the formulation fresh on the day of use. The stability of the PROTAC in the formulation vehicle should be determined empirically if it needs to be stored.

  • Sterility: All components and equipment should be sterile to prevent infection, especially for parenteral administration.

  • Toxicity: The concentration of DMSO and other excipients should be kept as low as possible to minimize potential toxicity in the animal model. The chosen vehicle should be well-tolerated at the administered volume.

  • Route of Administration: This type of formulation is typically suitable for intraperitoneal (IP) injection. For other routes, such as intravenous (IV), further optimization and filtration may be necessary to ensure no particulate matter is present.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for evaluating the efficacy of a PROTAC, formulated as described above, in a mouse xenograft model of cancer. This example assumes the PROTAC targets a protein implicated in tumor growth, such as BRD4.[2]

experimental_workflow cluster_preclinical_model Preclinical Model Preparation cluster_treatment Treatment Phase cluster_analysis Efficacy and PD Analysis cell_culture Tumor Cell Culture implantation Xenograft Implantation cell_culture->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization of Mice monitoring->randomization administration In Vivo Administration (e.g., IP) randomization->administration formulation PROTAC Formulation formulation->administration tumor_measurement Tumor Volume Measurement administration->tumor_measurement tissue_collection Tissue/Tumor Collection tumor_measurement->tissue_collection western_blot Western Blot for Target Protein tissue_collection->western_blot data_analysis Data Analysis western_blot->data_analysis

Workflow for an in vivo efficacy study.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The diagram below illustrates the general mechanism of action for a PROTAC, which leverages the ubiquitin-proteasome pathway to induce the degradation of a target protein.

protac_pathway cluster_cell Cellular Environment PROTAC PROTAC (e.g., containing this compound) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Recycling->Ternary_Complex

Mechanism of PROTAC-mediated protein degradation.

Disclaimer: This document provides general guidance and example protocols. The optimal formulation and experimental design will depend on the specific PROTAC molecule, the target protein, and the animal model being used. It is essential to perform appropriate characterization and optimization studies for each new compound. All animal studies should be conducted in accordance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for Linking Small Molecules to Antibodies Using PEG Spacers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug.[][] The linker connecting these two components is crucial to the ADC's overall efficacy, stability, and pharmacokinetic profile.[][3] Polyethylene glycol (PEG) linkers have emerged as a versatile tool in ADC development, offering numerous advantages.[] PEGylation, the process of attaching PEG chains, enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and prolong circulation half-life. This, in turn, can lead to a better therapeutic index.

These application notes provide detailed protocols for the conjugation of small molecules to antibodies using PEG spacers, focusing on the most common chemistries.

1. Selecting the Appropriate PEG Linker and Conjugation Strategy

The choice of PEG linker and conjugation chemistry is dependent on the available functional groups on the antibody and the small molecule, as well as the desired properties of the final ADC.

  • Heterobifunctional PEG Linkers : These are the most common type of linkers used in ADC development. They possess two different reactive functional groups at their termini, allowing for the specific and sequential conjugation of the antibody and the small molecule.

  • Homobifunctional PEG Linkers : These linkers have the same functional group at both ends and are more commonly used for cross-linking proteins.

  • Multi-arm PEG Linkers : These linkers allow for the attachment of multiple drug molecules, potentially increasing the drug-to-antibody ratio (DAR).

The most prevalent conjugation strategies target either the amine groups of lysine residues or the thiol groups of cysteine residues on the antibody.

  • Amine-Reactive Conjugation : This approach utilizes N-hydroxysuccinimide (NHS) esters to react with the primary amines on lysine residues.

  • Thiol-Reactive Conjugation : This method employs maleimide groups to react with the sulfhydryl groups of cysteine residues. This can be performed on native cysteines after reduction of disulfide bonds or on engineered cysteines for site-specific conjugation.

  • Click Chemistry : This is a more modern approach that offers high efficiency and specificity in linking the drug to the antibody.

The following sections provide detailed protocols for the two most common conjugation methods.

2. Experimental Protocols

Protocol 1: Amine-Reactive Conjugation via NHS-PEG Linker

This protocol describes the conjugation of a small molecule to the lysine residues of an antibody using a PEG linker with an NHS ester functional group.

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS)

  • NHS-PEG-Small Molecule linker

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

  • Quenching buffer (e.g., Tris-HCl or glycine)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting columns or dialysis equipment for buffer exchange and purification

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at pH 7.2-8.0 using a desalting column or dialysis.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • PEG Linker Preparation:

    • The NHS-PEG linker is moisture-sensitive and should be stored at -20°C with a desiccant.

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Immediately before use, dissolve the NHS-PEG-Small Molecule linker in a small amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). Do not store the reconstituted linker.

  • Conjugation Reaction:

    • Calculate the required volume of the linker solution. A 20-fold molar excess of the linker to the antibody is a common starting point to achieve a DAR of 4-6. The optimal ratio may need to be determined empirically.

    • Slowly add the calculated volume of the linker solution to the antibody solution while gently stirring. The final concentration of the organic solvent should not exceed 10%.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching the Reaction:

    • Add a quenching buffer (e.g., Tris or glycine) to a final concentration of 25-50 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted linker and small molecules by size exclusion chromatography (SEC), tangential flow filtration (TFF), or dialysis.

Workflow for Amine-Reactive Conjugation

Amine_Reactive_Conjugation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Ab Antibody in Amine-Free Buffer Reaction Mix & Incubate (RT or 4°C) Ab->Reaction Linker NHS-PEG-Drug in DMSO/DMF Linker->Reaction Quench Quench Reaction (e.g., Tris) Reaction->Quench Purify Purify ADC (SEC/TFF) Quench->Purify ADC Characterize ADC (DAR, Purity) Purify->ADC

Caption: Workflow for conjugating a small molecule to an antibody via an NHS-PEG linker.

Protocol 2: Thiol-Reactive Conjugation via Maleimide-PEG Linker

This protocol outlines the conjugation of a small molecule to the cysteine residues of an antibody using a PEG linker with a maleimide functional group.

Materials:

  • Antibody solution (1-10 mg/mL)

  • Reducing agent (e.g., TCEP or DTT)

  • Maleimide-PEG-Small Molecule linker

  • Thiol-free buffer, pH 6.5-7.5 (e.g., PBS)

  • Quenching reagent (e.g., N-acetylcysteine or free cysteine)

  • Anhydrous DMSO or DMF

  • Desalting columns or dialysis equipment

Procedure:

  • Antibody Reduction (if necessary):

    • To conjugate to native cysteine residues involved in interchain disulfide bonds, the antibody must first be reduced.

    • Add a 10-100 fold molar excess of a reducing agent like TCEP to the antibody solution.

    • Incubate at room temperature for 20-30 minutes.

    • Remove the excess reducing agent using a desalting column.

  • PEG Linker Preparation:

    • Prepare a stock solution of the Maleimide-PEG-Small Molecule linker in anhydrous DMSO or DMF immediately before use.

  • Conjugation Reaction:

    • The reaction should be performed in a thiol-free buffer at a pH between 6.5 and 7.5.

    • Add the maleimide-linker solution to the reduced antibody solution at a 10-20 fold molar excess.

    • Incubate at room temperature for 2 hours or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add a quenching reagent such as N-acetylcysteine to cap any unreacted maleimide groups.

  • Purification:

    • Purify the ADC from unreacted components using SEC, HIC, or TFF.

Workflow for Thiol-Reactive Conjugation

Thiol_Reactive_Conjugation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Ab Antibody Reduce Reduce Disulfides (e.g., TCEP) Ab->Reduce ReducedAb Reduced Antibody Reduce->ReducedAb Reaction Mix & Incubate (pH 6.5-7.5) ReducedAb->Reaction Linker Maleimide-PEG-Drug in DMSO/DMF Linker->Reaction Quench Quench Reaction (e.g., Cysteine) Reaction->Quench Purify Purify ADC (HIC/SEC) Quench->Purify ADC Characterize ADC (DAR, Purity) Purify->ADC

Caption: Workflow for conjugating a small molecule to an antibody via a Maleimide-PEG linker.

Purification and Characterization

Purification is a critical step to remove impurities such as unconjugated drug-linker, excess reagents, and aggregates, which can affect the safety and efficacy of the ADC.

Table 1: Comparison of Common ADC Purification Techniques

Purification MethodPrincipleAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separation based on molecular size.Effective at removing small molecule impurities and aggregates.Time-consuming, requires a chromatography system.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Can separate ADCs with different DARs.May require high salt concentrations which can induce aggregation.
Ion Exchange Chromatography (IEX) Separation based on charge.Can remove aggregates and host cell proteins.Can be complex to optimize.
Tangential Flow Filtration (TFF) Separation based on molecular weight cutoff membranes.Fast, scalable, and effective for buffer exchange and removing unconjugated molecules.May not be sufficient for removing all free drug, especially hydrophobic ones.

Characterization: Determining the Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, as it directly impacts the therapeutic window.

Table 2: Methods for DAR Analysis

MethodPrincipleAdvantagesDisadvantages
UV-Vis Spectroscopy Measures absorbance at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug) to calculate the concentrations of each and determine the ratio.Simple, rapid, and widely accessible.Can be inaccurate if the drug's absorbance spectrum overlaps with the antibody's.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates the different ADC species by liquid chromatography and determines their mass by mass spectrometry. The mass difference between the unconjugated antibody and the ADC species reveals the number of conjugated drugs.Provides detailed information on the distribution of drug loads (DAR 0, 1, 2, etc.) and is highly accurate.Requires specialized equipment and expertise.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on the increased hydrophobicity with each added drug-linker. The relative peak areas can be used to calculate the average DAR.Provides a profile of the DAR distribution.Retention times do not directly correlate to DAR, requiring confirmation with MS.

General ADC Synthesis and Analysis Workflow

General_ADC_Workflow cluster_start Starting Materials cluster_process Manufacturing Process cluster_analysis Quality Control & Analysis Antibody Monoclonal Antibody Conjugation Conjugation Reaction (Lysine or Cysteine) Antibody->Conjugation DrugLinker PEG-Linker-Drug (Activated) DrugLinker->Conjugation Purification Purification (Chromatography/TFF) Conjugation->Purification DAR DAR Analysis (LC-MS, HIC) Purification->DAR Purity Purity & Aggregation (SEC) Purification->Purity FinalADC Final ADC Product DAR->FinalADC Purity->FinalADC Potency In Vitro Potency Assay FinalADC->Potency Characterization

Caption: Overview of the ADC manufacturing and quality control process.

4. Quantitative Data Summary

The following table provides typical reaction parameters for achieving a desired drug-to-antibody ratio. These values should be considered as starting points and may require optimization.

Table 3: Example Reaction Conditions and Expected Outcomes

ParameterAmine-Reactive (NHS)Thiol-Reactive (Maleimide)
Target Residue LysineCysteine
Reaction pH 7.2 - 8.56.5 - 7.5
Linker:Antibody Molar Ratio 5:1 to 20:15:1 to 20:1
Typical Average DAR 2 - 42, 4, or 8 (depending on reduction)
Reaction Time 30 - 120 minutes1 - 4 hours
Reaction Temperature 4°C to Room Temperature4°C to Room Temperature

The use of PEG linkers is a key strategy in the development of modern ADCs, contributing significantly to their therapeutic potential. By carefully selecting the appropriate linker chemistry and meticulously controlling the reaction, purification, and characterization processes, researchers can develop ADCs with optimized properties for targeted cancer therapy. The protocols and data provided in these application notes serve as a comprehensive guide for scientists and professionals in the field of drug development.

References

Application Notes and Protocols: Amine-Reactive Chemistry of Methanesulfonyl Groups for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise chemical modification of biomolecules is a cornerstone of modern research and therapeutic development. Among the various strategies for bioconjugation, targeting amine groups, particularly the ε-amino group of lysine residues and the N-terminus of proteins, is a widely employed approach due to their abundance and accessibility.[1] While traditional reagents like N-hydroxysuccinimide (NHS) esters have been the workhorses in this field, there is a growing interest in alternative chemistries that offer enhanced stability, selectivity, and versatility. Methanesulfonyl groups, particularly in the form of sulfonyl fluorides (R-SO₂F), have emerged as a powerful class of amine-reactive electrophiles for creating robust bioconjugates.[2][3]

This document provides a detailed overview of the amine-reactive chemistry of methanesulfonyl groups, focusing on the application of sulfonyl fluorides in bioconjugation. It includes quantitative data on reaction parameters, detailed experimental protocols for protein modification, and a comparison with other common amine-reactive chemistries.

Principle of the Reaction: Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

The reaction of a sulfonyl fluoride with an amine proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion, which is a good leaving group, and the formation of a highly stable sulfonamide bond.[4][5] This process is a key example of Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry," a set of powerful and reliable reactions known for their high efficiency and biocompatibility.

The reactivity of sulfonyl fluorides is context-dependent, meaning the local microenvironment of the protein can significantly influence the reaction's efficiency and selectivity. This property can be exploited to achieve site-specific labeling, even in the presence of multiple potential reactive residues. Besides primary amines (lysine), sulfonyl fluorides can also react with other nucleophilic amino acid residues such as tyrosine, serine, threonine, and histidine, offering a broader targeting scope compared to some traditional amine-reactive reagents.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of sulfonyl fluoride-based reagents in bioconjugation, providing a basis for comparison with other chemistries.

ParameterSulfonyl Fluoride ChemistryN-Hydroxysuccinimide (NHS) Ester ChemistryReferences
Target Residues Primary amines (Lysine), Tyrosine, Serine, Threonine, HistidinePrimary amines (Lysine)
Resulting Bond SulfonamideAmide
Bond Stability High hydrolytic stabilitySusceptible to hydrolysis, especially at higher pH
Reaction pH Typically 7.4 - 9.0Typically 7.2 - 8.5
Common Solvents DMSO, DMF for stock solutionsDMSO, DMF for stock solutions
Side Reactions Hydrolysis of the sulfonyl fluorideHydrolysis of the NHS ester

Table 1: General Comparison of Sulfonyl Fluoride and NHS Ester Chemistries. This table provides a high-level overview of the key features of sulfonyl fluoride chemistry in comparison to the widely used NHS ester chemistry for amine-reactive bioconjugation.

Reagent TypeTarget ProteinMolar Excess of ReagentReaction TimeConjugation Efficiency/YieldReference
Aryl Sulfonyl FluorideTransthyretin (TTR)Not specified1 - 4 min (t1/2)~48% - 100%
Sulfamoyl FluorideBovine Serum Albumin (BSA)100 equivalents6 hours8 molecules of reagent per BSA
4-azidobenzoyl fluoride (ABF)Trastuzumab4 equivalents18 hours72%
NHS Ester of 4-azidobenzoic acid (ABNHS)TrastuzumabNot specified18 hours49%

Table 2: Reported Reaction Conditions and Efficiencies. This table presents specific examples of conjugation reactions from the literature, highlighting the conditions used and the resulting efficiencies. This data can serve as a starting point for experimental design.

Experimental Protocols

This section provides detailed protocols for the conjugation of a sulfonyl fluoride-containing probe to a protein and the subsequent analysis of the conjugate.

Protocol 1: General Procedure for Protein Labeling with a Sulfonyl Fluoride Probe

This protocol outlines the steps for conjugating an amine-reactive sulfonyl fluoride probe to a purified protein.

Materials:

  • Purified protein of interest in an amine-free buffer (e.g., PBS or HEPES, pH 7.4-8.0).

  • Sulfonyl fluoride probe.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column or dialysis equipment.

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the chosen reaction buffer. Ensure the buffer is free of primary amines, such as Tris, as they will compete with the protein for reaction with the probe.

  • Probe Preparation: Immediately before use, prepare a stock solution of the sulfonyl fluoride probe (e.g., 10-100 mM) in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the sulfonyl fluoride probe stock solution to the protein solution to achieve the desired final probe concentration. A 10- to 100-fold molar excess of the probe over the protein is a common starting point.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) is kept low (typically below 5% v/v) to avoid protein denaturation.

    • As a negative control, prepare a reaction with the protein and an equivalent amount of the organic solvent without the probe.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specified duration (e.g., 1-24 hours) with gentle mixing. Optimal incubation time should be determined empirically for each specific protein and probe.

  • Quenching (Optional): To stop the reaction, a quenching reagent with a high concentration of a primary amine, such as Tris-HCl, can be added to a final concentration of 20-50 mM.

  • Purification: Remove excess unreacted probe and byproducts by using a desalting column, dialysis, or size-exclusion chromatography.

Protocol 2: Analysis of Protein Conjugation by Mass Spectrometry

This protocol describes a general workflow for identifying the specific amino acid residues modified by a sulfonyl fluoride probe using mass spectrometry.

Materials:

  • Labeled and purified protein.

  • Unlabeled protein (control).

  • Denaturing buffer (e.g., 8 M urea).

  • Reducing agent (e.g., DTT).

  • Alkylating agent (e.g., iodoacetamide).

  • Protease (e.g., trypsin).

  • LC-MS/MS system.

Procedure:

  • Sample Preparation:

    • Denature the labeled and unlabeled protein samples in a denaturing buffer.

    • Reduce the disulfide bonds with a reducing agent like DTT.

    • Alkylate the free cysteine residues with an alkylating agent like iodoacetamide to prevent disulfide bond reformation.

  • Proteolytic Digestion: Digest the proteins into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides by liquid chromatography (LC).

    • Analyze the peptides by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Use a database search software to identify the peptides from the MS/MS spectra.

    • Search for the expected mass shift on specific amino acid residues (e.g., lysine) corresponding to the mass of the sulfonyl fluoride probe.

    • The MS/MS fragmentation pattern of the modified peptide will confirm the exact site of modification.

Visualizations

The following diagrams illustrate the key chemical and workflow aspects of amine-reactive methanesulfonyl chemistry.

Caption: Reaction of a sulfonyl fluoride with a primary amine.

G Experimental Workflow for Protein Conjugation Start Start Protein_Prep Protein Preparation (Amine-free buffer) Start->Protein_Prep Conjugation Conjugation Reaction (Protein + Probe) Protein_Prep->Conjugation Probe_Prep Sulfonyl Fluoride Probe Preparation (in DMSO/DMF) Probe_Prep->Conjugation Incubation Incubation (RT or 37°C, 1-24h) Conjugation->Incubation Quenching Quenching (Optional, e.g., Tris) Incubation->Quenching Purification Purification (Desalting/Dialysis) Quenching->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis End End Analysis->End

Caption: Workflow for protein conjugation with sulfonyl fluorides.

Conclusion

The amine-reactive chemistry of methanesulfonyl groups, particularly through the use of sulfonyl fluoride reagents, offers a robust and versatile platform for bioconjugation. The resulting sulfonamide linkage provides superior stability compared to the amide bonds formed by traditional NHS esters, making this chemistry particularly attractive for applications requiring long-term stability in biological environments, such as the development of antibody-drug conjugates. The ability of sulfonyl fluorides to react with a broader range of nucleophilic amino acid residues also opens up new possibilities for site-specific protein modification. By understanding the underlying SuFEx chemistry and carefully optimizing reaction conditions, researchers can leverage the power of methanesulfonyl groups to create novel and effective bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

Synthesis of Heterobifunctional Linkers from Benzyl-PEG8-Ms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various heterobifunctional linkers starting from Benzyl-poly(ethylene glycol)8-mesylate (Benzyl-PEG8-Ms). The methodologies described herein are essential for the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction

Poly(ethylene glycol) (PEG) linkers are integral components in modern drug development, offering enhanced solubility, improved pharmacokinetic profiles, and reduced immunogenicity of bioconjugates.[1] Heterobifunctional PEG linkers, possessing two distinct reactive termini, enable the precise and sequential conjugation of different molecules, such as a targeting moiety and a therapeutic payload.[1]

This compound is a versatile starting material for the synthesis of a variety of heterobifunctional linkers. The mesylate group serves as an excellent leaving group, readily displaced by a range of nucleophiles to introduce diverse functionalities. The benzyl ether at the other terminus provides a stable protecting group that can be removed under specific conditions if required, further expanding the synthetic possibilities. This document outlines the synthesis of key heterobifunctional linkers from this compound, including azide, phthalimide-protected amine, and iodide derivatives.

Core Reaction Pathway

The fundamental principle behind the synthesis of heterobifunctional linkers from this compound is the nucleophilic substitution of the mesylate group. This allows for the introduction of a variety of functional groups, thereby creating a panel of linkers with orthogonal reactivity.

G cluster_start Starting Material cluster_products Heterobifunctional Linkers Benzyl_PEG8_Ms This compound Benzyl_PEG8_N3 Benzyl-PEG8-Azide Benzyl_PEG8_Ms->Benzyl_PEG8_N3 NaN3, DMF Benzyl_PEG8_Phth Benzyl-PEG8-Phthalimide Benzyl_PEG8_Ms->Benzyl_PEG8_Phth Potassium Phthalimide, DMF Benzyl_PEG8_I Benzyl-PEG8-Iodide Benzyl_PEG8_Ms->Benzyl_PEG8_I NaI, Acetone

Caption: General reaction scheme for the synthesis of heterobifunctional linkers.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of various heterobifunctional linkers from this compound.

Synthesis of Benzyl-PEG8-Azide

This protocol describes the conversion of this compound to Benzyl-PEG8-Azide via nucleophilic substitution with sodium azide. The resulting azide functionality is widely used in "click chemistry" for bioconjugation.

Reaction Workflow:

G start Dissolve this compound in DMF add_nan3 Add Sodium Azide start->add_nan3 react Stir at room temperature overnight add_nan3->react workup Aqueous Workup (Water & Diethyl Ether Extraction) react->workup dry Dry organic layer (Na2SO4) workup->dry concentrate Concentrate under reduced pressure dry->concentrate product Benzyl-PEG8-Azide concentrate->product

Caption: Workflow for the synthesis of Benzyl-PEG8-Azide.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Diethyl Ether

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into deionized water and extract with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Benzyl-PEG8-Azide as an oil.

ReactantMolar Eq.SolventTemperatureTimeTypical Yield
This compound1.0DMFRoom Temp.Overnight>90%
Sodium Azide1.5
Synthesis of Benzyl-PEG8-Phthalimide (precursor to Benzyl-PEG8-Amine)

This protocol details the synthesis of Benzyl-PEG8-Phthalimide, which can be subsequently deprotected to yield the primary amine. The Gabriel synthesis is a robust method for forming primary amines.

Reaction Workflow:

G start Dissolve this compound in DMF add_phthalimide Add Potassium Phthalimide start->add_phthalimide react Heat at 110°C for 15h add_phthalimide->react concentrate_dmf Remove DMF under high vacuum react->concentrate_dmf dissolve_ether Dissolve in Diethyl Ether concentrate_dmf->dissolve_ether filter Filter dissolve_ether->filter concentrate_product Concentrate to yield product filter->concentrate_product product Benzyl-PEG8-Phthalimide concentrate_product->product

Caption: Workflow for the synthesis of Benzyl-PEG8-Phthalimide.

Materials:

  • This compound

  • Potassium Phthalimide

  • Dimethylformamide (DMF), anhydrous

  • Diethyl Ether

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add potassium phthalimide (1.5 eq) to the solution.

  • Heat the reaction mixture at 110°C for 15 hours.

  • After cooling, remove the DMF under high vacuum.

  • Dissolve the resulting residue in diethyl ether and filter to remove any insoluble salts.

  • Concentrate the filtrate under reduced pressure to obtain Benzyl-PEG8-Phthalimide.

ReactantMolar Eq.SolventTemperatureTimeTypical Yield
This compound1.0DMF110°C15 hHigh
Potassium Phthalimide1.5

Deprotection to Benzyl-PEG8-Amine:

The phthalimide group can be removed by treating the product with hydrazine monohydrate in ethanol at reflux to yield the free amine, Benzyl-PEG8-Amine.

Synthesis of Benzyl-PEG8-Iodide

This protocol outlines the Finkelstein reaction to convert the mesylate to a more reactive iodide, which can be useful for subsequent nucleophilic substitutions.

Reaction Workflow:

G start Dissolve this compound in Acetone add_nai Add Sodium Iodide start->add_nai react Reflux overnight add_nai->react cool Cool to room temperature react->cool filter Filter off precipitate cool->filter concentrate Concentrate filtrate filter->concentrate workup Aqueous Workup (DCM & Water) concentrate->workup dry Dry organic layer (Na2SO4) workup->dry purify Purify by silica gel chromatography dry->purify product Benzyl-PEG8-Iodide purify->product

Caption: Workflow for the synthesis of Benzyl-PEG8-Iodide.

Materials:

  • This compound

  • Sodium Iodide (NaI)

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous acetone in a round-bottom flask.

  • Add sodium iodide (3.0 eq) to the solution.

  • Heat the mixture to reflux and stir overnight.

  • Cool the reaction to room temperature and filter off the precipitated sodium mesylate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain Benzyl-PEG8-Iodide.

ReactantMolar Eq.SolventTemperatureTimeTypical Yield
This compound1.0AcetoneRefluxOvernightQuantitative
Sodium Iodide3.0

Applications in Drug Development

The heterobifunctional linkers synthesized from this compound are critical for the construction of complex therapeutic modalities.

  • PROTACs: The synthesized linkers can connect a target protein-binding ligand and an E3 ligase-binding ligand, facilitating the targeted degradation of pathogenic proteins. Benzyl-PEG8-amine and other derivatives are commercially available as PROTAC linkers.[2]

  • ADCs: These linkers can be used to conjugate a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery of the drug to cancer cells. The PEG component improves the solubility and pharmacokinetics of the resulting ADC.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide array of heterobifunctional linkers. The protocols outlined in this document provide a robust foundation for researchers to generate customized linkers for their specific needs in bioconjugation and drug development. The straightforward nucleophilic substitution reactions allow for the efficient introduction of key functional groups, enabling the construction of sophisticated and effective therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Benzyl-PEG8-Ms Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Benzyl-PEG8-Mesylate (Ms) and related PEGylated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a Benzyl-PEG8-Ms reaction mixture?

A1: Common impurities originate from starting materials, side reactions, and degradation. These can include:

  • Unreacted Starting Materials: Benzyl-PEG8-OH (the alcohol precursor) and excess methanesulfonyl chloride (or its hydrolysis product, methanesulfonic acid).

  • Reaction Byproducts: Dimesylated products if the starting PEG diol was not perfectly mono-protected. Dibenzyl ether can also be an impurity from the starting benzyl chloride.[1][2]

  • Solvent and Reagent Residues: Triethylamine (or other bases) and their corresponding salts (e.g., triethylamine hydrochloride).

  • PEG-related Impurities: Shorter or longer PEG chain contaminants (e.g., Benzyl-PEG7-Ms, Benzyl-PEG9-Ms) if the starting PEG material was not monodisperse. PEG can also undergo auto-oxidation, leading to impurities like formaldehydes and peroxides.[3]

  • Starting Material Impurities: Commercial benzyl chloride can contain impurities such as benzaldehyde, benzyl alcohol, and toluene.[1][2]

Q2: How do I choose the best purification strategy?

A2: The optimal strategy depends on the scale of your reaction, the nature of the impurities, and the required final purity.

  • For initial workup and removal of bulk impurities: Liquid-liquid extraction (LLE) is effective for removing salts and water-soluble reagents.

  • For general purification: Flash column chromatography on silica gel is a standard method for separating the product from less polar and more polar impurities.

  • For high-purity applications (>98%): Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. It provides excellent resolution for separating closely related PEG species.

  • For large-scale synthesis: Chromatography-free methods involving strategic extractions and precipitations can be developed to improve scalability and yield.

Q3: My PEG compound is streaking on the silica gel TLC plate and column. What can I do?

A3: Streaking is a common issue with PEG compounds due to their high polarity and ability to chelate with the silica surface. Here are some solutions:

  • Modify the Solvent System: Instead of the common dichloromethane/methanol system, try a gradient of ethanol/isopropanol (1:1 mixture) in chloroform or dichloromethane. This can sometimes provide better separation and reduce tailing.

  • Use a More Polar Mobile Phase: A slow, shallow gradient from a non-polar solvent to a more polar one can improve resolution.

  • Switch to Reverse-Phase: If streaking persists, the compound is likely better suited for reverse-phase chromatography (e.g., on a C18-functionalized silica).

Q4: How does the PEG chain length affect purification?

A4: The PEG chain significantly influences the molecule's properties:

  • Solubility: Longer PEG chains increase water solubility. This can be problematic during liquid-liquid extraction, as the product may partition into the aqueous layer, reducing yield. To mitigate this, minimize aqueous washes or perform back-extractions of the aqueous layers with an organic solvent.

  • Chromatographic Behavior: In normal-phase chromatography, the polarity of the PEG chain dominates, often requiring highly polar eluents. In reverse-phase chromatography, retention time is influenced by both the hydrophobic benzyl group and the hydrophilic PEG chain.

Q5: How can I accurately assess the purity of my final this compound product?

A5: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity analysis. A C18 column with a water/acetonitrile gradient is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the chemical structure and can be used to estimate purity by comparing the integration of product peaks to those of known impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the mass of the desired product and detecting any impurities, confirming that you have synthesized the correct compound.

Troubleshooting Guides

Problem 1: Low Purity After Purification

If your final product purity is lower than expected, use the following decision tree to diagnose the issue.

G Start Low Purity Detected (via HPLC/NMR) CheckTLC Review TLC of Crude & Purified Fractions Start->CheckTLC ImpurityType What is the nature of the impurity? CheckTLC->ImpurityType PolarImpurity More Polar Impurity (Lower Rf) ImpurityType->PolarImpurity  Lower Rf   NonPolarImpurity Less Polar Impurity (Higher Rf) ImpurityType->NonPolarImpurity  Higher Rf   CoEluting Impurity Co-elutes with Product ImpurityType->CoEluting  Same Rf   Sol_Polar Solution: Increase final methanol percentage in gradient to flush column. PolarImpurity->Sol_Polar Sol_NonPolar Solution: Use a shallower gradient at the beginning of the elution. NonPolarImpurity->Sol_NonPolar Sol_CoEluting Solution: Change solvent system (e.g., DCM/MeOH to EtOAc/Hexane/MeOH) or switch to RP-HPLC. CoEluting->Sol_CoEluting

Caption: Troubleshooting decision tree for low purity issues.

Problem 2: Low Yield of Purified Product
Potential Cause Recommended Solution
Incomplete Reaction Before purification, confirm reaction completion with TLC or LC-MS. If incomplete, optimize reaction time, temperature, or reagent stoichiometry.
Product Loss During Extraction The PEG chain imparts significant water solubility. Minimize the number of aqueous washes. If product loss is suspected, back-extract the combined aqueous layers with dichloromethane (DCM) or ethyl acetate.
Product Degradation on Silica PEG compounds can sometimes degrade on acidic silica gel. Consider neutralizing the silica gel by pre-treating the column with a solvent containing a small amount of triethylamine (e.g., 0.1-0.5%).
Irreversible Adsorption on Column The product may be sticking to the column. Ensure the final solvent in your gradient is polar enough to elute all the product (e.g., 10-15% methanol in DCM).

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Silica Gel)

This protocol is suitable for purifying gram-scale quantities of this compound.

  • Preparation of the Column:

    • Select a glass column appropriate for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane).

    • Pack the column with the slurry, ensuring no air bubbles are trapped. Equilibrate the column with the starting mobile phase (e.g., 100% Dichloromethane).

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of dichloromethane.

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with 100% Dichloromethane.

    • Gradually increase the polarity by slowly introducing methanol. A typical gradient might be from 0% to 10% methanol in dichloromethane over several column volumes.

    • Collect fractions (e.g., 10-20 mL each) throughout the elution process.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC (e.g., using a 95:5 DCM/MeOH mobile phase and visualizing with potassium permanganate stain).

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Parameter Recommendation Notes
Stationary Phase Silica Gel (230-400 mesh)Standard for most applications.
Mobile Phase A Dichloromethane (DCM) or ChloroformLess polar solvent.
Mobile Phase B Methanol (MeOH) or EthanolPolar solvent.
Gradient 0% to 10% B in AAdjust based on the polarity of impurities.
TLC Visualization UV light (if applicable), Potassium Permanganate or IodinePermanganate is excellent for visualizing PEG compounds.
Protocol 2: High-Purity Purification by Preparative RP-HPLC

This protocol is ideal for obtaining highly pure material (<1 g) for sensitive applications.

  • Instrumentation and Column:

    • System: A preparative HPLC system with a fraction collector.

    • Column: C18 preparative column (e.g., 10 µm particle size, 250 x 21.2 mm).

    • Detection: UV at 254 nm (for the benzyl group).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in deionized water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Procedure:

    • Dissolve the crude or partially purified product in a minimal amount of the initial mobile phase (e.g., 80:20 A:B). Ensure the sample is fully dissolved and filtered (0.45 µm filter).

    • Equilibrate the column with the starting mobile phase composition.

    • Inject the sample onto the column.

    • Run a linear gradient to increase the concentration of Mobile Phase B. A typical gradient could be from 20% to 80% B over 30-40 minutes. This should be optimized based on an analytical scale run.

    • Collect fractions corresponding to the main product peak.

  • Product Recovery:

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Combine the pure fractions.

    • Remove the acetonitrile under reduced pressure.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a fluffy solid. The TFA salt can be removed by further processing if necessary.

Visualized Workflows

G start_end start_end process process decision decision output output A Crude Reaction Mixture B Quench Reaction & Remove Volatile Solvents A->B C Liquid-Liquid Extraction (e.g., DCM vs. aq. NaHCO3) B->C D Is Purity >95% Needed? C->D E Flash Column Chromatography D->E No F Preparative RP-HPLC D->F Yes G Combine Fractions & Evaporate Solvent E->G F->G H Final Purity Analysis (HPLC, NMR, MS) G->H I Pure this compound H->I

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Optimizing EDC/NHS Coupling Reactions for PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling reactions, with a special focus on the conjugation of Polyethylene Glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for each step of the EDC/NHS coupling reaction?

A1: The EDC/NHS coupling process involves two key steps, each with a distinct optimal pH range for maximum efficiency.

  • Carboxyl Activation (Step 1): The activation of carboxyl groups by EDC is most effective in a slightly acidic environment, typically between pH 4.5 and 6.0 .[1][2] A commonly used buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).[1][2][3]

  • Amine Coupling (Step 2): The subsequent reaction of the NHS-activated molecule with a primary amine is most efficient at a pH ranging from 7.0 to 8.5 . This is because the primary amine needs to be in its unprotonated state to act as a nucleophile. For this step, phosphate-buffered saline (PBS) is a common choice.

For two-step protocols, it is recommended to perform the activation in a buffer like MES at pH 5-6, and then either raise the pH of the solution or exchange the buffer to one with a pH of 7.2-7.5 for the coupling step.

Q2: What are the recommended buffers for this reaction?

A2: It is critical to use buffers that are free of extraneous primary amines or carboxylates, as these functional groups will compete with the desired reaction, thereby reducing coupling efficiency.

Reaction StepRecommended BuffersBuffers to Avoid
Activation (pH 4.5-6.0) MES (2-(N-morpholino)ethanesulfonic acid)Tris, Glycine, Acetate, Citrate
Coupling (pH 7.0-8.5) Phosphate-Buffered Saline (PBS), Borate Buffer, Sodium Bicarbonate BufferTris, Glycine

Q3: How should I prepare and store EDC and NHS reagents?

A3: Both EDC and NHS are sensitive to moisture (hygroscopic) and must be handled carefully to maintain their reactivity.

  • Storage: Store EDC and NHS desiccated at -20°C.

  • Handling: Before opening, always allow the reagent vials to warm to room temperature. This prevents atmospheric moisture from condensing inside the vial, which can hydrolyze and inactivate the reagents. Prepare solutions immediately before use, as the reagents degrade in aqueous solutions.

Q4: What are the recommended molar ratios of EDC and NHS to my molecule?

A4: A molar excess of both EDC and NHS over the available carboxyl groups is generally recommended to drive the reaction towards efficient activation. The optimal ratio can depend on the specific molecules being conjugated and their concentrations.

A common starting point is a 2- to 5-fold molar excess of both EDC and NHS relative to the carboxyl-containing molecule. In some protocols, a ratio of approximately 2mM EDC and 5mM NHS is used for a protein solution of 1mg/mL. For optimizing, you can start with the manufacturer's suggested ratios and adjust based on your results.

Q5: How can I quench the EDC/NHS coupling reaction?

A5: Quenching is an important step to stop the reaction and deactivate any remaining reactive NHS-esters, preventing unwanted side reactions. Common quenching reagents include:

  • Hydroxylamine: Added to a final concentration of 10-50 mM, it hydrolyzes unreacted NHS esters.

  • 2-Mercaptoethanol: Can be used to quench the EDC activation reaction specifically.

  • Primary Amine-Containing Buffers: Buffers like Tris or glycine can be added (e.g., to a final concentration of 20-50 mM) to cap any unreacted sites.

Troubleshooting Guide

This guide addresses common problems encountered during EDC/NHS coupling with PEG linkers.

Issue 1: Low or No Coupling Yield

This is one of the most frequent challenges in EDC/NHS chemistry. The root cause often lies in the reaction conditions or the quality of the reagents.

Potential CauseRecommended Action
Suboptimal pH Verify the pH of your reaction buffers using a calibrated pH meter. Ensure the activation step is within pH 4.5-6.0 and the coupling step is at pH 7.0-8.5.
Inactive Reagents EDC and NHS are moisture-sensitive. Purchase fresh reagents, store them desiccated at -20°C, and always allow them to warm to room temperature before opening to prevent condensation. Prepare reagent solutions immediately before use.
Competing Nucleophiles Ensure your buffers are free from primary amines (e.g., Tris, glycine) or carboxylates that can compete with the reaction. Use recommended buffers like MES for activation and PBS for coupling.
Hydrolysis of Intermediates The O-acylisourea and NHS-ester intermediates are susceptible to hydrolysis. Perform reactions promptly after adding reagents. The half-life of NHS esters is pH-dependent, decreasing as pH increases (e.g., 4-5 hours at pH 7, but only 10 minutes at pH 8.6).

Issue 2: Precipitation During the Reaction

Precipitation of your protein or PEG linker during the reaction can significantly decrease the yield.

Potential CauseRecommended Action
High EDC Concentration In some cases, a large excess of EDC can cause proteins to precipitate. If you observe precipitation, try reducing the EDC concentration.
Protein Aggregation Changes in pH or the addition of reagents can sometimes lead to protein aggregation. Ensure your protein is soluble and stable in the chosen reaction buffers. A buffer exchange step prior to the reaction can ensure compatibility.
Poor Reagent Solubility Allow EDC and NHS to equilibrate to room temperature before opening. This prevents moisture condensation, which can lead to clumping and poor dissolution.

Experimental Protocols

Protocol 1: Two-Step Coupling of a PEG-Amine to a Carboxyl-Containing Protein

This protocol is designed to conjugate an amine-terminated PEG linker to a protein with available carboxyl groups (e.g., on aspartic or glutamic acid residues).

Materials:

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Protein #1 (Carboxyl-containing): Prepared in Activation Buffer (e.g., at 1 mg/mL)

  • PEG-Amine: Prepared in Coupling Buffer

  • EDC

  • Sulfo-NHS

  • Quenching Buffer: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5

  • Desalting Columns

Procedure:

  • Equilibration: Allow EDC and Sulfo-NHS vials to reach room temperature before opening.

  • Activation Solution Preparation: Immediately before use, prepare a solution of 2 mM EDC and 5 mM Sulfo-NHS in Activation Buffer.

  • Carboxyl Activation: Add the activation solution to the Protein #1 solution and incubate for 15-30 minutes at room temperature.

  • Removal of Excess Reagents (Optional but Recommended): To prevent unwanted cross-linking of the PEG-Amine, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.

  • PEG Coupling: Immediately add the PEG-Amine solution to the activated protein. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 10-50 mM and incubate for 15-30 minutes to block any unreacted NHS-ester sites.

  • Purification: Purify the final PEGylated protein conjugate using a desalting column or dialysis to remove excess reagents and byproducts.

Visualizations

EDC_NHS_Coupling_Mechanism Carboxyl Carboxyl Group (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxyl->O_Acylisourea + EDC (pH 4.5-6.0) EDC EDC NHS_Ester NHS-Ester (Semi-Stable) O_Acylisourea->NHS_Ester + NHS Hydrolysis Hydrolysis O_Acylisourea->Hydrolysis Side Reaction NHS NHS / Sulfo-NHS Amide_Bond Stable Amide Bond (R-CO-NH-PEG) NHS_Ester->Amide_Bond + PEG-NH2 (pH 7.0-8.5) NHS_Ester->Hydrolysis Side Reaction Amine Primary Amine (PEG-NH2)

Caption: The two-step reaction mechanism of EDC/NHS coupling chemistry.

Troubleshooting_Workflow Start Start: Low/No Coupling Yield Check_pH Check pH of Buffers Activation: 4.5-6.0 Coupling: 7.0-8.5 Start->Check_pH pH_OK pH Correct? Check_pH->pH_OK Adjust_pH Action: Calibrate pH Meter & Remake Buffers pH_OK->Adjust_pH No Check_Reagents Check Reagent Activity (EDC/NHS) pH_OK->Check_Reagents Yes Adjust_pH->Check_pH Reagents_OK Reagents Active? Check_Reagents->Reagents_OK New_Reagents Action: Use Fresh Reagents Warm to RT Before Use Reagents_OK->New_Reagents No Check_Buffers Check Buffer Composition Reagents_OK->Check_Buffers Yes New_Reagents->Check_Reagents Buffers_OK Buffers Amine-Free? Check_Buffers->Buffers_OK New_Buffers Action: Use MES/PBS Avoid Tris/Glycine Buffers_OK->New_Buffers No Review_Protocol Review Protocol Timing & Molar Ratios Buffers_OK->Review_Protocol Yes New_Buffers->Check_Buffers End Yield Improved Review_Protocol->End

Caption: A troubleshooting workflow for addressing low EDC/NHS coupling efficiency.

References

Technical Support Center: Overcoming Solubility Challenges with Hydrophobic Drug Payloads in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges associated with hydrophobic drug payloads in Antibody-Drug Conjugates (ADCs).

Troubleshooting Guides

Low solubility of ADCs can lead to aggregation, precipitation, reduced efficacy, and increased toxicity.[1][2] This guide provides strategies to identify and resolve these issues.

Identifying and Characterizing Solubility Issues

The first step in troubleshooting is to accurately characterize the solubility and aggregation state of your ADC.

Table 1: Analytical Techniques for ADC Solubility and Aggregation Characterization

Analytical TechniquePurposeKey Insights Provided
Size-Exclusion Chromatography (SEC) To detect and quantify aggregates and fragments.[][4]Provides information on the size distribution of ADC species and the percentage of high molecular weight species (aggregates).
Dynamic Light Scattering (DLS) To determine particle size distribution and aggregation behavior.[]Measures the hydrodynamic radius of particles in solution, offering insights into the presence of aggregates.
Hydrophobic Interaction Chromatography (HIC) To determine the drug-to-antibody ratio (DAR) and assess hydrophobicity.Separates ADC species based on their hydrophobicity, which is often correlated with aggregation propensity.
High-Performance Liquid Chromatography (HPLC) To measure purity, conjugation ratio, and monitor degradation.A versatile technique for overall characterization of the ADC.
Mass Spectrometry (MS) To determine molecular weight and structural features.Provides detailed information on the ADC's composition and can help identify modifications that may impact solubility.
Visual Inspection To observe for visible precipitation or turbidity.A simple but critical initial assessment of solubility.
Experimental Protocol: Size-Exclusion Chromatography (SEC) for Aggregate Analysis
  • Sample Preparation: Prepare the ADC sample in the desired formulation buffer. It is recommended to filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any large particulates before injection.

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system equipped with a UV detector (typically monitoring at 280 nm for protein and at a wavelength appropriate for the payload).

  • Column: Select a size-exclusion column suitable for the molecular weight range of monoclonal antibodies and their aggregates (e.g., TSKgel G3000SWxl).

  • Mobile Phase: An isocratic mobile phase is typically used, consisting of a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4). The composition should be optimized to minimize non-specific interactions with the column matrix.

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

  • Data Analysis: Integrate the peaks in the chromatogram. The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates. Calculate the percentage of aggregate formation.

Strategies for Enhancing ADC Solubility

Once solubility issues are confirmed, several strategies can be employed to improve the physicochemical properties of the ADC.

Table 2: Summary of Strategies to Enhance ADC Solubility

StrategyDescriptionExpected OutcomeKey Considerations
Incorporate Hydrophilic Linkers Utilize linkers containing hydrophilic moieties like polyethylene glycol (PEG) or sulfonates.Increases the overall hydrophilicity of the ADC, reducing aggregation and improving pharmacokinetics.The length and placement of the hydrophilic component can impact stability and efficacy.
Payload Modification Introduce hydrophilic substituents to the drug payload or select a more hydrophilic payload analog.Improves the intrinsic solubility of the payload, thereby enhancing the solubility of the final ADC.Modifications must not significantly compromise the cytotoxic activity of the payload.
Site-Specific Conjugation Control the site of drug attachment on the antibody, often through antibody engineering.Leads to more homogeneous ADCs with a defined DAR, which can improve stability and reduce aggregation.Requires more complex antibody engineering and conjugation chemistry.
Optimize Drug-to-Antibody Ratio (DAR) A lower DAR can reduce the overall hydrophobicity of the ADC.Reduced aggregation propensity.May lead to a decrease in potency if the DAR is too low.
Formulation Development Utilize excipients such as surfactants (e.g., polysorbates), sugars (e.g., sucrose, trehalose), or amino acids (e.g., arginine, proline) in the formulation buffer.Stabilize the ADC and prevent aggregation through various mechanisms.Excipients must be compatible with the ADC and suitable for the intended route of administration.
Nanocarrier Technology Encapsulate the hydrophobic drug within nanocarriers like liposomes or polymer nanoparticles before conjugation.Significantly improves the water solubility and biocompatibility of the payload.Adds complexity to the manufacturing process and characterization of the ADC.
Incorporate Hydrophilic Macrocycles Use hydrophilic macrocycles like cyclodextrins or crown ethers in the linker design.Can serve as effective hydrophilic substitutes for polymers like PEG, potentially enhancing in vivo performance.The specific macrocycle and its positioning are critical for optimal performance.
Chito-oligosaccharide Technology Incorporate a chito-oligosaccharide into the linker-payload construct.Dramatically increases the solubility of ADCs, even with highly hydrophobic payloads.This is a proprietary technology that may require licensing.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor ADC solubility?

A1: The primary causes of poor ADC solubility are the inherent hydrophobicity of many cytotoxic payloads and a high drug-to-antibody ratio (DAR). The conjugation of multiple hydrophobic small molecules to an antibody can lead to the formation of hydrophobic patches on the antibody surface, promoting intermolecular interactions and aggregation.

Q2: How does the drug-to-antibody ratio (DAR) affect ADC solubility?

A2: Generally, a higher DAR leads to increased hydrophobicity and a greater tendency for aggregation, which in turn reduces solubility. It is estimated that a DAR above 4 can significantly diminish the solubility of an ADC. Therefore, optimizing the DAR is a critical step in developing a stable and soluble ADC.

Q3: What role do linkers play in ADC solubility?

A3: Linkers are a crucial component for modulating ADC solubility. Hydrophilic linkers, such as those containing polyethylene glycol (PEG) chains or sulfonate groups, can significantly improve the solubility of ADCs with hydrophobic payloads. These linkers create a hydration shell around the ADC, which helps to prevent aggregation and can also improve the pharmacokinetic profile.

Q4: Can the choice of conjugation site on the antibody impact solubility?

A4: Yes, the conjugation site can significantly influence the physicochemical properties of the ADC. Site-specific conjugation methods, which attach the drug-linker to specific, engineered sites on the antibody, can lead to more homogeneous ADCs with improved stability and solubility compared to random conjugation methods.

Q5: What are some common excipients used to improve ADC solubility and stability in formulations?

A5: Common excipients used to enhance ADC solubility and prevent aggregation include surfactants like polysorbates (e.g., Polysorbate 20 and 80), sugars such as sucrose and trehalose, and amino acids like arginine and proline. These excipients can act as stabilizers, reducing non-specific interactions between ADC molecules.

Q6: What is PEGylation and how does it improve ADC solubility?

A6: PEGylation is the process of attaching polyethylene glycol (PEG) chains to a molecule. In the context of ADCs, PEG is often incorporated into the linker. The hydrophilic nature of PEG creates a "hydration shell" around the ADC, which increases its solubility and can also provide a "stealth" effect, prolonging its circulation time in the bloodstream.

Q7: Are there alternatives to PEG for improving ADC hydrophilicity?

A7: Yes, researchers are exploring alternatives to PEG to enhance ADC hydrophilicity. These include the use of hydrophilic macrocycles like cyclodextrins and crown ethers, as well as chito-oligosaccharides. These alternatives can offer different physicochemical properties and may lead to improved in vivo performance.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for ADC Solubility Issues cluster_strategies Solubility Enhancement Strategies start ADC Formulation Shows Precipitation/Turbidity char Characterize Aggregation (SEC, DLS, HIC) start->char eval Evaluate Potential Causes: - High DAR? - Hydrophobic Payload/Linker? - Formulation Buffer? char->eval strat Implement Solubility Enhancement Strategy eval->strat s1 Incorporate Hydrophilic Linker strat->s1 Linker Chemistry s2 Optimize DAR strat->s2 Conjugation Process s3 Modify Payload strat->s3 Payload Design s4 Formulation Optimization strat->s4 Buffer Composition rechar Re-characterize ADC (SEC, DLS, HIC) pass Solubility Issue Resolved: Proceed with Further Development rechar->pass Meets Specifications fail Solubility Issue Persists: Re-evaluate Strategy rechar->fail Does Not Meet Specifications fail->strat s1->rechar s2->rechar s3->rechar s4->rechar

Caption: Troubleshooting workflow for addressing ADC solubility issues.

ADC_Solubility_Factors Factors and Strategies Influencing ADC Solubility cluster_core ADC Core Components cluster_properties Physicochemical Properties cluster_strategies Solubility Enhancement Strategies cluster_outcome Desired Outcome Antibody Antibody SolubleADC Soluble & Stable ADC Payload Hydrophobic Payload Hydrophobicity Overall Hydrophobicity Payload->Hydrophobicity Increases Linker Linker DAR Drug-to-Antibody Ratio (DAR) DAR->Hydrophobicity Increases Hydrophobicity->SolubleADC Reduces HydrophilicLinker Hydrophilic Linkers (PEG) HydrophilicLinker->Hydrophobicity Decreases PayloadMod Payload Modification PayloadMod->Hydrophobicity Decreases SiteSpecific Site-Specific Conjugation SiteSpecific->DAR Controls Formulation Formulation (Excipients) Formulation->SolubleADC Stabilizes

Caption: Factors and strategies influencing ADC solubility.

References

Technical Support Center: Scalable Synthesis of PEG-Based Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of polyethylene glycol (PEG)-based linkers.

Frequently Asked Questions (FAQs)

1. General Concepts

  • Q: What are PEG-based linkers and why are they used in drug development? A: Polyethylene glycol (PEG) linkers are synthetic polymer chains used to connect a biologically active molecule, such as a protein or a small molecule drug, to another molecule, like an antibody in an Antibody-Drug Conjugate (ADC).[1] They are widely used due to their ability to improve the solubility, stability, and pharmacokinetic properties of the conjugated molecule.[2][3] Key advantages include increased circulation half-life, reduced immunogenicity, and enhanced bioavailability.[4][5]

  • Q: What is the difference between monodisperse and polydisperse PEG linkers? A: Monodisperse PEG linkers consist of a single, well-defined molecular weight, while polydisperse PEGs are a mixture of polymers with a range of molecular weights. For pharmaceutical applications, monodisperse PEGs are highly desirable as they lead to more homogeneous conjugates with predictable properties, which can simplify characterization and regulatory approval.

  • Q: What are the key considerations when choosing a PEG linker for a specific application? A: The choice of a PEG linker depends on several factors, including the properties of the molecule to be conjugated, the desired pharmacokinetic profile, and the nature of the target. Key considerations include the linker's length, architecture (linear vs. branched), and the type of reactive functional groups.

2. Synthesis and Purification

  • Q: What are the common chemistries used for conjugating PEG linkers to biomolecules? A: Common conjugation strategies target specific functional groups on biomolecules. Amine-reactive chemistry, such as using NHS esters, targets lysine residues and the N-terminus of proteins. Thiol-reactive chemistry, like maleimide-based coupling, is used for site-specific conjugation to cysteine residues.

  • Q: What are the challenges associated with the scalable synthesis of PEG linkers? A: Scaling up PEG linker synthesis presents several challenges, including ensuring batch-to-batch consistency, maintaining high purity, and the need for multiple purification steps, which can be time-consuming and costly. For monodisperse PEGs, iterative synthetic approaches are often required, which can have low reaction rates.

  • Q: How should I store my PEG linker reagents? A: PEG reagents, especially those with reactive functional groups like NHS esters and maleimides, are often sensitive to moisture and light. It is crucial to store them at low temperatures (typically -20°C), under an inert gas like argon or nitrogen, and protected from light. Before use, allow the reagent to warm to room temperature to prevent condensation.

3. Characterization and Analysis

  • Q: How can I determine the Drug-to-Antibody Ratio (DAR) of my ADC? A: Hydrophobic Interaction Chromatography (HIC) is a widely used method to determine the DAR. This technique separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linker molecules.

  • Q: What are the best methods to purify my PEGylated conjugate? A: The choice of purification method depends on the properties of the conjugate and the impurities to be removed. Size-Exclusion Chromatography (SEC) is effective for separating based on size, for instance, removing unconjugated small molecule linkers from a large protein. Ion-Exchange Chromatography (IEX) can separate species with different degrees of PEGylation based on charge differences.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of PEG-based linkers and their conjugates.

Problem 1: Low or No PEGylation Yield

Possible Cause Recommended Solution
Incorrect Reaction pH Verify and adjust the pH of your reaction buffer. The optimal pH varies depending on the conjugation chemistry (e.g., pH 7-9 for NHS esters, pH 6.5-7.5 for maleimides).
Hydrolysis of Activated PEG Use freshly prepared activated PEG. For moisture-sensitive reagents like NHS esters, prepare stock solutions in a dry, aprotic solvent (e.g., DMSO) and add to the reaction buffer immediately before use.
Inaccessible Target Functional Groups on the Protein Consider altering the reaction conditions (e.g., adding a denaturant if the protein can be refolded) to expose the target residues. Alternatively, explore different PEGylation chemistries that target other amino acids.
Inactive Reducing Agent (for reductive amination) Use a fresh supply of the reducing agent (e.g., sodium cyanoborohydride).

Problem 2: Protein Aggregation or Precipitation During PEGylation

Possible Cause Recommended Solution
Cross-linking from Di-activated PEG If using a PEG with two reactive ends, ensure your strategy favors mono-activation or reduce the molar ratio of activated PEG to the protein.
Protein Instability in Reaction Conditions Optimize the reaction buffer by screening different pH values or additives that enhance protein stability. Consider performing the reaction at a lower temperature (e.g., 4°C).
High Protein Concentration Reduce the concentration of the protein in the reaction mixture.

Problem 3: Difficulty in Purifying the PEGylated Product

Issue with Size-Exclusion Chromatography (SEC) Recommended Solution
Poor Resolution Between PEGylated and Unmodified Protein Use a column with a smaller pore size for better separation of species with small size differences. Optimize the mobile phase composition and flow rate.
Distorted Peak Shapes This can be an issue with PEG standards in THF. Consider using a different mobile phase or a column with a different stationary phase.
Issue with Hydrophobic Interaction Chromatography (HIC) Recommended Solution
Sample Precipitation at High Salt Concentrations Assess the solubility of your ADC in various salt concentrations before analysis to determine the optimal starting conditions.
Baseline Drift Use high-purity salts for your mobile phase to avoid baseline instability.

Data Presentation

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

PEG Linker LengthClearance (mL/day/kg)Half-life (h)
PEG210.5120
PEG48.2150
PEG86.5180
PEG125.1210

This table summarizes representative data and actual values will vary depending on the specific antibody, payload, and conjugation site.

Table 2: Comparison of Scalable PEG Synthesis Methods

Synthesis Method Typical Yield Purity Scalability Key Advantages Key Disadvantages
Anionic Ring-Opening Polymerization HighPolydisperseHighCost-effective for large quantities.Produces a mixture of chain lengths.
Iterative Solution-Phase Synthesis Moderate to HighMonodisperseModeratePrecise control over chain length.Requires multiple purification steps, can be time-consuming.
Solid-Phase Synthesis HighMonodisperseHighAmenable to automation, simplified purification.Can be more expensive on a small scale.

Experimental Protocols

Protocol 1: NHS-Ester PEGylation of a Protein

This protocol describes a general procedure for conjugating an amine-reactive PEG-NHS ester to a protein.

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • PEG-NHS ester reagent

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Reagent Preparation: Allow the vial of PEG-NHS ester to come to room temperature before opening. Immediately before use, dissolve the required amount of PEG-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Purification: Remove unreacted PEG-NHS ester and byproducts using a desalting column or dialysis.

Protocol 2: Maleimide-Thiol PEGylation of a Protein

This protocol outlines the site-specific conjugation of a PEG-maleimide to a protein's cysteine residue.

Materials:

  • Protein with accessible thiol groups

  • PEG-Maleimide

  • PEGylation buffer (e.g., PBS, pH 7.0, free of thiols)

  • (Optional) Reducing agent like TCEP if disulfide bonds need to be reduced.

Procedure:

  • Protein Preparation: Dissolve the protein in the PEGylation buffer. If necessary, reduce disulfide bonds by incubating with a 10-100x molar excess of TCEP for 20-30 minutes at room temperature.

  • PEG-Maleimide Preparation: Prepare a stock solution of PEG-maleimide in a suitable solvent (e.g., DMSO or DMF).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-maleimide solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted PEG-maleimide.

Visualizations

ADC_Development_Workflow cluster_Discovery Discovery & Design cluster_Conjugation Conjugation & Purification cluster_Characterization Characterization cluster_Preclinical Preclinical Target_Selection Target Antigen Selection Antibody_Development Antibody Development Target_Selection->Antibody_Development Linker_Design PEG Linker Design Antibody_Development->Linker_Design Payload_Selection Payload Selection Payload_Selection->Linker_Design PEGylation PEGylation Reaction Linker_Design->PEGylation Purification Purification (SEC/HIC) PEGylation->Purification DAR_Analysis DAR Analysis (HIC) Purification->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC) DAR_Analysis->Purity_Analysis In_Vitro_Assay In Vitro Cell-based Assays Purity_Analysis->In_Vitro_Assay In_Vivo_Studies In Vivo Efficacy & Tox In_Vitro_Assay->In_Vivo_Studies

Caption: A generalized workflow for the development of an Antibody-Drug Conjugate (ADC) with a PEG linker.

Scalable_Solid_Phase_PEG_Synthesis Start Start with Solid Support (e.g., Wang Resin) Deprotonation Deprotonation (e.g., with tBuOK) Start->Deprotonation Coupling Coupling with PEG Monomer Deprotonation->Coupling Detritylation Detritylation to Remove Protecting Group Coupling->Detritylation Cycle Repeat Cycle for Desired Chain Length Detritylation->Cycle Cycle->Deprotonation Continue Elongation Cleavage Cleavage from Solid Support Cycle->Cleavage Desired Length Achieved Purification Purification of PEG Linker Cleavage->Purification End Final PEG Linker Purification->End

Caption: A simplified workflow for the scalable solid-phase synthesis of monodisperse PEG linkers.

References

Technical Support Center: Purification of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted Benzyl-PEG8-Ms from a sample following a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal important?

This compound is a heterobifunctional linker containing a benzyl-protected polyethylene glycol (PEG) chain of eight ethylene glycol units, terminated with a mesylate (Ms) group. The mesylate is a reactive functional group that acts as a good leaving group in nucleophilic substitution reactions, allowing for the covalent attachment of the PEG linker to a target molecule.

Complete removal of any unreacted this compound is crucial for several reasons:

  • Purity: To ensure the final product is free from process-related impurities, which is critical for accurate downstream applications and for the safety and efficacy of therapeutic agents.

  • Accurate Characterization: The presence of unreacted linker can interfere with analytical techniques such as NMR and mass spectrometry, leading to inaccurate characterization of the desired product.

  • Reproducibility: Ensuring the removal of all unreacted starting materials is key to achieving reproducible experimental results.

Q2: What are the primary methods for removing unreacted this compound?

The choice of purification method depends on the properties of the desired product (e.g., size, polarity, and stability) and the nature of the reaction mixture. The most common and effective techniques include:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on their hydrophobicity. The benzyl group in this compound provides a hydrophobic handle, making this a very effective method.[1][2]

  • Normal-Phase Flash Chromatography: Suitable for less polar compounds and can be effective in separating PEGylated molecules based on polarity differences.

  • Size Exclusion Chromatography (SEC): Ideal for separating molecules based on size. This method is most effective when the desired product is significantly larger than the this compound linker (MW: 538.65 g/mol ), such as a protein or a large polymer.[]

  • Liquid-Liquid Extraction: Can be used to partition the desired product and the unreacted linker between two immiscible solvents based on their differential solubilities.

  • Precipitation/Crystallization: If the desired product is a solid and the unreacted linker is an oil, precipitation from a suitable solvent system can be an effective purification step.

Q3: How do I choose the most suitable purification method for my sample?

The selection of the optimal purification method is a critical step. The following decision-making workflow can guide you through the process.

G Purification Method Selection Workflow start Start: Reaction Mixture (Product + Unreacted this compound) is_product_large Is the product a large biomolecule (>10 kDa)? start->is_product_large is_product_solid Is the product a solid and the linker an oil? is_product_large->is_product_solid No sec Size Exclusion Chromatography (SEC) or Dialysis/Ultrafiltration is_product_large->sec Yes solubility_diff Significant difference in polarity/solubility? is_product_solid->solubility_diff No precipitation Precipitation or Crystallization is_product_solid->precipitation Yes extraction Liquid-Liquid Extraction solubility_diff->extraction Yes chromatography Chromatography solubility_diff->chromatography No rphplc Reversed-Phase HPLC (RP-HPLC) (High Resolution) chromatography->rphplc High Purity Needed flash Normal-Phase Flash Chromatography (Bulk Separation) chromatography->flash Bulk Removal

Caption: A flowchart to guide the selection of an appropriate purification method.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Co-elution of Product and Unreacted Linker in RP-HPLC Inappropriate mobile phase gradient.Optimize the gradient. A shallower gradient will provide better resolution.
Incorrect column chemistry.Experiment with a different stationary phase (e.g., C8 instead of C18) to alter selectivity.[4]
Sample overload.Reduce the amount of sample injected onto the column.
Low Recovery of the Desired Product Non-specific binding to the chromatography column.Ensure the column is properly equilibrated. Consider adding a small percentage of an ion-pairing agent (e.g., 0.1% TFA) to the mobile phase.
Product precipitation on the column.Check the solubility of your product in the mobile phase. Adjusting the pH or the organic solvent percentage may be necessary.[4]
Product degradation.This compound is stable under most chromatographic conditions, but if your product is sensitive, consider milder purification methods like HIC or SEC.
Unreacted Linker Detected in Final Product Inefficient purification method.Re-evaluate the chosen purification method. A higher resolution technique like preparative RP-HPLC may be required.
Insufficient separation during chromatography.Increase the column length or use a column with a smaller particle size for better separation efficiency.
Incomplete precipitation or extraction.Perform multiple extraction steps or optimize the anti-solvent for precipitation.
Streaking or Tailing of Peaks in Chromatography Secondary interactions with the silica support.Add a competitive agent to the mobile phase, such as a small amount of a basic modifier like triethylamine for basic compounds or an acidic modifier for acidic compounds.
Poor solubility in the mobile phase.Ensure the sample is fully dissolved in the injection solvent, which should be compatible with the initial mobile phase conditions.

Quantitative Data on Purification Methods

While specific quantitative data for the removal of unreacted this compound is not extensively published, the following table provides an illustrative summary of expected purities for the desired product after purification using common techniques, based on data for similar PEGylated small molecules and PROTACs.

Purification Method Principle of Separation Expected Purity of Final Product Typical Yield Notes
Reversed-Phase HPLC (RP-HPLC) Hydrophobicity>98%55-90%Offers the highest resolution for closely related species.
Normal-Phase Flash Chromatography Polarity90-98%60-95%Good for bulk removal of impurities with significantly different polarity.
Size Exclusion Chromatography (SEC) Molecular Size>95%>90%Most effective when the product is much larger than the linker.
Liquid-Liquid Extraction Differential Solubility80-95%>90%Dependent on a significant difference in partition coefficients.
Precipitation/Crystallization Solubility>95%VariableHighly effective if the product readily crystallizes and the linker remains in solution.

Note: The data presented are illustrative and the actual purity and yield will depend on the specific reaction mixture and optimization of the purification protocol.

Experimental Protocol: Removal of Unreacted this compound by Preparative RP-HPLC

This protocol provides a general method for the purification of a small molecule product from unreacted this compound using preparative Reversed-Phase HPLC.

Materials:

  • Preparative HPLC system with a UV detector

  • C18 preparative HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile

  • Sample dissolved in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase)

  • Collection tubes

Procedure:

  • Sample Preparation:

    • Dissolve the crude reaction mixture in a minimal volume of a strong solvent like DMSO or DMF.

    • If possible, dilute the dissolved sample with Mobile Phase A to ensure compatibility with the initial HPLC conditions.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Column Equilibration:

    • Equilibrate the C18 preparative column with the initial mobile phase conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B) for at least 5-10 column volumes, or until a stable baseline is achieved on the UV detector.

  • Method Development (Analytical Scale - Optional but Recommended):

    • Before proceeding to the preparative scale, it is highly recommended to develop and optimize the separation on an analytical RP-HPLC system.

    • Inject a small amount of the sample and run a scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the retention times of the product and the unreacted linker.

    • Optimize the gradient to maximize the resolution between the product peak and the this compound peak. A shallower gradient will generally provide better separation.

  • Preparative Run:

    • Inject the filtered sample onto the equilibrated preparative column.

    • Run the optimized gradient program. Due to its hydrophobicity, the this compound is expected to have a longer retention time than many more polar products.

    • Monitor the elution profile using the UV detector at a suitable wavelength (e.g., 254 nm or 280 nm).

  • Fraction Collection:

    • Collect fractions corresponding to the separated peaks. The desired product peak should be well-resolved from the peak of the unreacted linker.

  • Analysis of Fractions:

    • Analyze the collected fractions using an analytical method such as LC-MS or analytical HPLC to confirm the identity and purity of the desired product.

  • Product Recovery:

    • Combine the pure fractions containing the desired product.

    • Remove the HPLC solvents, typically by lyophilization or rotary evaporation, to obtain the purified product.

G RP-HPLC Purification Workflow start Start: Crude Sample dissolve Dissolve and Filter Sample start->dissolve equilibrate Equilibrate Preparative C18 Column dissolve->equilibrate inject Inject Sample onto Column equilibrate->inject gradient Run Optimized Gradient (e.g., Water/Acetonitrile with 0.1% TFA) inject->gradient collect Collect Fractions Based on UV Chromatogram gradient->collect analyze Analyze Fractions (LC-MS or Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool recover Recover Product (Lyophilization/Rotovap) pool->recover end Purified Product recover->end

Caption: A step-by-step workflow for the purification of a sample using RP-HPLC.

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) in ADC Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of the drug-to-antibody ratio (DAR) in the production of antibody-drug conjugates (ADCs).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the drug-to-antibody ratio (DAR) and why is it a critical quality attribute (CQA)?

The drug-to-antibody ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[1][2][3][] It is considered a critical quality attribute (CQA) because it directly influences the ADC's therapeutic window by affecting its efficacy, toxicity, and pharmacokinetic profile. An optimal DAR ensures a balance between delivering a sufficient payload to cancer cells for efficacy and minimizing off-target toxicity and rapid clearance from the body.

Q2: What is a typical or optimal DAR for an ADC?

There is no universal optimal DAR for all ADCs. The ideal DAR is dependent on the specific antibody, cytotoxic payload, linker chemistry, and target antigen. Historically, ADCs with a DAR of 2 to 4 were common. However, recent developments have seen a trend towards higher DARs, such as in Enhertu, which has a DAR of approximately 8, to enhance potency. The optimal DAR must be determined empirically for each ADC to achieve the best balance of efficacy and safety.

Q3: How does a high or low DAR impact the performance of an ADC?

Both high and low DAR values can negatively impact an ADC's performance:

  • Low DAR: A low DAR may result in reduced potency as an insufficient amount of the cytotoxic drug is delivered to the target cells.

  • High DAR: While a higher DAR can increase potency, it can also lead to several challenges. These include increased hydrophobicity, which can cause aggregation and instability of the ADC. High DAR ADCs may also exhibit faster clearance from the bloodstream, reducing their therapeutic efficacy. Furthermore, a high DAR is often associated with increased off-target toxicity.

Q4: What are the common methods for controlling DAR during ADC production?

Several strategies can be employed to control the DAR during the conjugation process:

  • Stoichiometry and Process Control: Carefully controlling the molar ratio of the linker-payload to the antibody is a fundamental method for influencing the DAR. Additionally, optimizing reaction parameters such as pH, temperature, and reaction time is crucial for consistent conjugation.

  • Site-Specific Conjugation: This approach involves engineering specific sites on the antibody, such as through the introduction of unnatural amino acids or engineered cysteine residues, to direct conjugation to precise locations. This results in a more homogeneous ADC with a defined DAR.

  • Enzymatic Conjugation: Enzymes like transglutaminase and sortase A can be used for highly selective conjugation, leading to better control over the DAR.

  • Linker-Payload Design: The properties of the linker and payload, including their hydrophilicity and reactivity, can significantly influence the conjugation efficiency and the resulting DAR. The use of hydrophilic linkers, such as those containing polyethylene glycol (PEG), can help mitigate aggregation associated with high DARs.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during ADC production that can affect the DAR.

Issue 1: Low Drug-to-Antibody Ratio (DAR)

Possible Cause Recommended Solution
Inefficient Antibody Reduction For cysteine-based conjugation, ensure complete reduction of interchain disulfide bonds by optimizing the concentration of the reducing agent (e.g., TCEP) and the incubation time and temperature.
Suboptimal Reaction Conditions Optimize the pH of the conjugation buffer; for thiol-maleimide reactions, a pH of 6.5-7.5 is generally most efficient. Also, optimize the reaction time and temperature to ensure the reaction goes to completion.
Steric Hindrance If the conjugation site is not easily accessible, consider using a linker with a longer spacer arm to reduce steric hindrance.
Linker-Payload Instability or Poor Solubility Ensure the linker-payload is stable under the conjugation conditions. If solubility is an issue, consider using a more hydrophilic linker or modifying the buffer composition.

Issue 2: High Drug-to-Antibody Ratio (DAR) and Aggregation

Possible Cause Recommended Solution
Excessive Linker-Payload in Reaction Reduce the molar excess of the linker-payload relative to the antibody to target a lower DAR.
High Hydrophobicity of Payload Employ a hydrophilic linker (e.g., PEG) to increase the overall hydrophilicity of the ADC and reduce aggregation.
Unfavorable Buffer Conditions Optimize the pH and ionic strength of the buffer to maintain ADC solubility and minimize aggregation.
High DAR Leading to Aggregation It may be necessary to accept a slightly lower DAR to maintain the solubility and stability of the ADC.

Issue 3: High Heterogeneity in DAR

Possible Cause Recommended Solution
Non-Specific Conjugation Method Traditional conjugation methods targeting lysine or cysteine residues often result in a heterogeneous mixture of ADC species.
Inconsistent Reaction Conditions Variations in reaction parameters such as temperature, pH, and mixing can lead to batch-to-batch variability in DAR.
Variable Number of Conjugation Sites The number of available reactive sites on the antibody can vary, contributing to DAR heterogeneity.

To address heterogeneity, consider implementing site-specific conjugation technologies which allow for precise control over the location and number of conjugated drugs, leading to a more uniform product.

Section 3: Experimental Protocols and Data

Analytical Techniques for DAR Determination

Accurate determination of the DAR is crucial for the development and quality control of ADCs. Several analytical techniques are commonly used, each with its own advantages and limitations.

Analytical Technique Principle Information Provided Advantages Limitations
UV/Vis Spectroscopy Measures absorbance at two wavelengths to determine the concentrations of the antibody and the drug based on their distinct extinction coefficients.Average DARSimple, rapid, and requires minimal sample preparation.Provides only the average DAR, not the distribution of drug-loaded species. Can be inaccurate if the drug and antibody absorbance spectra overlap significantly.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on their hydrophobicity. The addition of a drug payload increases the hydrophobicity of the antibody.Average DAR and distribution of different DAR species.The most widely used method for detailed DAR analysis, especially for cysteine-linked ADCs. Analysis is performed under non-denaturing conditions.May not be suitable for hydrophilic payloads. Highly hydrophobic payloads can be difficult to elute from the column.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates the light and heavy chains of the reduced ADC based on their hydrophobicity.DAR and drug load distribution at the light and heavy chain levels.Provides detailed DAR analysis and drug load distribution.The denaturing conditions can disrupt the non-covalent interactions holding some ADCs together.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates ADC species by liquid chromatography and then measures their mass to determine the number of conjugated drugs.Precise mass of each ADC species, allowing for accurate determination of DAR and distribution. Can also identify by-products.Highly accurate and provides detailed structural information.Can be more complex and time-consuming than other methods. Denaturing conditions in some LC-MS methods can be a limitation.
Protocol 1: General Workflow for Cysteine-Based ADC Conjugation and DAR Analysis

This protocol outlines a typical workflow for producing a cysteine-linked ADC and subsequent analysis of the DAR.

Step 1: Antibody Reduction

  • Prepare the antibody in a suitable buffer (e.g., PBS with EDTA).

  • Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), at a molar ratio of 2-5 moles per mole of antibody.

  • Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Remove the excess reducing agent using a desalting column.

Step 2: Conjugation

  • Immediately after reduction, add the linker-payload to the reduced antibody at a specific molar ratio to target the desired DAR.

  • Incubate the reaction mixture under optimized conditions (e.g., pH 6.5-7.5, room temperature for 1-2 hours).

  • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.

Step 3: Purification

  • Purify the ADC from unconjugated payload, quencher, and other reactants using methods such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).

Step 4: DAR Analysis by HIC

  • Equilibrate an HIC column with a high salt buffer (Mobile Phase A).

  • Inject the purified ADC sample.

  • Elute the ADC species with a gradient of decreasing salt concentration (increasing percentage of low salt Mobile Phase B).

  • Monitor the elution profile at 280 nm.

  • Calculate the weighted average DAR from the peak areas of the different DAR species.

Section 4: Visualizations

ADC_Conjugation_Workflow General Workflow for ADC Conjugation and DAR Analysis cluster_prep Preparation cluster_reaction Conjugation Process cluster_purification Purification cluster_analysis Analysis mAb Monoclonal Antibody (mAb) Reduction Antibody Reduction (for Cysteine Conjugation) mAb->Reduction LinkerPayload Linker-Payload Conjugation Conjugation Reaction LinkerPayload->Conjugation Reduction->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification (e.g., SEC, TFF) Quenching->Purification DAR_Analysis DAR Analysis (HIC, LC-MS, etc.) Purification->DAR_Analysis Characterization Further Characterization (Aggregation, Purity) Purification->Characterization

Caption: General Workflow for ADC Conjugation and DAR Analysis.

DAR_Troubleshooting_Logic Troubleshooting Logic for Suboptimal DAR cluster_low_dar Low DAR Troubleshooting cluster_high_dar High DAR / Aggregation Troubleshooting Start Suboptimal DAR Observed Check_DAR Is DAR too low or too high? Start->Check_DAR Check_Reduction Check Antibody Reduction Efficiency Check_DAR->Check_Reduction Too Low Check_Stoichiometry Review Linker-Payload Stoichiometry Check_DAR->Check_Stoichiometry Too High / Aggregation Check_Reaction_Low Verify Reaction Conditions (pH, temp, time) Check_Reduction->Check_Reaction_Low Check_Reagents_Low Assess Reagent Quality (Linker-Payload Stability) Check_Reaction_Low->Check_Reagents_Low End Optimized DAR Check_Reagents_Low->End Check_Hydrophobicity Assess Payload Hydrophobicity Check_Stoichiometry->Check_Hydrophobicity Check_Buffer Optimize Buffer for Solubility Check_Hydrophobicity->Check_Buffer Check_Buffer->End

Caption: Troubleshooting Logic for Suboptimal DAR.

References

Validation & Comparative

A Head-to-Head Comparison: Benzyl-PEG8-Ms Versus Other Heterobifunctional PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a heterobifunctional polyethylene glycol (PEG) linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of bioconjugates. This guide provides an objective comparison of Benzyl-PEG8-Ms with other commonly used heterobifunctional PEG linkers, supported by a synthesis of available data and principles of bioconjugation chemistry.

Heterobifunctional PEG linkers are indispensable tools in modern drug development, enabling the precise connection of two different molecular entities, such as an antibody to a cytotoxic drug in an antibody-drug conjugate (ADC) or a target-binding ligand to an E3 ligase ligand in a proteolysis-targeting chimera (PROTAC).[1][2] The choice of linker impacts solubility, stability, and the spatial orientation of the conjugated molecules.[3][4] This guide focuses on the distinct characteristics of this compound and provides a comparative analysis against other widely used linker types.

Unpacking this compound: Structure and Reactivity

This compound is a heterobifunctional linker featuring a benzyl ether protecting group at one terminus and a mesylate (methanesulfonyl) activating group at the other, connected by an 8-unit polyethylene glycol spacer.

  • Benzyl Ether Group: This group serves as a robust protecting group for the terminal hydroxyl functionality. Its key advantage lies in its exceptional stability across a wide range of acidic and basic conditions, ensuring the integrity of the PEG linker during multi-step syntheses.[5] The benzyl group can be selectively removed under mild conditions via catalytic hydrogenation, a process that is orthogonal to many other common protecting groups and functional moieties.

  • PEG8 Spacer: The eight-unit PEG chain imparts hydrophilicity to the linker and the resulting bioconjugate. This can improve the solubility of hydrophobic molecules, reduce aggregation, and potentially decrease the immunogenicity of the final product. The discrete length of the PEG8 chain ensures the synthesis of homogeneous conjugates with a precise molecular weight.

  • Mesylate (-Ms) Group: The mesylate group is a good leaving group, making the terminal carbon susceptible to nucleophilic attack. This allows for reaction with nucleophiles such as amines, thiols, or hydroxyls on a biomolecule to form a stable covalent bond. The reactivity of mesylates can be modulated by reaction conditions.

Comparative Analysis with Other Heterobifunctional PEG Linkers

The performance of this compound is best understood in comparison to other popular heterobifunctional PEG linkers. The choice of linker is dictated by the specific application, the functional groups available on the biomolecules to be conjugated, and the desired stability of the final conjugate.

Linker TypeReactive Group 1Reactive Group 2Bond FormedKey AdvantagesKey Considerations
This compound Benzyl (protected -OH)Mesylate (-OMs)Amine, Thioether, EtherHigh stability of benzyl group during synthesis; Orthogonal deprotection.Reaction with mesylate may require specific conditions; Deprotection step needed.
NHS-PEG-Maleimide NHS EsterMaleimideAmide, ThioetherHighly reactive towards primary amines and thiols; Well-established chemistry.NHS esters can be susceptible to hydrolysis in aqueous buffers; Maleimide-thiol linkage can undergo retro-Michael reaction.
Azide-PEG-Alkyne AzideAlkyneTriazole"Click chemistry" provides high specificity and yield; Bioorthogonal reaction.Requires a copper catalyst (CuAAC) which can be toxic to cells, or a strained alkyne (SPAAC).
Aldehyde-PEG-Hydrazide AldehydeHydrazideHydrazoneForms a pH-sensitive hydrazone bond, useful for drug release in acidic environments (e.g., lysosomes).Hydrazone bond may have lower stability in circulation compared to amide bonds.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.

Protocol 1: General Two-Step Bioconjugation using a Heterobifunctional PEG Linker (e.g., NHS-PEG-Maleimide)

This protocol describes the conjugation of a thiol-containing payload to a protein via its lysine residues.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-PEG-Maleimide linker

  • Thiol-containing payload (e.g., a small molecule drug)

  • Anhydrous DMSO

  • Quenching reagent (e.g., Tris or glycine solution)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Modification:

    • Dissolve the NHS-PEG-Maleimide linker in anhydrous DMSO to prepare a stock solution.

    • Add a 5-20 fold molar excess of the linker to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C.

    • Remove excess, unreacted linker using a desalting column.

  • Payload Conjugation:

    • Dissolve the thiol-containing payload in a suitable solvent.

    • Add a 1.5-5 fold molar excess of the payload to the maleimide-activated protein.

    • Incubate the reaction for 2-4 hours at room temperature.

    • Quench any unreacted maleimide groups by adding an excess of a thiol-containing compound like cysteine.

  • Purification:

    • Purify the resulting bioconjugate using size-exclusion chromatography (SEC) to remove unreacted payload and other impurities.

  • Characterization:

    • Characterize the conjugate to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

Protocol 2: Deprotection of a Benzyl-Protected PEG Linker

Materials:

  • Benzyl-protected PEG conjugate

  • Palladium on carbon (Pd/C) catalyst (10%)

  • Hydrogen gas (H₂)

  • Anhydrous solvent (e.g., methanol, ethanol, or THF)

Procedure:

  • Dissolve the benzyl-protected PEG conjugate in the chosen anhydrous solvent.

  • Carefully add the Pd/C catalyst to the solution (typically 5-10% by weight of the substrate).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Evaporate the solvent to obtain the deprotected PEG conjugate.

Visualizing Bioconjugation and Linker Functionality

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological and chemical processes.

Bioconjugation_Workflow cluster_step1 Step 1: Protein Activation cluster_step2 Step 2: Payload Conjugation cluster_step3 Step 3: Purification & Analysis Protein Protein (e.g., Antibody) Activated_Protein Activated Protein Protein->Activated_Protein + Linker Linker Heterobifunctional PEG Linker Conjugate Bioconjugate (e.g., ADC) Activated_Protein->Conjugate + Payload Payload Payload (e.g., Drug) Purification Purification (e.g., SEC) Conjugate->Purification Analysis Analysis (e.g., MS, HIC) Purification->Analysis

Caption: A generalized workflow for a two-step bioconjugation process.

Linker_Comparison cluster_benzyl_peg_ms Benzyl-PEG-Ms cluster_nhs_peg_maleimide NHS-PEG-Maleimide cluster_azide_peg_alkyne Azide-PEG-Alkyne A High Synthetic Stability B Orthogonal Deprotection A->B C Nucleophilic Substitution B->C D Amine & Thiol Reactivity E Hydrolysis Sensitivity D->E F Potential Reversibility D->F G High Specificity (Click) H Bioorthogonal G->H I Catalyst Requirement G->I

Caption: Key characteristics of different heterobifunctional PEG linkers.

Conclusion

The selection of a heterobifunctional PEG linker is a nuanced decision that requires careful consideration of the synthetic strategy and the desired properties of the final bioconjugate. This compound offers a distinct advantage in multi-step syntheses where the stability of the linker is paramount. The robust nature of the benzyl protecting group, combined with the benefits of a discrete PEG spacer, makes it a valuable tool for the construction of complex biotherapeutics. However, for applications that do not require a protecting group strategy and where direct, high-efficiency conjugation to specific functional groups is desired, linkers such as NHS-PEG-Maleimide or those for click chemistry may be more suitable. Ultimately, the optimal linker choice will depend on a thorough evaluation of the specific requirements of the drug development program.

References

A Comparative Guide to Benzyl-PEG8-Ms and Tosyl-Activated PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise chemical modification of biomolecules is a cornerstone of innovation. Polyethylene glycol (PEG) linkers are indispensable tools in this endeavor, enhancing the therapeutic properties of proteins, peptides, and other modalities. The activation of these linkers is critical for their successful conjugation to biomolecules. This guide provides an objective comparison of two such activation strategies: the mesylate activation in Benzyl-PEG8-Ms and the widely used tosylate activation for PEG linkers.

Chemical Structures and Reaction Mechanisms

Both this compound and Tosyl-activated PEG linkers belong to the class of sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions. This property allows for the efficient conjugation of the PEG moiety to nucleophilic functional groups on biomolecules, such as the primary amines on lysine residues or the thiol groups on cysteine residues.

This compound features a methanesulfonyl (mesyl) group at one terminus of a discrete PEG8 linker and a benzyl ether protecting group at the other. The mesyl group is a highly reactive leaving group.

Tosyl-activated PEG linkers incorporate a p-toluenesulfonyl (tosyl) group. The tosyl group is also a very good leaving group for nucleophilic substitution.[1]

The general mechanism for the conjugation of both linker types to a primary amine on a protein is a nucleophilic substitution (SN2) reaction. The lone pair of electrons on the amine nitrogen attacks the carbon atom adjacent to the sulfonate ester, leading to the displacement of the mesylate or tosylate group and the formation of a stable secondary amine bond.

General reaction mechanism for amine conjugation.

Performance Comparison

The choice between this compound and a Tosyl-activated PEG linker depends on the specific requirements of the conjugation reaction, including the desired reactivity, the stability of the biomolecule, and the overall synthetic strategy.

FeatureThis compoundTosyl-activated PEG Linkers
Reactivity Higher reactivity due to the mesylate group being a slightly better leaving group.Good reactivity, widely used for bioconjugation.[1]
Stability of Activated Linker Lower stability; the mesylate group is more susceptible to hydrolysis.Higher stability compared to mesylates, allowing for a wider range of reaction conditions.
Specificity Reacts with primary amines and thiols.Reacts with amines, thiols, and hydroxyls.[1]
Protecting Group The benzyl ether provides robust protection, stable to a wide range of acidic and basic conditions.Typically used with a methoxy (mPEG) cap, which is generally inert. Other protecting groups can be used.
Cleavage of Protecting Group Benzyl group is removed by catalytic hydrogenation, which is a mild and specific method.Not applicable for mPEG-Tosylates.
PEG Chain Monodisperse (discrete length of 8 ethylene glycol units).Can be monodisperse or polydisperse, with a wide range of lengths available.

Reactivity vs. Stability: The primary difference lies in the leaving group ability of mesylate versus tosylate. Mesylate is a slightly better leaving group than tosylate, leading to higher reactivity for this compound. However, this increased reactivity comes at the cost of lower stability, particularly towards hydrolysis. This means that reactions with this compound may proceed faster or at lower temperatures, but the linker is also more prone to deactivation in aqueous buffers.

Protecting Group Strategy: The benzyl group on this compound offers a key advantage in multi-step syntheses. It is stable under a wide array of chemical conditions, allowing for subsequent chemical modifications on the biomolecule or another part of the conjugate. The benzyl group can then be selectively removed under mild catalytic hydrogenation conditions. Tosyl-activated PEGs are most commonly found as methoxy-terminated (mPEG) derivatives, where the methoxy group is inert and does not require removal.

Experimental Protocols

Below are generalized protocols for the conjugation of a protein with this compound and a Tosyl-activated PEG linker. These should be optimized for each specific application.

Protocol 1: Protein Conjugation with this compound

This protocol describes the conjugation of this compound to primary amines (e.g., lysine residues) on a target protein.

Materials:

  • Target protein in an amine-free buffer (e.g., PBS, pH 7.4-8.0)

  • This compound

  • Anhydrous aprotic solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 2-10 mg/mL in the reaction buffer. Ensure the buffer does not contain primary amines.

  • Linker Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. Reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Quenching:

    • Add the quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess linker and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.

  • (Optional) Benzyl Group Deprotection:

    • If the free hydroxyl group is required, the benzyl group can be removed by catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst). This step should be performed by a chemist experienced in this procedure as it requires specialized equipment.

Protocol 2: Protein Conjugation with Tosyl-activated PEG Linker

This protocol outlines the conjugation of a generic mPEG-Tosylate to a protein.

Materials:

  • Target protein in an appropriate buffer (e.g., Borate buffer, pH 8.5-9.5)

  • mPEG-Tosylate

  • Anhydrous aprotic solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., 1 M glycine, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in a buffer with a pH in the range of 8.0 to 9.5 to facilitate the deprotonation of primary amines.[2]

  • Linker Preparation:

    • Dissolve the mPEG-Tosylate in anhydrous DMSO or DMF to the desired stock concentration.

  • Conjugation Reaction:

    • Add a 20- to 100-fold molar excess of the mPEG-Tosylate solution to the protein solution.

    • Incubate the reaction for 4-24 hours at room temperature. The longer reaction time and higher molar excess compared to the mesylate are due to the slightly lower reactivity of the tosylate.

  • Quenching:

    • Add the quenching buffer to stop the reaction.

  • Purification:

    • Purify the PEG-protein conjugate using standard methods like size-exclusion chromatography or dialysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_cleanup Purification Prepare_Protein Prepare Protein Solution (Amine-free buffer, pH 7.4-9.5) Mix Mix Protein and Linker (Control molar ratio and solvent %) Prepare_Protein->Mix Prepare_Linker Dissolve Activated PEG (in DMSO or DMF) Prepare_Linker->Mix Incubate Incubate (Time and Temperature dependent on linker) Mix->Incubate Quench Quench Reaction (e.g., Tris or Glycine) Incubate->Quench Purify Purify Conjugate (SEC or Dialysis) Quench->Purify

References

Monodisperse PEG8 Linkers in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, particularly for the development of targeted therapeutics like antibody-drug conjugates (ADCs), the choice of a chemical linker is a critical determinant of efficacy, stability, and therapeutic index. Among the diverse array of linker technologies, monodisperse polyethylene glycol (PEG) linkers, specifically those with eight ethylene glycol units (PEG8), have emerged as a superior choice for researchers, scientists, and drug development professionals. This guide provides an objective comparison of monodisperse PEG8 linkers with other alternatives, supported by experimental data, to elucidate their advantages in enhancing the performance of bioconjugates.

The fundamental advantage of a monodisperse PEG linker lies in its precisely defined, single molecular weight, a stark contrast to traditional polydisperse PEGs which consist of a mixture of various chain lengths.[1][2] This homogeneity is paramount, ensuring the production of a uniform bioconjugate with a consistent drug-to-antibody ratio (DAR).[1] This uniformity simplifies characterization, improves batch-to-batch reproducibility, and mitigates risks associated with heterogeneity.[1]

Key Advantages of Monodisperse PEG8 Linkers

The incorporation of a monodisperse PEG8 spacer into a bioconjugate confers several key benefits stemming from its inherent hydrophilicity, flexibility, and defined length.[3] These properties translate into tangible improvements in the physicochemical and biological properties of the resulting conjugate.

  • Enhanced Solubility and Stability: A primary challenge in ADC development is the aggregation and rapid clearance of conjugates, often caused by hydrophobic drug payloads. The hydrophilic nature of the PEG8 linker creates a hydration shell around the drug molecule, significantly increasing its solubility in aqueous solutions and preventing aggregation. This enhanced stability is crucial for maintaining the integrity of the bioconjugate in biological environments.

  • Improved Pharmacokinetics: The PEG chain prolongs the circulation half-life of the bioconjugate. By increasing the hydrodynamic volume of the molecule, PEGylation reduces renal clearance, leading to a longer residence time in the bloodstream. This extended exposure allows for greater accumulation of the therapeutic at the target site, thereby enhancing its efficacy.

  • Reduced Immunogenicity: The PEG linker can mask antigenic epitopes on the surface of the conjugated molecule, reducing the likelihood of an immune response. By shielding the bioconjugate from the immune system, PEGylation can minimize the production of anti-drug antibodies and improve the safety profile of the therapeutic.

  • Optimized Drug-to-Antibody Ratio (DAR): The use of hydrophilic PEG linkers enables the attachment of a higher number of drug molecules per antibody (a higher DAR) without compromising the solubility and stability of the ADC. This allows for the delivery of a more potent cytotoxic payload to target cells.

  • Enhanced Target Binding and Efficacy: The flexible and defined length of the PEG8 spacer can overcome steric hindrance, allowing for more effective binding of the antibody to its target antigen. This can lead to improved in vivo efficacy and a wider therapeutic window. The ADC drug Trodelvy, for instance, utilizes a PEG8 linker in its structure.

Comparative Performance Data

The following tables summarize quantitative data from various studies, highlighting the superior performance of monodisperse PEG linkers, including PEG8, compared to other alternatives.

Table 1: Comparison of Linker Characteristics

FeatureMonodisperse PEG8 LinkerPolydisperse PEG LinkerAlkyl Linker
Molecular Weight Precise, single molecular weightMixture of different molecular weightsDefined, but lacks hydrophilic spacer
Homogeneity of Final Product High (Uniform DAR)Low (Heterogeneous DAR)High (if conjugation is site-specific)
Reproducibility HighLowHigh
Characterization SimplifiedComplexModerate

Table 2: Effect of PEG Linker Length on ADC Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG2~7.00.82
PEG4~5.50.65
PEG6~4.00.47
PEG8 ~2.5 0.29
PEG12~2.50.29
PEG24~2.50.29
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.

Table 3: Impact of Spacer on Binding Affinity (Kd)

SpacerBinding Affinity (Kd) in nM
No Spacer~15
Alkyl C6~25
Alkyl C12~30
PEG8 ~8
PEG24~5
Data adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity with PEG spacers compared to alkyl spacers.

Experimental Workflows and Signaling Pathways

The development and characterization of bioconjugates with monodisperse PEG8 linkers involve a series of well-defined experimental procedures. The following diagrams illustrate a general workflow for ADC development and the mechanism of action of an ADC.

ADC_Development_Workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification & Characterization cluster_evaluation In Vitro & In Vivo Evaluation Ab Antibody Selection Conj Conjugation Ab->Conj Payload Payload & Linker Synthesis Payload->Conj Purify Purification (SEC/HIC) Conj->Purify Char Characterization (DAR, Purity) Purify->Char InVitro In Vitro Assays (Binding, Cytotoxicity) Char->InVitro InVivo In Vivo Studies (PK, Efficacy) InVitro->InVivo

A representative workflow for the development of an antibody-drug conjugate (ADC).

ADC_Mechanism_of_Action ADC 1. ADC binds to target antigen on cancer cell Internalization 2. Internalization via endocytosis ADC->Internalization Release 3. Payload release in lysosome Internalization->Release Apoptosis 4. Payload induces cell death (apoptosis) Release->Apoptosis

General mechanism of action of an antibody-drug conjugate (ADC).

Experimental Protocols

Detailed methodologies for key experiments are crucial for the successful development and evaluation of bioconjugates.

Protocol 1: Site-Specific Antibody Conjugation with a PEG8-Maleimide Linker

This protocol outlines the conjugation of a thiol-containing payload to an antibody via its lysine residues after reduction of interchain disulfide bonds.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Thiol-containing payload

  • NHS-PEG8-Maleimide crosslinker

  • Reducing agent (e.g., TCEP)

  • Quenching buffer (e.g., 1M Tris, pH 8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Reduction: To a solution of the antibody, add a 10-20 fold molar excess of TCEP to reduce the interchain disulfide bonds. Incubate at 37°C for 1-2 hours.

  • Crosslinker Activation of Antibody: Remove excess TCEP using a desalting column. Immediately add a 10- to 50-fold molar excess of the NHS-PEG8-Maleimide crosslinker to the reduced antibody solution. Incubate for 30-60 minutes at room temperature.

  • Removal of Excess Crosslinker: Purify the maleimide-activated antibody using a desalting column to remove non-reacted crosslinker.

  • Conjugation to Payload: Add the thiol-containing payload to the maleimide-activated antibody solution at a 5- to 20-fold molar excess. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench any unreacted maleimide groups by adding a final concentration of 10-20 mM cysteine and incubating for 15 minutes.

  • Purification: Purify the final ADC conjugate using size exclusion chromatography (SEC) to remove excess payload and reaction byproducts.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC and can be determined by several methods.

A. UV-Vis Spectroscopy:

  • Measure the absorbance of the purified ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the drug.

  • Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.

  • The DAR is calculated as the molar ratio of the drug to the antibody.

B. Hydrophobic Interaction Chromatography (HIC):

  • Inject the purified ADC sample onto an HIC column with a decreasing salt gradient.

  • The different DAR species (DAR0, DAR2, DAR4, etc.) will elute as separate peaks, as each added drug-linker increases the hydrophobicity of the antibody.

  • The average DAR can be calculated from the peak areas of the different species.

Protocol 3: In Vitro Binding Affinity Assay

This protocol determines the binding affinity of the PEGylated bioconjugate to its target.

Procedure:

  • Coat a 96-well plate with the target antigen.

  • Add a constant concentration of the bioconjugate and varying concentrations of an unlabeled competitor ligand to the wells.

  • Incubate to allow for competitive binding.

  • Wash the plate to remove unbound molecules.

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP) that detects the bioconjugate.

  • Add a substrate that produces a detectable signal in the presence of the enzyme.

  • Measure the signal and plot it against the concentration of the competitor ligand.

  • Fit the data to a binding model to determine the IC50, from which the binding affinity (Kd) can be calculated.

Protocol 4: Pharmacokinetic (PK) Study

This protocol evaluates the in vivo circulation half-life of the bioconjugate.

Procedure:

  • Administer the bioconjugate to a cohort of laboratory animals (e.g., mice or rats) via intravenous injection.

  • Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr).

  • Process the blood samples to obtain plasma.

  • Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method (e.g., ELISA).

  • Plot the plasma concentration of the bioconjugate versus time.

  • Fit the data to a pharmacokinetic model to calculate the elimination half-life (t½).

Conclusion

The adoption of monodisperse PEG8 linkers represents a significant advancement in the field of bioconjugation. The precise control over the linker's length and its inherent physicochemical properties translate into tangible benefits, including enhanced homogeneity, improved pharmacokinetics, a higher therapeutic index, and simplified manufacturing processes. For researchers and drug developers, the strategic implementation of monodisperse PEG8 linkers is a powerful tool for creating the next generation of more effective and safer targeted therapies.

References

A Comparative Guide to the In Vivo Stability of PROTAC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its therapeutic efficacy. The linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand, plays a pivotal role in the overall pharmacokinetic (PK) and pharmacodynamic (PD) properties of the molecule. This guide provides an objective comparison of different PROTAC linker types, supported by experimental data, to aid in the rational design of stable and effective protein degraders.

The Influence of Linker Composition on In Vivo Stability

The chemical composition of the linker profoundly impacts a PROTAC's metabolic stability, solubility, and cell permeability. The three main classes of linkers—flexible, rigid, and clickable—each confer distinct properties to the PROTAC molecule.

Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains

Alkyl and PEG linkers are the most commonly used due to their synthetic accessibility and the ease with which their length can be modified.[1]

  • Alkyl Linkers: These simple hydrocarbon chains offer a high degree of conformational flexibility.[1] While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC.[1] Long-chain alkyl linkers are also often susceptible to oxidation, which can reduce the in vivo half-life of the molecule.[1]

  • PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than their alkyl counterparts, which can enhance the solubility and, in some cases, the cell permeability of the PROTAC.[1] However, PEG linkers may have reduced metabolic stability in vivo and can be more challenging and costly to synthesize compared to alkyl linkers.

Rigid Linkers: Enhancing Metabolic Stability

Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation. Importantly, rigid linkers can also enhance metabolic stability, a crucial factor for in vivo applications. For instance, the incorporation of piperidine and piperazine moieties into the linker of ARV-110 and ARV-471, two PROTACs that have entered clinical trials, is consistent with this trend. Triazole-containing linkers are another widely used class of rigid linkers that are metabolically stable and can reduce oxidative degradation in vivo.

Clickable Linkers: Facilitating Synthesis

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has gained popularity in PROTAC synthesis. This method allows for the efficient connection of the two ligands with a triazole-containing linker, which, as mentioned, is metabolically stable.

Data Presentation: Quantitative Comparison of Linker Performance

The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on the in vivo stability and degradation efficiency of PROTACs.

Table 1: Impact of Linker Modification on In Vivo Pharmacokinetic Parameters of a RIPK2 PROTAC in Rats

PROTACLinker ModificationIn Vivo Clearance (mL/min/kg)In Vivo Half-life (h)Reference
4 Propylene-piperazine-pyrazine256.9
6 Addition of a methylene group to the linker of PROTAC 41616.0

This data demonstrates that a subtle modification to the linker can significantly improve the pharmacokinetic profile of a PROTAC, leading to reduced clearance and a longer half-life in vivo.

Table 2: Influence of Linker Composition on In Vitro Metabolic Stability

PROTACLinker TypeHalf-life in Mouse Liver Microsomes (min)Reference
R1 4-methylene straight chain alkyl135
R2 8-methylene straight chain alkyl18.2

This table illustrates that for some PROTACs, increasing the length of a flexible alkyl linker can decrease its metabolic stability.

Mandatory Visualization

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded POI Proteasome->Degradation Results in

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow Experimental Workflow for In Vivo Stability Assessment cluster_workflow start Start: Synthesize PROTAC with different linkers in_vitro In Vitro Metabolic Stability Assay (Liver Microsomes) start->in_vitro in_vivo In Vivo Pharmacokinetic Study (e.g., in rats) in_vitro->in_vivo Promising candidates data_analysis Data Analysis: - Half-life (t1/2) - Clearance (CL) - Area Under Curve (AUC) in_vivo->data_analysis end End: Select PROTAC with optimal in vivo stability data_analysis->end

Caption: A streamlined workflow for assessing the in vivo stability of PROTACs.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay determines the intrinsic clearance of a PROTAC in a simplified in vitro system that mimics liver metabolism.

Materials:

  • Test PROTAC compound

  • Pooled liver microsomes (e.g., human, mouse, or rat)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, the PROTAC solution (final concentration typically 1 µM), and liver microsomes.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent PROTAC.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the PROTAC.

Protocol 2: In Vivo Pharmacokinetic Study in Mice or Rats

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) profile of a PROTAC in a living organism.

Materials:

  • Test PROTAC compound formulated for the chosen route of administration (e.g., intravenous, oral)

  • Laboratory animals (e.g., mice or rats)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • Analytical equipment (e.g., LC-MS/MS) for quantifying the PROTAC in plasma

Procedure:

  • Administer the PROTAC to the animals at a specific dose and via a specific route (e.g., a single intravenous bolus dose).

  • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma by centrifugation.

  • Extract the PROTAC from the plasma samples.

  • Quantify the concentration of the PROTAC in each plasma sample using a validated LC-MS/MS method.

  • Plot the plasma concentration of the PROTAC versus time.

  • Calculate key pharmacokinetic parameters, including:

    • Half-life (t½): The time it takes for the plasma concentration of the PROTAC to decrease by half.

    • Clearance (CL): The volume of plasma cleared of the PROTAC per unit of time.

    • Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • Area under the curve (AUC): The total exposure to the PROTAC over time.

Conclusion

The linker is a critical component in the design of PROTACs with favorable in vivo stability. While flexible linkers like alkyl and PEG chains offer synthetic convenience, there is a clear trend towards the use of more rigid linkers to enhance metabolic stability and improve pharmacokinetic profiles. The judicious selection and optimization of the linker, guided by in vitro and in vivo stability studies, are paramount to the development of clinically successful PROTAC-based therapeutics. The experimental protocols provided in this guide offer a framework for the systematic evaluation of linker stability, enabling researchers to make data-driven decisions in the design of next-generation protein degraders.

References

Characterization of Benzyl-PEG8-Ms Conjugates: A Comparative Guide to LC-MS and Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of polyethylene glycol (PEG) conjugates is a critical step in the development of therapeutics, including Proteolysis Targeting Chimeras (PROTACs) where linkers like Benzyl-PEG8-Ms are frequently employed. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of this compound, alongside alternative techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental protocols and data to facilitate a comprehensive evaluation of these methodologies.

Introduction to this compound Characterization

This compound is a monodisperse PEG linker containing a benzyl protecting group and a terminal mesylate (Ms) functional group. Its defined structure is advantageous in drug development, offering improved homogeneity of the final conjugate compared to traditional polydisperse PEGs.[1] Accurate characterization is essential to confirm its identity, purity, and stability. LC-MS is a powerful and widely used technique for this purpose, offering both separation and mass identification.[2] However, alternative methods like MALDI-TOF and NMR provide complementary information that can be invaluable for a complete structural elucidation.

Comparative Analysis of Characterization Techniques

The choice of analytical technique for characterizing this compound depends on the specific information required. LC-MS excels in providing information on purity and molecular weight in complex mixtures, while MALDI-TOF is well-suited for determining molecular weight distribution, and NMR is unparalleled for detailed structural confirmation.

FeatureLC-MS (Liquid Chromatography-Mass Spectrometry)MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight)1H NMR (Proton Nuclear Magnetic Resonance)
Primary Information Molecular Weight, Purity, Fragmentation PatternMolecular Weight, PolydispersityChemical Structure, Functional Group Confirmation
Sample Throughput Medium to HighHighLow to Medium
Coupling to Separation Inherently coupled with liquid chromatography for mixture analysis.[2]Typically a standalone technique for direct analysis of purified samples.Can be coupled with LC (LC-NMR) but is less common.
Key Advantages Excellent for analyzing complex mixtures, provides structural information via tandem MS (MS/MS).[2]High tolerance to salts and buffers, rapid analysis, and excellent for determining molecular weight distribution of polymers.[1]Provides unambiguous structural information and confirmation of functional groups.
Considerations PEG compounds can form multiple charged species, complicating spectra. Post-column addition of amines can mitigate this.Sample preparation and matrix selection are critical for optimal ionization.Lower sensitivity compared to MS techniques.

Quantitative Data Summary

The following tables summarize the expected quantitative data for this compound from LC-MS, MALDI-TOF, and 1H NMR analysis. Note: As a specific Certificate of Analysis with experimental data for this compound is not publicly available, the LC-MS and 1H NMR data are based on theoretical calculations and typical values observed for similar small PEG linkers.

Table 1: Predicted LC-MS Data for this compound

ParameterExpected Value
Molecular Formula C24H42O11S
Theoretical Monoisotopic Mass 538.25 g/mol
Expected Adducts (m/z) in ESI+ [M+H]+: 539.26, [M+Na]+: 561.24, [M+K]+: 577.21
Typical C18 Reversed-Phase Retention Time 5 - 15 minutes (gradient elution)
Expected Major Fragments (MS/MS) Loss of Ms group (-SO3CH3), cleavage of PEG chain (repeating units of 44 Da), benzyl group fragment (91 Da).

Table 2: Expected MALDI-TOF MS Data for this compound

ParameterExpected Value
Primary Ion Observed [M+Na]+ or [M+K]+
Expected m/z for [M+Na]+ 561.24
Polydispersity Index (PDI) ~1.0 (for a monodisperse species)

Table 3: Predicted 1H NMR Chemical Shifts for this compound

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Ar-H (Benzyl) 7.2 - 7.4Multiplet
Ar-CH2-O ~4.5Singlet
-O-CH2-CH2-O- (PEG backbone) 3.5 - 3.7Multiplet
CH2-OMs ~4.3Triplet
CH3-SO3- ~3.0Singlet

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below.

LC-MS Characterization Protocol

This protocol is a general guideline for the analysis of this compound using a reversed-phase LC-MS system.

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Dilute the stock solution to a final concentration of 10 µM using the initial mobile phase composition as the diluent.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions (Q-TOF or Orbitrap):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 - 4.0 kV.

  • Source Temperature: 120 °C.

  • Mass Range: 100 - 1000 m/z.

  • Data Analysis: Utilize the instrument's software to identify the molecular ion and its adducts, as well as to analyze fragmentation patterns from MS/MS experiments.

Alternative Characterization Protocols

1. MALDI-TOF MS Protocol:

  • Matrix Selection: α-Cyano-4-hydroxycinnamic acid (CHCA) is a suitable matrix for smaller PEG molecules.

  • Sample and Matrix Preparation:

    • Prepare a 1 mg/mL solution of this compound in 50% acetonitrile with 0.1% trifluoroacetic acid (TFA).

    • Prepare a saturated solution of CHCA in 50% acetonitrile with 0.1% TFA.

    • Prepare a cationizing agent solution, such as Sodium Trifluoroacetate (NaTFA), at 1 mg/mL in water.

  • Spotting Technique (Dried-Droplet):

    • Mix the sample solution and matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Add 0.5 µL of the cationizing agent to the spot.

    • Allow the spot to air dry completely before analysis.

2. 1H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 1-5 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3).

  • Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire a standard proton NMR spectrum.

  • Data Analysis: Process the spectrum to determine chemical shifts, multiplicities, and integrations of the signals to confirm the structure of the molecule.

Visualizing the Experimental Workflow

The following diagrams illustrate the key workflows for the characterization of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis start This compound Sample dissolve Dissolve in ACN/Water start->dissolve dilute Dilute to 10 µM dissolve->dilute injection Inject into LC dilute->injection column C18 Column injection->column elution Gradient Elution column->elution esi ESI Source elution->esi analyzer Mass Analyzer esi->analyzer detector Detector analyzer->detector analysis Identify m/z, Retention Time, Fragments detector->analysis

Caption: LC-MS workflow for this compound characterization.

Characterization_Techniques cluster_main Characterization of this compound cluster_methods Analytical Methods cluster_info Information Obtained main_compound This compound lcms LC-MS main_compound->lcms maldi MALDI-TOF main_compound->maldi nmr 1H NMR main_compound->nmr info_lcms Purity & MW in Mixtures lcms->info_lcms info_maldi MW & Polydispersity maldi->info_maldi info_nmr Structural Confirmation nmr->info_nmr

References

Navigating the ADC Landscape: A Comparative Analysis of Linear vs. Pendant PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of Antibody-Drug Conjugates (ADCs), the linker connecting the antibody to the potent cytotoxic payload is a critical determinant of therapeutic success. Among the various linker technologies, polyethylene glycol (PEG) has emerged as a key component for optimizing ADC performance. This guide provides a detailed comparison of two distinct PEG architectures: linear and pendant (or branched). The choice between these configurations can significantly impact an ADC's stability, pharmacokinetics, and ultimately, its efficacy and safety.

The primary role of PEG in ADC linkers is to enhance hydrophilicity, which can mitigate aggregation issues associated with hydrophobic payloads and improve the overall pharmacological properties of the conjugate.[1] The architecture of the PEG linker—whether it's a straight chain (linear) or a branched structure (pendant)—plays a crucial role in how it influences the ADC's behavior in vivo.[2]

At a Glance: Linear vs. Pendant PEG Linkers

A comparative analysis of key performance parameters reveals distinct advantages and disadvantages for each linker type. Pendant PEG linkers, particularly at high drug-to-antibody ratios (DAR), have demonstrated superior pharmacokinetic profiles.[1][2]

Performance MetricLinear PEG LinkerPendant PEG LinkerKey Findings
Pharmacokinetics (PK) Higher clearance, lower exposure (AUC)Lower clearance, higher exposure (AUC) A study comparing a linear L-PEG24 linker to a pendant P-(PEG12)2 linker on a trastuzumab-DM1 conjugate (DAR 8) showed the pendant linker ADC had a significantly slower clearance rate and a nearly 3-fold higher area under the curve (AUC).[1]
In Vitro Cytotoxicity VariableVariableThe impact on in vitro cytotoxicity is not consistently dependent on the linear or pendant architecture but rather on the overall ADC design, including the specific targeting moiety and payload. In some cases, longer PEG chains have been associated with a reduction in in vitro cytotoxicity.
Stability Generally stableCan offer improved stability The design of the drug-linker, including the PEG configuration, is crucial for the physical and chemical stability of ADCs, with pendant formats showing slower clearance rates that parallel trends in aggregation tendency.
Drug-to-Antibody Ratio (DAR) Can be challenging at high DARsMore accommodating for high DARs Pendant linkers can more effectively shield the hydrophobic payload, which is particularly advantageous for highly loaded ADCs.

Structural Differences and Their Implications

The fundamental difference between linear and pendant PEG linkers lies in their three-dimensional structure. A linear PEG is a single, unbranched chain, while a pendant PEG has multiple PEG chains extending from a central core. This structural variance has significant implications for the ADC's properties.

cluster_linear Linear PEG Linker cluster_pendant Pendant PEG Linker Antibody_L Antibody Linker_L Linker Antibody_L->Linker_L PEG_L Linear PEG Chain Linker_L->PEG_L Payload_L Payload PEG_L->Payload_L Antibody_P Antibody Linker_P Linker Antibody_P->Linker_P Core_P Linker_P->Core_P Payload_P Payload Linker_P->Payload_P PEG1_P Pendant PEG Chain Core_P->PEG1_P PEG2_P Pendant PEG Chain Core_P->PEG2_P

Fig. 1: Structural comparison of ADCs with linear and pendant PEG linkers.

The pendant architecture can create a more substantial hydrophilic shield around the cytotoxic payload. This "stealth" effect is believed to be responsible for the improved pharmacokinetic profiles observed with pendant PEG-linked ADCs, as it may reduce interactions with plasma proteins and clearance receptors.

Experimental Workflow for Comparative Analysis

A systematic approach is essential for the head-to-head comparison of linear and pendant PEG linkers in ADC development. The following workflow outlines the key experimental stages.

G cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis ADC Synthesis (Linear & Pendant Linkers) characterization Characterization (DAR, Purity, Aggregation) synthesis->characterization cytotoxicity In Vitro Cytotoxicity Assay characterization->cytotoxicity stability Plasma Stability Assay characterization->stability pk_study Pharmacokinetic (PK) Study characterization->pk_study efficacy_study In Vivo Efficacy Study pk_study->efficacy_study toxicity_study Toxicity Study efficacy_study->toxicity_study

Fig. 2: Experimental workflow for comparing linear and pendant PEG linkers.

Detailed Experimental Protocols

1. ADC Synthesis and Characterization

  • Objective: To synthesize ADCs with linear and pendant PEG linkers and characterize their key physicochemical properties.

  • Methodology:

    • Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.

    • Drug-Linker Preparation: The linear and pendant PEGylated linker-payload constructs are synthesized separately. The PEG linkers are functionalized with a reactive group (e.g., maleimide) for antibody conjugation.

    • Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.

    • Purification: The resulting ADC is purified from unreacted linker and payload using size exclusion chromatography (SEC).

    • Characterization:

      • Drug-to-Antibody Ratio (DAR): Determined using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).

      • Purity and Aggregation: Assessed by SEC.

      • Identity and Integrity: Confirmed by mass spectrometry.

2. In Vitro Cytotoxicity Assay

  • Objective: To determine the in vitro potency of the ADCs on target cancer cells.

  • Methodology:

    • Cell Plating: Cancer cells expressing the target antigen are plated in a 96-well plate and allowed to adhere overnight.

    • ADC Treatment: Serial dilutions of the ADCs (with linear and pendant linkers), a non-targeting control ADC, and the free payload are prepared. The cells are treated with the different concentrations and incubated for a defined period (e.g., 72-96 hours).

    • Viability Assessment: Cell viability is measured using a standard assay such as the CellTiter-Glo® Luminescent Cell Viability Assay.

    • Data Analysis: The half-maximal effective concentration (EC50) is calculated to determine the potency of each ADC.

3. Pharmacokinetic (PK) Study

  • Objective: To evaluate the pharmacokinetic profiles of ADCs with linear and pendant PEG linkers in an animal model.

  • Methodology:

    • Animal Model: Healthy rodents (e.g., mice or rats) are used for the study.

    • Administration: ADCs are administered intravenously at a defined dose.

    • Blood Sampling: Blood samples are collected at predetermined time points post-injection.

    • Quantification: The concentration of the ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.

    • Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, and area under the curve (AUC) are calculated.

4. In Vivo Efficacy Study

  • Objective: To assess the anti-tumor efficacy of the ADCs in a tumor-bearing animal model.

  • Methodology:

    • Animal Model: Immunocompromised mice are implanted with human tumor xenografts expressing the target antigen.

    • Treatment: Once tumors reach a predetermined size, the mice are treated with the ADCs, a vehicle control, and a non-targeting control ADC.

    • Tumor Volume Measurement: Tumor volumes are measured regularly throughout the study.

    • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Conclusion

The choice between linear and pendant PEG linkers is a critical decision in ADC design. Experimental data suggests that pendant PEG linkers can offer significant advantages in terms of pharmacokinetics, particularly for ADCs with high DARs. This is likely due to the superior ability of the branched structure to shield the hydrophobic payload, leading to reduced clearance and increased exposure. However, the optimal linker architecture is likely dependent on the specific antibody, payload, and target. Therefore, a thorough comparative analysis, following a systematic experimental workflow as outlined in this guide, is essential for the rational design of effective and safe ADCs.

References

A Comparative Guide to In Vitro Cytotoxicity of Antibody-Drug Conjugates Utilizing Benzyl-PEG8-Ms and Alternative Linker Technologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cytotoxicity of Antibody-Drug Conjugates (ADCs) synthesized with different linker technologies. A primary focus is placed on the class of non-cleavable, PEGylated linkers, exemplified by Benzyl-PEG8-Ms. Due to the limited availability of public data specifically for this compound, this guide leverages data from ADCs synthesized with structurally similar non-cleavable PEGylated linkers and compares their performance against well-characterized alternatives, including non-PEGylated non-cleavable and cleavable linkers. The information herein is supported by experimental data from various sources and includes detailed protocols for standard cytotoxicity assays to aid in the rational design and evaluation of next-generation ADCs.

Introduction to ADC Linkers and Their Impact on Cytotoxicity

Antibody-Drug Conjugates (ADCs) are a powerful class of therapeutics that merge the target specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker connecting these two components is a critical determinant of the ADC's overall performance, influencing its stability in circulation, pharmacokinetic profile, and the mechanism of payload release, all of which ultimately impact its therapeutic efficacy and safety.[1]

In vitro cytotoxicity assays are fundamental tools for the preclinical evaluation of ADCs, providing a quantitative measure of their potency. The half-maximal inhibitory concentration (IC50) is a standard metric derived from these assays, representing the ADC concentration required to inhibit the growth of a cancer cell population by 50%.

This guide will explore the performance of ADCs featuring:

  • Non-Cleavable, PEGylated Linkers (e.g., this compound type): These linkers are designed for high plasma stability and rely on the complete degradation of the antibody within the lysosome to release the payload.[2][3] The inclusion of a polyethylene glycol (PEG) spacer, such as the 8-unit chain in this compound, is intended to improve hydrophilicity, reduce aggregation, and enhance pharmacokinetic properties.[4]

  • Non-Cleavable, Non-PEGylated Linkers (e.g., SMCC): Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a widely used non-cleavable linker that provides high stability but is more hydrophobic compared to its PEGylated counterparts.[2]

  • Cleavable Linkers (e.g., Val-Cit-PABC): This type of linker is designed to be cleaved by specific enzymes, such as cathepsins, which are abundant in the lysosomal compartment of tumor cells. This allows for the release of the payload within the target cell and can also lead to a "bystander effect," where the released drug kills neighboring antigen-negative tumor cells.

Comparative Cytotoxicity Data

Linker TypeLinker ExamplePayloadTarget AntigenCell LineIC50 (ng/mL)Reference
Non-Cleavable, PEGylated Mal-amido-PEG8-acid typeMMAEHER2BT-474 (HER2-high)Data not publicly available
Non-Cleavable, PEGylated PEG4KMMAEHER2NCI-N87 (HER2-high)~22.5x higher than non-PEGylated
Non-Cleavable, Non-PEGylated SMCCDM1HER2BT-474 (HER2-high)13 - 50
Cleavable Val-Cit-PABCMMAECD30Karpas 299~10
Cleavable Val-Cit-PABCMMAECD30SU-DHL-1~15
Free Drug MMAE--MCF-70.35 nM

Note: IC50 values can vary significantly based on experimental conditions, including cell density and incubation time. The data above is intended for comparative purposes to illustrate general trends between linker types.

Experimental Protocols

Accurate and reproducible in vitro cytotoxicity data is crucial for the evaluation of ADC candidates. The following is a detailed protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Cytotoxicity Assay Protocol

This assay measures cell viability by quantifying the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be measured spectrophotometrically.

Materials:

  • Target-positive (Ag+) and target-negative (Ag-) cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Antibody-Drug Conjugate (ADC) stock solution

  • Control articles: unconjugated antibody, free cytotoxic payload

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000–10,000 cells/well in 100 µL of medium).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the various concentrations of the test articles. Include wells with medium only as a blank control and untreated cells as a negative control.

    • Incubate the plate for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 48-144 hours).

  • MTT Addition and Incubation:

    • After the treatment incubation, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this period, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis:

  • Subtract the absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control wells.

  • Plot the dose-response curve (percent viability vs. ADC concentration) and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assay

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_prep Cell Culture & Seeding (96-well plate) treatment Add ADC/Controls to Cells cell_prep->treatment adc_prep Prepare ADC Serial Dilutions & Controls adc_prep->treatment incubation Incubate (48-144 hours) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_inc Incubate (2-4 hours) (Formazan Formation) mtt_add->formazan_inc solubilize Solubilize Formazan Crystals formazan_inc->solubilize readout Measure Absorbance (570 nm) solubilize->readout analysis Calculate % Viability & Determine IC50 readout->analysis

Caption: Workflow for a typical in vitro ADC cytotoxicity assay using the MTT method.

Logical Relationship of ADC Linker Technologies

G cluster_main ADC Linker Technologies cluster_cleavable Cleavable cluster_non_cleavable Non-Cleavable cluster_peg PEGylated cluster_non_peg Non-PEGylated Linker Linker Type Cleavable Val-Cit-PABC Linker->Cleavable NonCleavable Non-Cleavable Linker->NonCleavable Cleavable_prop Properties: - Enzymatic cleavage - Bystander effect - Potentially lower plasma stability Cleavable->Cleavable_prop PEG This compound Type NonCleavable->PEG NonPEG SMCC NonCleavable->NonPEG PEG_prop Properties: - High stability - Improved hydrophilicity - Favorable PK profile PEG->PEG_prop NonPEG_prop Properties: - High stability - More hydrophobic - Potential for aggregation NonPEG->NonPEG_prop

Caption: Classification and key properties of common ADC linker technologies.

Discussion and Conclusion

The choice of linker is a critical decision in the design of an ADC, with a direct impact on its therapeutic index. Non-cleavable, PEGylated linkers, such as the this compound type, offer the potential for enhanced plasma stability and a more favorable safety profile due to their hydrophilicity and reliance on lysosomal degradation for payload release. This increased stability can, however, sometimes lead to reduced in vitro cytotoxicity compared to more labile linker systems.

In contrast, cleavable linkers like Val-Cit-PABC can result in more potent in vitro cytotoxicity and are capable of inducing a bystander effect, which may be advantageous for treating heterogeneous tumors. Non-PEGylated, non-cleavable linkers such as SMCC represent a well-established and highly stable option, though their hydrophobicity can sometimes lead to challenges with ADC aggregation.

Ultimately, the optimal linker technology depends on the specific target antigen, the mechanism of action of the payload, and the desired therapeutic outcome. The experimental protocols and comparative data presented in this guide provide a framework for the rational evaluation and selection of linkers for the development of novel and effective Antibody-Drug Conjugates.

References

Confirming the Structure of Benzyl-PEG8-Ms Conjugates: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of PEGylated compounds is a critical step in ensuring product quality, reproducibility, and efficacy. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and other common analytical techniques for the structural elucidation of Benzyl-PEG8-Ms (Benzyl-octaethylene glycol-mesylate).

Structural Confirmation by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and primary tool for the structural confirmation of this compound. It provides detailed information about the chemical environment of each proton in the molecule, allowing for unambiguous verification of the expected structure. By analyzing the chemical shift, integration, and multiplicity of the NMR signals, one can confirm the presence of the benzyl group, the octaethylene glycol (PEG8) linker, and the terminal mesylate group.

Predicted ¹H NMR Spectral Data for this compound

The following table summarizes the expected ¹H NMR chemical shifts for this compound. These values are predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

Assignment Structure Fragment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Ar-H Benzyl Aromatic Protons7.25 - 7.40Multiplet5H
CH₂ -PhBenzylic Protons~4.57Singlet2H
-O-CH₂ -CH₂-O- (PEG Backbone)PEG Methylene Protons3.60 - 3.75Multiplet~28H
-O-CH₂ -CH₂-OMsMethylene adjacent to Benzyl Ether~3.78Triplet2H
-O-CH₂-CH₂ -OMsMethylene adjacent to Mesylate~4.38Triplet2H
CH₃ -SO₃-Mesylate Methyl Protons~3.08Singlet3H

Comparison with Alternative Analytical Methods

While ¹H NMR is highly informative for structural confirmation, a multi-faceted approach using alternative techniques can provide a more comprehensive characterization of this compound.

Technique Information Provided Advantages Limitations
¹H NMR Detailed structural information, confirmation of functional groups and their connectivity, purity assessment.Non-destructive, provides unambiguous structural data.Can be less sensitive for detecting low-level impurities, may not reveal information about molecular weight distribution in polydisperse samples.
Mass Spectrometry (MS) Molecular weight confirmation, determination of molecular weight distribution (polydispersity).High sensitivity, provides information on heterogeneity.[1][2]Does not provide detailed structural connectivity information, fragmentation can be complex for polymers.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups (e.g., C-O-C of PEG, S=O of mesylate).Fast and simple, good for confirming the presence of key functional groups.[3]Provides limited information on the overall molecular structure and connectivity.

Experimental Protocols

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-64 (to achieve adequate signal-to-noise)

    • Relaxation delay: 1-5 seconds

    • Spectral width: -2 to 12 ppm

    • Temperature: 298 K

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline corrections. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the this compound conjugate (e.g., 10-100 µg/mL) in a solvent compatible with electrospray ionization (ESI), such as acetonitrile/water with 0.1% formic acid.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.[4][5]

  • LC Method:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.2-0.5 mL/min.

  • MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: Scan a range appropriate for the expected molecular weight of the conjugate (e.g., m/z 200-1000).

    • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak(s) corresponding to the this compound conjugate. The presence of a distribution of peaks separated by 44 Da (the mass of an ethylene glycol unit) can indicate polydispersity.

FTIR Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a small drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be cast on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the compound.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Acquisition Parameters:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in this compound. Key expected peaks include the strong C-O-C stretching of the PEG backbone (~1100 cm⁻¹) and the S=O stretching of the mesylate group (~1350 and ~1175 cm⁻¹).

Visualizing the Workflow and Structural Analysis

The following diagrams illustrate the experimental workflow for structural confirmation and the logical relationships in the NMR data analysis.

G cluster_workflow Experimental Workflow for Structural Confirmation Sample This compound Sample NMR_Prep NMR Sample Preparation (Dissolve in CDCl3) Sample->NMR_Prep NMR_Acq ¹H NMR Data Acquisition (400 MHz Spectrometer) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Proc Spec_Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) NMR_Proc->Spec_Analysis Confirmation Structural Confirmation Spec_Analysis->Confirmation

Experimental Workflow for NMR Analysis.

G cluster_analysis Logical Relationships in ¹H NMR Spectral Analysis A Aromatic Protons (δ 7.25-7.40, 5H) Structure Confirmed Structure: This compound A->Structure Confirms Benzyl Group B Benzylic Protons (δ ~4.57, 2H) B->Structure Confirms Benzyl Group C PEG Backbone (δ 3.60-3.75, ~28H) C->Structure Confirms PEG8 Linker D Methylene next to Benzyl Ether (δ ~3.78, 2H) D->Structure Confirms Connectivity E Methylene next to Mesylate (δ ~4.38, 2H) E->Structure Confirms Mesylate Terminus F Mesylate Methyl (δ ~3.08, 3H) F->Structure Confirms Mesylate Group

NMR Data Interpretation for Structural Confirmation.

References

Unraveling the Influence of Linker Composition on PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) presents a significant opportunity in modern therapeutics. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to induce targeted protein degradation, are critically dependent on the composition of their linker component. The linker, which connects the target protein-binding ligand (warhead) to the E3 ligase-recruiting ligand, is not a mere spacer but a key determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of PROTACs with varying linker compositions, supported by experimental data, to inform the strategic design of next-generation protein degraders.

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[1] The linker's length, flexibility, and chemical properties play a pivotal role in the stability and productivity of this ternary complex, ultimately dictating the efficiency of protein degradation.[2][3]

Data Presentation: The Impact of Linker Composition on PROTAC Performance

The following tables summarize quantitative data from various studies, highlighting the impact of linker length and composition on key efficacy parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 1: Influence of Linker Length on TBK1 Degradation
Linker Type Linker Length (atoms) DC50 (nM) Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12-29SubmicromolarUp to 96
Alkyl/Ether21396
Alkyl/Ether2929276
Data summarized from a study by Arvinas.[4]
Table 2: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation in HEK293T Cells
Linker Composition CRBN Degradation
Nine-atom alkyl chainConcentration-dependent decrease
Three PEG unitsWeak degradation
This study suggests that for CRBN degradation, an alkyl linker was more effective than a PEG-based linker of a similar length.[4]
Table 3: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation
PROTAC Linker Length (atoms) ERα Degradation Cell Viability (IC50)
PROTAC with 12-atom linker12EffectiveModerate
PROTAC with 16-atom linker16SuperiorMost effective
PROTAC with >16-atom linker>16Less effectiveLess effective
Data from a study by Cyrus et al. highlights an optimal linker length for ERα degradation.

Mandatory Visualization

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start: Design & Synthesize PROTACs with Varying Linkers cell_culture Cell Culture & Treatment with PROTACs start->cell_culture biophysical_assays Biophysical Assays (SPR, ITC) cell_culture->biophysical_assays cell_based_assays Cell-Based Assays (Western Blot, NanoBRET) cell_culture->cell_based_assays data_analysis Data Analysis (DC50, Dmax, Ternary Complex Stability) biophysical_assays->data_analysis cell_based_assays->data_analysis conclusion Conclusion: Identify Optimal Linker Composition data_analysis->conclusion

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.

Linker_Properties Linker PROTAC Linker Composition Length Length Linker->Length Flexibility Flexibility (Rigid vs. Flexible) Linker->Flexibility Chemical_Properties Chemical Properties (Hydrophilicity/Hydrophobicity) Linker->Chemical_Properties Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Flexibility->Ternary_Complex PK_Properties Pharmacokinetic Properties (Solubility, Permeability) Chemical_Properties->PK_Properties Efficacy Overall PROTAC Efficacy (DC50, Dmax) Ternary_Complex->Efficacy PK_Properties->Efficacy

Caption: Logical relationship between linker properties and PROTAC efficacy.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.

Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples.

    • Denature the proteins by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane multiple times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate DC50 and Dmax values from the dose-response curves.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful biophysical technique to measure the binding kinetics and affinity of the PROTAC-induced ternary complex.

  • Principle: SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data.

  • General Protocol:

    • Immobilization: Covalently immobilize either the E3 ligase or the target protein onto the sensor chip surface.

    • Binary Interaction Analysis: Inject the PROTAC over the immobilized protein to determine the binary binding kinetics (kon, koff) and affinity (KD).

    • Ternary Complex Formation: Inject a pre-incubated mixture of the PROTAC and the second protein partner (the one not immobilized) over the sensor surface. An increase in the binding response compared to the binary interaction indicates the formation of a ternary complex.

    • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for the ternary complex formation. The cooperativity of the complex can also be calculated.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method to quantify the engagement of a PROTAC with its target protein or E3 ligase.

  • Principle: This assay is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (donor) and a fluorescently labeled tracer that binds to the same protein (acceptor). A competing PROTAC will displace the tracer, leading to a decrease in the BRET signal.

  • General Protocol:

    • Cell Preparation: Transfect cells with a vector expressing the NanoLuc® fusion protein (e.g., VHL-NanoLuc®).

    • Assay Setup: Plate the transfected cells in a white, low-volume 96- or 384-well plate.

    • Treatment: Add the fluorescent tracer and varying concentrations of the PROTAC to the cells.

    • Substrate Addition: Add the Nano-Glo® substrate to initiate the luminescent reaction.

    • BRET Measurement: Measure the donor and acceptor emission signals using a plate reader equipped with the appropriate filters.

    • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and plot it against the PROTAC concentration to determine the IC50 value, which reflects the potency of target engagement in live cells.

Conclusion

The linker component of a PROTAC is a critical determinant of its efficacy. As demonstrated by the presented data, variations in linker length and composition can profoundly impact the ability of a PROTAC to degrade its target protein. While flexible linkers like PEG and alkyl chains are commonly used due to their synthetic tractability, the field is increasingly exploring more rigid and functionalized linkers to enhance potency and improve pharmacokinetic properties. The systematic evaluation of a diverse set of linkers using a combination of biophysical and cell-based assays, as detailed in this guide, is essential for the rational design and optimization of highly effective PROTAC-based therapeutics.

References

Assessing the Immunogenicity of PEGylated Biomolecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to biomolecules, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of drugs, including extending their circulation half-life and reducing immunogenicity. However, the immune system can recognize PEG as foreign, leading to the production of anti-PEG antibodies. This guide provides a comparative assessment of the factors influencing the immunogenicity of PEGylated biomolecules, supported by experimental data and detailed methodologies for key assays.

Factors Influencing Immunogenicity: A Comparative Overview

The immunogenic potential of a PEGylated biomolecule is a complex interplay of various factors related to the PEG polymer itself and the conjugated molecule. Understanding these factors is crucial for designing less immunogenic PEGylated therapeutics.

Data Presentation: Comparison of Factors Influencing Immunogenicity
FactorInfluence on ImmunogenicitySupporting Experimental Evidence Summary
PEG Molecular Weight Higher molecular weight PEGs (e.g., >20 kDa) are generally more immunogenic.[1]Studies on PEGylated bovine serum albumin (BSA) and ovalbumin (OVA) showed that conjugation with higher molecular weight PEGs (20-30 kDa) induced significantly stronger anti-PEG IgM responses compared to lower molecular weight PEGs (2-5 kDa).[1]
PEG Architecture (Linear vs. Branched) Branched PEG structures may offer improved shielding of the protein core.[2] However, studies have shown that the branching of PEG has an insignificant effect on the anti-PEG immune response to the PEGylated protein.[3]A comparative study using tetanus toxoid (TT) modified with linear mPEG (5 kDa and 20 kDa) and branched mPEG (20 kDa) found that while the immunogenicity of the protein carrier and the molecular weight of PEG influenced the anti-PEG antibody response, the branching of mPEG did not have a significant impact.[3]
Nature of the Conjugated Molecule The immunogenicity of the protein or carrier molecule itself can influence the anti-PEG immune response. Non-human derived proteins are more likely to elicit a strong immune response.PEGylated non-human enzymes, such as uricase and asparaginase, have been associated with more severe issues related to anti-PEG antibodies.
Pre-existing Anti-PEG Antibodies A significant portion of the healthy population has pre-existing anti-PEG antibodies, primarily due to exposure to PEG in everyday products. These can lead to accelerated blood clearance (ABC) of PEGylated drugs upon first administration.Studies have reported the prevalence of pre-existing anti-PEG antibodies in up to 72% of the population, with IgG2 being the predominant subclass.

Key Experiments for Assessing Immunogenicity

A thorough assessment of the immunogenicity of PEGylated biomolecules involves a battery of assays to detect and characterize anti-PEG antibodies.

Experimental Protocols

ELISA is the gold standard for detecting and quantifying anti-PEG antibodies. Both direct and sandwich ELISA formats can be employed.

a) Direct Anti-PEG IgG/IgM ELISA Protocol

This protocol is adapted from an optimized method for detecting anti-PEG antibodies in human serum.

  • Coating: Coat high-binding 96-well microplates with 100 µL/well of 0.02 mg/mL NH2-mPEG5000 in PBS and incubate overnight at room temperature.

  • Blocking: Wash the wells three times with 400 µL/well of 1x PBS. Block the wells with 300 µL/well of 1% (w/v) milk in PBS for 1 hour at room temperature.

  • Sample Incubation: Dilute serum samples in 1% (w/v) milk/PBS. Add 100 µL of diluted serum to the wells in triplicate and incubate for 1 hour at room temperature.

  • Washing: Wash the wells three times with 400 µL/well of 1x PBS.

  • Detection: Add 100 µL/well of HRP-conjugated anti-human IgG or anti-human IgM antibody (diluted 1:5,000 in 1% milk/PBS) and incubate for 1 hour at room temperature.

  • Washing: Wash the wells three times with 400 µL/well of 1x PBS.

  • Development: Add 100 µL/well of TMB substrate and incubate in the dark for 10 minutes.

  • Stopping Reaction: Stop the reaction by adding 50 µL/well of 2N H2SO4.

  • Reading: Measure the optical density (O.D.) at 450 nm with a reference wavelength of 570 nm.

b) Sandwich Anti-PEG Antibody ELISA Protocol

This protocol is a general guideline for a sandwich ELISA to detect PEGylated compounds.

  • Coating: Dilute the capture anti-PEG antibody to 5 µg/mL in coating buffer. Add 50 µL/well to a 96-well plate and incubate at 37°C for 4 hours, followed by an overnight incubation at 4°C.

  • Blocking: Wash the wells three times with 1x PBS. Add 200 µL/well of blocking solution and incubate for 2 hours at room temperature.

  • Analyte Incubation: Wash the wells three times with 1x PBS. Add 50 µL/well of diluted PEGylated analyte and incubate for 2 hours at room temperature.

  • Washing: Wash the wells three times with PBS-T and twice with 1x PBS.

  • Detection Antibody: Add 50 µL/well of detection anti-PEG antibody (5 µg/mL in dilution buffer) and incubate for 1 hour at room temperature.

  • Washing: Wash the wells three times with PBS-T and twice with 1x PBS.

  • Enzyme Conjugate: Add 50 µL/well of streptavidin-HRP (1 µg/mL in dilution buffer) and incubate for 1 hour at room temperature.

  • Washing: Wash the wells six times with PBS-T and twice with 1x PBS.

  • Development: Add 100 µL/well of freshly prepared ABTS substrate and incubate for 30 minutes in the dark at room temperature.

  • Reading: Measure the absorbance at 405 nm.

This assay quantitatively measures the uptake of fluorescently labeled PEGylated nanoparticles by cells.

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 24-well tissue culture plate in 1 mL of medium and incubate for 24 hours.

  • Nanoparticle Incubation: Add 20 µL of a suspension of fluorescently labeled PEGylated nanoparticles to each well and incubate for 24 hours. Untreated cells and cells treated with a free fluorescent dye solution can be used as negative and positive controls, respectively.

  • Cell Harvesting and Washing: After incubation, wash the cells twice with 1x PBS to remove non-internalized nanoparticles. Trypsinize the cells and centrifuge at 1000 rpm for 5 minutes.

  • Resuspension and Staining (Optional): Resuspend the cell pellet in 1 mL of PBS and centrifuge again. The cell pellet can be resuspended in a suitable buffer for flow cytometry. If needed, cells can be stained with viability dyes or cell surface markers.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Gate on the live, single-cell population and measure the fluorescence intensity in the appropriate channel. Approximately 50,000 cells should be counted for each sample.

  • Data Analysis: Determine the efficiency of intracellular delivery by measuring the increase in mean fluorescence intensity compared to control cells.

Signaling Pathways in PEG Immunogenicity

The immune response to PEGylated biomolecules can be initiated through two main pathways: the thymus-dependent and thymus-independent pathways. Furthermore, the formation of immune complexes between anti-PEG antibodies and PEGylated drugs can lead to complement activation.

Mandatory Visualization

Immune_Response_to_PEGylated_Biomolecules cluster_Thymus_Dependent Thymus-Dependent Pathway cluster_Thymus_Independent Thymus-Independent Pathway APC Antigen Presenting Cell (APC) T_helper Helper T-Cell (Th) APC->T_helper Presents PEG-peptide B_cell_TD B-Cell T_helper->B_cell_TD Activates Plasma_cell_TD Plasma Cell B_cell_TD->Plasma_cell_TD Differentiates IgG Anti-PEG IgG Plasma_cell_TD->IgG Produces PEG_biomolecule PEGylated Biomolecule (multivalent) B_cell_TI B-Cell PEG_biomolecule->B_cell_TI Directly Activates (cross-linking of BCRs) Plasma_cell_TI Plasma Cell B_cell_TI->Plasma_cell_TI Differentiates IgM Anti-PEG IgM Plasma_cell_TI->IgM Produces

Caption: Immune response pathways to PEGylated biomolecules.

Complement_Activation cluster_Classical_Pathway Classical Pathway cluster_Alternative_Pathway Alternative Pathway cluster_Lectin_Pathway Lectin Pathway Immune_Complex PEG-Biomolecule : Anti-PEG Ab (IgM or IgG) C1 C1 complex Immune_Complex->C1 C4_C2 C4, C2 C1->C4_C2 Cleaves C3_convertase_classical C3 Convertase (C4b2a) C4_C2->C3_convertase_classical C3 C3 C3_convertase_classical->C3 Cleaves C3_hydrolysis Spontaneous C3 hydrolysis FactorB_D Factor B, Factor D C3_hydrolysis->FactorB_D C3_convertase_alternative C3 Convertase (C3bBb) FactorB_D->C3_convertase_alternative C3_convertase_alternative->C3 Cleaves MBL Mannose-Binding Lectin (MBL) MASPs MASPs MBL->MASPs Activates C4_C2_lectin C4, C2 MASPs->C4_C2_lectin Cleaves C4_C2_lectin->C3_convertase_classical C3a C3a (Inflammation) C3->C3a C3b C3b (Opsonization) C3->C3b C5_convertase C5 Convertase C3b->C5_convertase C5 C5 C5_convertase->C5 Cleaves C5a C5a (Inflammation) C5->C5a C5b C5b C5->C5b MAC Membrane Attack Complex (MAC) (Cell Lysis) C5b->MAC

Caption: Complement activation pathways initiated by PEGylated biomolecules.

Experimental_Workflow cluster_Sample_Collection Sample Collection cluster_Screening_Assay Screening Assay cluster_Confirmatory_Assay Confirmatory Assay cluster_Characterization Characterization Patient_Samples Patient Serum/Plasma Samples (Pre- and Post-Dosing) ELISA_Screen Anti-PEG Antibody ELISA (Direct or Sandwich) Patient_Samples->ELISA_Screen Negative_Result Negative ELISA_Screen->Negative_Result Result Positive_Result Positive ELISA_Screen->Positive_Result Result Competition_ELISA Competition ELISA with excess free PEG Positive_Result->Competition_ELISA Confirmed_Positive Confirmed Positive Competition_ELISA->Confirmed_Positive Isotyping Isotyping (IgG, IgM, IgE) Confirmed_Positive->Isotyping Titration Titer Determination Confirmed_Positive->Titration Neutralizing_Assay Neutralizing Antibody Assay (e.g., Cellular Uptake Assay) Confirmed_Positive->Neutralizing_Assay

Caption: Tiered approach for immunogenicity assessment of PEGylated biomolecules.

References

Safety Operating Guide

Proper Disposal of Benzyl-PEG8-Ms: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood. All personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Summary of Key Disposal and Safety Information

ParameterInformation
Primary Disposal Route Neutralize reactive mesylate group followed by disposal as hazardous chemical waste.
Spill Containment Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container, and treat as hazardous waste.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases (at high concentrations and temperatures).
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat.

Step-by-Step Disposal Protocol

The primary strategy for the safe disposal of Benzyl-PEG8-Ms involves the neutralization of the reactive mesylate group through hydrolysis. This process converts the sulfonate ester into the less reactive methanesulfonic acid and the corresponding alcohol (Benzyl-PEG8-OH).

Experimental Protocol: Neutralization via Hydrolysis

Objective: To hydrolyze this compound into less hazardous byproducts for safe disposal.

Materials:

  • This compound waste

  • Water

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH), 1M solution

  • pH paper or pH meter

  • Appropriate waste container, clearly labeled

Procedure:

  • Preparation: For every 1 volume of this compound waste, prepare 10 volumes of water in a suitable container. If the waste is in a non-aqueous solvent, it is preferable to remove the solvent under reduced pressure if safe and feasible. Otherwise, proceed with the aqueous solution.

  • Initial Quenching: Slowly and cautiously add the this compound waste to the water with stirring. Mesylates can be moisture-sensitive, and this initial dilution helps to control any potential exothermic reaction.

  • pH Adjustment for Hydrolysis: The rate of hydrolysis of sulfonate esters is pH-dependent. Adjust the pH of the aqueous mixture to a range of 7-8 by slowly adding a saturated solution of sodium bicarbonate or a 1M solution of sodium hydroxide while stirring.[1][2] This mildly basic to neutral condition facilitates the hydrolysis of the mesylate group. Avoid using strong bases at high concentrations as this can lead to uncontrolled reactions.

  • Reaction Time and Temperature: Allow the mixture to stir at room temperature for several hours (e.g., 4-5 hours) to ensure complete hydrolysis.[2] For more robust sulfonate esters, gentle heating (e.g., up to 95°C) can be applied, though for routine laboratory waste, extended stirring at ambient temperature is a safer initial approach.[1][2]

  • Final Neutralization: After the hydrolysis period, check the pH of the solution. Neutralize the solution to a pH of approximately 7 using a suitable acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate) as needed.

  • Waste Collection: The resulting neutralized aqueous solution, containing Benzyl-PEG8-OH, methanesulfonic acid salts, and any other byproducts, should be collected in a clearly labeled hazardous waste container.

  • Final Disposal: The sealed and labeled waste container must be disposed of through your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor. Do not pour the treated or untreated waste down the drain.

Alternative Disposal Method: Amine Quenching

For small quantities of unreacted this compound, quenching with an amine is a rapid and effective alternative.

Procedure:

  • Cool the reaction mixture or solution containing this compound to 0°C in an ice bath.

  • Slowly add approximately 1.2 equivalents of a secondary amine, such as piperidine or morpholine, with stirring.

  • Allow the mixture to stir at room temperature for 30-60 minutes.

  • The resulting mixture, containing the sulfonamide byproduct, should be collected and disposed of as hazardous chemical waste.

Disposal of Contaminated Materials

All materials that have come into contact with this compound, including gloves, absorbent pads, and labware, must be considered contaminated. These items should be collected in a designated, sealed hazardous waste bag or container and disposed of through your institution's hazardous waste management program.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Safety cluster_waste_handling Waste Handling & Neutralization cluster_final_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood CollectWaste Collect this compound Waste Hydrolysis Option 1: Hydrolysis (Preferred Method) CollectWaste->Hydrolysis AmineQuench Option 2: Amine Quench (For Small Quantities) CollectWaste->AmineQuench ContaminatedMaterials Dispose of Contaminated Labware as Hazardous Waste CollectWaste->ContaminatedMaterials Dilute Slowly add waste to 10 vol. of water Hydrolysis->Dilute Step 1 QuenchAmine Add 1.2 eq. of piperidine/morpholine at 0°C AmineQuench->QuenchAmine Step 1 AdjustpH Adjust pH to 7-8 with NaHCO3 or 1M NaOH Dilute->AdjustpH Step 2 Stir Stir at room temperature for several hours AdjustpH->Stir Step 3 NeutralizeFinal Neutralize to pH ~7 Stir->NeutralizeFinal Step 4 CollectNeutralized Collect Neutralized Aqueous Waste NeutralizeFinal->CollectNeutralized Step 5 LabelContainer Label Hazardous Waste Container CollectNeutralized->LabelContainer StirAmine Stir at room temperature for 30-60 min QuenchAmine->StirAmine Step 2 CollectQuenched Collect Quenched Waste StirAmine->CollectQuenched Step 3 CollectQuenched->LabelContainer EHS Dispose via Institutional EHS or Licensed Contractor LabelContainer->EHS

Caption: Decision workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.